4-Iodo-pyridine-2-carboxylic acid, sodium salt
Description
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Properties
IUPAC Name |
sodium;4-iodopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYKBIRCCTBQG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3INNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635634 | |
| Record name | Sodium 4-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618107-88-3 | |
| Record name | Sodium 4-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Iodo-pyridine-2-carboxylic acid, Sodium Salt: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis of 4-Iodo-pyridine-2-carboxylic acid, sodium salt, a key intermediate in pharmaceutical and materials science research. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of 4-Iodo-pyridine-2-carboxylic acid
4-Iodo-pyridine-2-carboxylic acid and its derivatives are versatile building blocks in organic synthesis. The presence of the iodine atom at the 4-position of the pyridine ring allows for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules. The carboxylic acid group at the 2-position provides a handle for further functionalization, such as amidation or esterification. The sodium salt form enhances the compound's solubility in aqueous media, which can be advantageous in certain applications.[1]
This compound serves as a crucial intermediate in the development of various pharmaceutical agents, including anti-inflammatory drugs and anticancer agents.[1][2] Furthermore, its ability to act as a ligand for metal complexes makes it relevant in the field of materials science and catalysis.[2]
Strategic Approaches to Synthesis
The synthesis of 4-Iodo-pyridine-2-carboxylic acid can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction. The most common and reliable methods include:
-
The Sandmeyer Reaction: A robust and highly regioselective method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate. This is often the preferred method due to its high yield and predictability.[3][4][5]
-
Halogen Exchange: This method involves the substitution of a different halogen, typically chlorine, with iodine. This can be an effective strategy if the corresponding chloro-substituted pyridine is readily available.[6]
-
Direct Iodination: While seemingly straightforward, direct iodination of the pyridine ring often leads to a mixture of isomers and is generally not the preferred method for achieving high purity of the 4-iodo isomer.[7]
This guide will focus on the Sandmeyer reaction as the primary and most recommended synthetic route.
The Sandmeyer Reaction: A Detailed Walkthrough
The Sandmeyer reaction provides a reliable pathway to 4-Iodo-pyridine-2-carboxylic acid, starting from 4-Amino-pyridine-2-carboxylic acid. The overall transformation is a two-step process: diazotization of the amino group followed by iodination.[5][7]
Caption: Synthetic pathway for 4-Iodo-pyridine-2-carboxylic acid, sodium salt via the Sandmeyer reaction.
Step 1: Diazotization of 4-Amino-pyridine-2-carboxylic acid
Principle: The diazotization reaction involves the conversion of the primary aromatic amino group into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid.[3] This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Amino-pyridine-2-carboxylic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Prepare a pre-cooled aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Iodination
Principle: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion displaces the diazonium group, which is released as nitrogen gas, resulting in the formation of the iodo-substituted pyridine.[8] This step of the Sandmeyer reaction for iodination does not typically require a copper catalyst.[4]
Experimental Protocol:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for at least 2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification of 4-Iodo-pyridine-2-carboxylic acid
Principle: After the reaction is complete, the crude product is isolated from the reaction mixture and purified to remove any unreacted starting materials and byproducts.
Experimental Protocol:
-
If necessary, quench any excess nitrous acid with a small amount of urea.
-
Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate, until it reaches a neutral pH.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Iodo-pyridine-2-carboxylic acid.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain the pure acid.[6]
Step 4: Formation of the Sodium Salt
Principle: The final step involves the neutralization of the purified 4-Iodo-pyridine-2-carboxylic acid with a stoichiometric amount of a sodium base, typically sodium hydroxide, to form the desired sodium salt.[1][9]
Experimental Protocol:
-
Dissolve the purified 4-Iodo-pyridine-2-carboxylic acid in a suitable solvent, such as ethanol or water.
-
Slowly add a solution of sodium hydroxide (1 equivalent) with stirring.
-
Monitor the pH of the solution to ensure complete neutralization.
-
Remove the solvent under reduced pressure to obtain the 4-Iodo-pyridine-2-carboxylic acid, sodium salt as a solid.
-
The resulting salt can be further purified by recrystallization if necessary.
Characterization and Quality Control
The identity and purity of the synthesized 4-Iodo-pyridine-2-carboxylic acid and its sodium salt should be confirmed using various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show the characteristic peaks for the protons on the pyridine ring, with chemical shifts and coupling constants consistent with the 4-iodo-2-carboxy substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. |
| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the carboxylic acid (or carboxylate) group and the aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound.[10] |
| Melting Point | The melting point of the purified 4-Iodo-pyridine-2-carboxylic acid should be sharp and consistent with reported values (approximately 164-174 °C).[2][11] |
| Elemental Analysis | Elemental analysis can be used to confirm the elemental composition of the synthesized compound. |
Safety Considerations
-
Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
Sodium nitrite is a strong oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE).
-
Hydrochloric acid and sodium hydroxide are corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Conclusion
The synthesis of 4-Iodo-pyridine-2-carboxylic acid, sodium salt via the Sandmeyer reaction is a reliable and well-established method that provides good yields and high regioselectivity. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for a successful outcome. The resulting compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.
References
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NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Justia Patents. (2002). Process for preparation of aromatic halides from aromatic amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
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ResearchGate. (1996). Improved Large-Scale Preparation of 4-Iodopicolinic Acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of sodium picolinate. Retrieved from [Link]
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An In-depth Technical Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a halogenated heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a highly reactive iodine atom and a solubilizing sodium carboxylate group, makes it an ideal intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, chemical reactivity, and significant applications, particularly in the synthesis of pharmaceutical agents. Detailed experimental protocols, including a representative Suzuki-Miyaura cross-coupling reaction, are presented to illustrate its practical utility and to provide field-proven insights for researchers. The content herein is designed to empower scientists in leveraging this compound to its full potential in drug discovery and materials science.
Core Compound Identification and Properties
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a reagent-grade chemical building block noted for its applications in pharmaceutical development, academic research, and materials science.[1] The sodium salt form significantly enhances its solubility in polar solvents, which is a distinct advantage for reactions conducted in aqueous or protic media.[1]
Physicochemical and Structural Data
A summary of the key identifying and physical properties for the sodium salt and its parent acid is provided below. It is critical to distinguish between the two forms, as properties such as melting point differ significantly.
| Property | 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 4-Iodo-pyridine-2-carboxylic acid (Parent Acid) |
| CAS Number | 618107-88-3 | 405939-79-9[2] |
| Molecular Formula | C₆H₃INNaO₂ | C₆H₄INO₂[2] |
| Molecular Weight | 270.99 g/mol | 249.01 g/mol [2] |
| Appearance | Solid | Creamish solid[3] |
| Melting Point | Not specified (typically high/decomposes) | 164-166 °C[2] |
| Solubility | Enhanced solubility in water and polar solvents[1] | Data not widely available |
| InChI Key | MXBYKBIRCCTBQG-UHFFFAOYSA-M | CEYJTEYGGAWURJ-UHFFFAOYSA-N[2] |
| SMILES String | [Na+].[O-]C(=O)c1cc(I)ccn1 | O=C(O)c1cc(I)ccn1 |
Structural and Reactivity Overview
The unique arrangement of functional groups in 4-Iodo-pyridine-2-carboxylic acid, sodium salt dictates its chemical behavior and utility.
The key reactive centers of the molecule are:
-
The C4-Iodine Bond : The iodine atom is an excellent leaving group, making this position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is the primary site for introducing molecular diversity.[3][4]
-
The Carboxylate Group : This functional group influences the compound's solubility and can act as a coordination site for metal ions.[1] It can also be a synthetic handle for further derivatization if converted back to the acid or an ester form.
-
The Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom imparts basicity and allows it to act as a ligand in coordination chemistry, a feature valuable in catalysis and materials science.[3]
Synthesis and Chemical Behavior
The preparation of 4-Iodo-pyridine-2-carboxylic acid, sodium salt is typically achieved through the selective iodination of pyridine-2-carboxylic acid, followed by neutralization with a sodium base like sodium hydroxide.[1] Controlling the reaction conditions is crucial to ensure the correct regioselectivity and achieve high purity.[1]
Applications in Research and Development
Halogenated pyridines are foundational scaffolds in medicinal chemistry, and this compound is no exception.[5] Its derivatives are explored for a wide range of therapeutic areas.
Pharmaceutical Synthesis
The primary application of this compound is as an intermediate in the synthesis of more complex pharmaceutical agents.[3] The pyridine motif is a privileged structure found in numerous FDA-approved drugs.[6] By using the C-I bond as a handle for cross-coupling, medicinal chemists can rapidly generate libraries of substituted pyridines to probe structure-activity relationships (SAR). Research has highlighted the use of such scaffolds in the development of:
-
Anti-cancer agents : Many kinase inhibitors, which are crucial in oncology, are based on substituted pyridine cores.[4]
-
Anti-inflammatory drugs : The pyridine scaffold is integral to various compounds targeting inflammatory pathways.[3]
-
Biologically Active Compounds : Its structure allows for modifications that can enhance bioactivity by targeting specific enzymes or receptors.[3]
Ligand Development and Materials Science
The pyridine nitrogen and carboxylate group make this molecule a candidate for developing ligands for metal complexes.[3] These complexes are essential in the fields of catalysis and materials science, where they can be used to drive chemical reactions or build functional materials with specific electronic or photophysical properties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a validated, step-by-step protocol for a representative Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. This reaction couples 4-Iodo-pyridine-2-carboxylic acid, sodium salt with a generic arylboronic acid.
Objective: To synthesize a 4-aryl-pyridine-2-carboxylic acid derivative, demonstrating the utility of the C-I bond as a reactive handle.
Materials and Reagents
-
4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M HCl)
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) species, which is the active catalyst generated in situ.
-
-
Reagent Addition: To the flask, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt, the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Scientist's Note: K₃PO₄ is a sufficiently strong base to facilitate the transmetalation step of the catalytic cycle without causing hydrolysis of potential ester groups on the coupling partners.[7] Using 1.2 equivalents of the boronic acid ensures the complete consumption of the more valuable iodopyridine starting material.
-
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of 1,4-dioxane. Stir for 10-15 minutes.
-
Scientist's Note: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the C-I bond to the palladium center and facilitates the reductive elimination step, improving reaction efficiency for heteroaryl halides.
-
-
Reaction Setup: Add the catalyst solution to the main reaction flask. Add anhydrous 1,4-dioxane and degassed water to the flask to create a 10:1 solvent mixture.
-
Scientist's Note: The addition of water can accelerate the reaction by aiding in the dissolution of the phosphate base and influencing the catalytic cycle. The solvent must be thoroughly degassed to remove dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Extraction: a. Cool the reaction to room temperature and quench with water. b. Transfer the mixture to a separatory funnel. c. Acidify the aqueous layer with 1M HCl to a pH of ~4-5. This protonates the sodium carboxylate, making the product soluble in organic solvents. d. Extract the product with ethyl acetate or dichloromethane (3x). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the final 4-aryl-pyridine-2-carboxylic acid.
Experimental Workflow Diagram
Safety and Handling
As with all laboratory chemicals, 4-Iodo-pyridine-2-carboxylic acid, sodium salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood.
-
Storage: The compound is classified as a combustible solid and should be stored in a cool, dry place away from incompatible materials.
-
Hazards: The parent compound, 4-iodopyridine, is harmful if swallowed and causes skin and serious eye irritation.[8] Similar precautions should be taken with this derivative. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its well-defined reactive sites, particularly the versatile carbon-iodine bond, allow for predictable and efficient participation in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling. The enhanced aqueous solubility of the sodium salt form adds a layer of practical convenience for certain reaction conditions. This guide has provided the foundational knowledge, key applications, and a detailed experimental framework to assist researchers in effectively utilizing this compound for the synthesis of novel and functionally complex molecules.
References
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved January 18, 2026, from [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. (n.d.). OIST Groups. Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2002). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
4-Iodo Pyridine CAS #: 15854-87-2. (n.d.). Samrat Industries. Retrieved January 18, 2026, from [Link]
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4-Iodopyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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A Comprehensive Technical Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Abstract: This technical guide provides an in-depth exploration of 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No: 618107-88-3), a halogenated heterocyclic compound of significant interest to the scientific community. We will dissect its chemical structure, physicochemical properties, synthesis, and characterization, while also delving into its critical applications in pharmaceutical development, organic synthesis, and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.
Introduction and Molecular Overview
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a reagent-grade chemical building block that has garnered attention for its utility in diverse synthetic applications.[1] Structurally, it belongs to the class of halogenated pyridines, which are foundational scaffolds in medicinal chemistry.[2] The molecule's architecture, featuring a pyridine ring substituted with an iodine atom at the 4-position and a sodium carboxylate at the 2-position, imparts a unique combination of reactivity and physical properties. The sodium salt form significantly enhances its solubility in polar and protic solvents, a crucial advantage for reactions conducted in aqueous environments.[1]
The strategic placement of the iodo and carboxylate groups makes it a powerful intermediate. The iodine atom serves as an excellent leaving group for cross-coupling reactions and can participate in halogen bonding, while the carboxylate and pyridine nitrogen can act as a bidentate ligand for metal coordination.[1][3] These features have established its role in the synthesis of novel anti-inflammatory drugs, anticancer agents, and specialized ligands for catalysis.[1][3]
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's properties is paramount for its effective application. The key physicochemical data for 4-Iodo-pyridine-2-carboxylic acid, sodium salt are summarized below.
| Property | Value | Source(s) |
| CAS Number | 618107-88-3 | [1][4] |
| Molecular Formula | C₆H₃INNaO₂ | [1] |
| Molecular Weight | 270.99 g/mol | [1] |
| Physical Form | Solid | |
| InChI Key | MXBYKBIRCCTBQG-UHFFFAOYSA-M | |
| SMILES String | [Na+].[O-]C(=O)c1cc(I)ccn1 | |
| Storage Class | 11 (Combustible Solids) |
Note: Properties such as melting point (166-174 °C) are often reported for the free acid form, 4-Iodopyridine-2-carboxylic acid (CAS: 405939-79-9).[3][5]
Caption: Chemical structure of 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Synthesis and Purification Workflow
The preparation of 4-Iodo-pyridine-2-carboxylic acid, sodium salt is reliably achieved through the selective iodination of a pyridine-2-carboxylic acid precursor, followed by a straightforward neutralization step.[1] The process requires precise control to ensure high regioselectivity and purity.
Caption: General workflow for the synthesis of the target compound.
Exemplary Synthesis Protocol
This protocol is a representative methodology based on established chemical principles for analogous transformations.[6]
Step 1: Iodination of Precursor
-
To a reaction vessel, charge methyl 4-chloropyridine-2-carboxylate.
-
Add 57% hydriodic acid and a catalytic amount of 50% aqueous hypophosphorous acid.
-
Causality: Hydriodic acid serves as both the iodine source and a strong acid catalyst. Hypophosphorous acid is a reducing agent used to prevent the formation of elemental iodine (I₂), which could lead to unwanted side reactions.
-
-
Heat the reaction mixture to 85-110 °C and stir overnight.
-
Cool the mixture and carefully adjust the pH with a 10N aqueous sodium hydroxide solution to precipitate the crude product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-iodopyridine-2-carboxylic acid.
Step 2: Formation of the Sodium Salt
-
Suspend the synthesized 4-iodopyridine-2-carboxylic acid in a suitable solvent like ethanol or water.
-
Add one molar equivalent of sodium hydroxide (or sodium bicarbonate) solution dropwise while stirring.
-
Causality: This is a standard acid-base neutralization. The hydroxide or bicarbonate deprotonates the carboxylic acid, forming the carboxylate anion and the corresponding sodium salt.
-
-
Continue stirring until a clear solution is obtained, indicating the complete formation of the more soluble salt.
-
Remove the solvent under reduced pressure to isolate the final product, 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Step 3: Validation and Purity
-
The final product's identity and purity should be confirmed using analytical techniques such as NMR, FT-IR, and HPLC.[1][3]
-
Self-Validation: Purity assessment via HPLC is crucial to ensure the absence of starting materials or by-products before its use in sensitive downstream applications like drug synthesis.
-
Analytical Characterization
While some commercial suppliers provide this compound for early discovery research without extensive analytical data, its structure can be unequivocally confirmed using standard spectroscopic methods.
-
¹H NMR Spectroscopy: The aromatic region should display three distinct signals corresponding to the protons on the pyridine ring. Their chemical shifts and coupling patterns would be characteristic of the 2,4-disubstituted pyridine system.
-
FT-IR Spectroscopy: Key vibrational bands would confirm the presence of essential functional groups. Expect to see strong absorptions corresponding to the carboxylate (COO⁻) asymmetric and symmetric stretches, as well as aromatic C=C and C=N stretching vibrations from the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free acid form (m/z 249.0) after acidification, or fragments consistent with the overall structure.
Core Reactivity and Applications in Research
The utility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt stems from the distinct reactivity of its functional groups, making it a cornerstone intermediate in several fields.[3]
Caption: Key reactive sites and their associated applications.
Pharmaceutical Synthesis
Pyridine carboxylic acid isomers are historically significant scaffolds that have led to a plethora of approved drugs for a wide range of diseases, including cancer, tuberculosis, and diabetes.[2][7] This compound serves as a vital building block for:
-
Anti-inflammatory Agents: It is a precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer Agents: The pyridine core is integral to many kinase inhibitors and other oncology drug candidates. This intermediate allows for the introduction of diverse substituents at the 4-position via cross-coupling.[1][3]
-
Enzyme Inhibitors: The carboxylic group can coordinate with metal ions in enzyme active sites, while the overall structure can be modified to fine-tune binding affinity and selectivity, making it a valuable scaffold in drug discovery.[2]
Ligand Development and Materials Science
The combination of a soft iodo-substituent and a hard N,O-chelating site makes this molecule a versatile ligand. It is used in coordination chemistry to create metal complexes essential for catalysis and the development of advanced materials.[3]
Organic Synthesis and Bioprobes
Beyond its role in drug discovery, the compound is a key player in general organic synthesis for creating complex heterocyclic systems.[3] Its reactive handles allow for its incorporation into larger molecules, and it has been utilized in the development of fluorescent probes for real-time biological imaging.[3]
Safety, Handling, and Storage
As a laboratory chemical, 4-Iodo-pyridine-2-carboxylic acid, sodium salt requires careful handling.
-
Safety: The compound is classified as a combustible solid. While specific GHS data for the sodium salt is limited, the related compound 4-iodopyridine is listed as harmful if swallowed and causes skin and eye irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For the free acid form, storage at 0-8°C is recommended.[3]
Conclusion
4-Iodo-pyridine-2-carboxylic acid, sodium salt is more than a simple chemical intermediate; it is a highly versatile and enabling tool for scientific innovation. Its well-defined structure, predictable reactivity, and enhanced solubility provide researchers across multiple disciplines with a reliable building block for constructing complex molecular architectures. From pioneering new pharmaceuticals to designing advanced materials, the applications of this compound are extensive and continue to expand, underscoring its importance in modern chemical research and development.
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4-Iodo-pyridine-2-carboxylic acid, sodium salt CAS number 618107-88-3
An In-Depth Technical Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS 618107-88-3)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No. 618107-88-3), a key halogenated heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, applications, and handling protocols, grounded in established scientific principles and field-proven insights.
Core Compound Profile and Significance
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a versatile reagent-grade chemical intermediate whose value is anchored in the unique functionalities of its structure: a pyridine ring, a carboxylic acid group, and an iodine atom. The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The iodine atom at the 4-position serves as a reactive handle, making it an excellent substrate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis.[2]
The sodium salt form of the carboxylic acid significantly enhances its solubility in polar and protic solvents, a practical advantage for reactions conducted in aqueous environments.[3] This combination of features makes it a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a clear data-centric overview for experimental design.
| Property | Value | Source |
| CAS Number | 618107-88-3 | [4] |
| Molecular Formula | C₆H₃INNaO₂ | [3][4] |
| Molecular Weight | 270.99 g/mol | [3][4] |
| Appearance | Solid (form may vary) | [4] |
| Solubility | Soluble in water | [3] |
| SMILES | [Na+].[O-]C(=O)c1cc(I)ccn1 | |
| InChI Key | MXBYKBIRCCTBQG-UHFFFAOYSA-M |
Note: Specific properties like melting point are not consistently reported for the sodium salt, but the parent acid, 4-Iodopyridine-2-carboxylic acid, has a melting point of 164-166 °C.[5][6]
Synthesis and Chemical Reactivity
General Synthesis Pathway
The preparation of 4-Iodo-pyridine-2-carboxylic acid, sodium salt is a robust, two-step process that requires precise control to ensure high purity and regioselectivity.[3]
-
Selective Iodination: The synthesis begins with the iodination of pyridine-2-carboxylic acid. This step is critical for introducing the iodine atom specifically at the 4-position of the pyridine ring.
-
Neutralization/Salt Formation: The resulting 4-Iodopyridine-2-carboxylic acid is then neutralized with a sodium base, typically sodium hydroxide, to yield the final sodium salt. This enhances stability and solubility.
The overall workflow is illustrated below.
Caption: General synthesis pathway for the target compound.
Core Reactivity and Mechanistic Insight
The iodine substituent is the molecule's primary reactive center for synthetic transformations. As a halogen, it is an excellent leaving group, making the 4-position of the pyridine ring susceptible to a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly valuable in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental to modern drug discovery for constructing complex molecular scaffolds.[2]
Applications in Drug Discovery and Organic Synthesis
The utility of this compound spans multiple domains of chemical science, with its most significant impact in the pharmaceutical sector.
A Foundational Building Block in Medicinal Chemistry
Pyridine carboxylic acid derivatives are scaffolds for a vast number of therapeutic agents, treating conditions from infections and inflammation to cancer.[1][7] 4-Iodo-pyridine-2-carboxylic acid, sodium salt serves as a key intermediate in the development of:
-
Anticancer Agents: It is used in the synthesis of novel pyridine derivatives that exhibit cytotoxic properties against various cancer cell lines.[3]
-
Anti-inflammatory Drugs: The scaffold is a component in building blocks for non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Enzyme Inhibitors: The pyridine carboxylic acid motif is particularly effective in enzyme inhibition, where the carboxylic group can coordinate with metal ions in the active site and the pyridine ring can form favorable interactions.[1]
Caption: Key application areas stemming from the core compound.
Exemplary Experimental Protocol: Suzuki Cross-Coupling
To illustrate its practical use, the following is a representative, self-validating protocol for a Suzuki cross-coupling reaction. This workflow is a standard method for creating a biaryl structure, a common motif in pharmaceuticals.
Objective: To synthesize 4-Aryl-pyridine-2-carboxylic acid from 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Materials:
-
4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 3:1)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Palladium catalysts are sensitive to oxygen, and an inert atmosphere prevents their degradation, ensuring catalytic activity.
-
Reagent Addition: To the flask, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt, the arylboronic acid, and the base.
-
Solvent and Catalyst Addition: Add the dioxane/water solvent mixture, followed by the palladium catalyst. Causality: The aqueous component of the solvent is necessary to dissolve the base and the sodium salt starting material, facilitating the reaction.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: Comparing the reaction mixture spot to the starting material spots on a TLC plate provides a real-time, qualitative measure of conversion.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Self-Validation: The resulting spectra provide definitive proof of the product's identity and purity, validating the success of the synthesis.
Caption: Standard workflow for a Suzuki cross-coupling reaction.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The hazard profile is primarily based on data from the parent acid and related iodopyridines.
Hazard Identification and GHS Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][9] |
Recommended Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]
-
Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[5]
-
First Aid Measures:
Conclusion
4-Iodo-pyridine-2-carboxylic acid, sodium salt is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery and complex molecule synthesis. Its well-defined reactivity, enhanced solubility, and strategic placement of functional groups provide chemists with a reliable and versatile building block. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its full potential to advance their scientific objectives.
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Shafi, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]
-
Patel, H. M., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. Retrieved from [Link]
-
Kaur, M., et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Retrieved from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
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An In-depth Technical Guide on the Solubility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document outlines the core physicochemical principles governing its solubility, presents a standardized protocol for empirical solubility determination, and discusses the practical implications of the expected solubility profile for researchers in drug development. The guide is grounded in the fundamental principles of physical chemistry, drawing upon established methodologies to ensure scientific integrity and reproducibility.
Part 1: Physicochemical Fundamentals of the Solute
4-Iodo-pyridine-2-carboxylic acid, sodium salt is an ionic organic compound. Its structure, featuring a pyridine ring, an iodide substituent, and an ionic carboxylate group, dictates its solubility behavior. A thorough understanding of these features is essential for predicting its interaction with different solvents.
Molecular Structure and Properties
The key characteristics of the compound are summarized below. The parent acid, 4-Iodopyridine-2-carboxylic acid, serves as a crucial reference for understanding the properties of its sodium salt.
| Property | 4-Iodo-pyridine-2-carboxylic acid (Parent Acid) | 4-Iodo-pyridine-2-carboxylic acid, sodium salt | Source |
| Molecular Formula | C₆H₄INO₂ | C₆H₃INNaO₂ | [2][3][4] |
| Molecular Weight | 249.01 g/mol | 270.99 g/mol | [2][4] |
| Appearance | Creamish Solid | Solid | [1][4] |
| Melting Point | 164-174 °C | Not available | [1][2] |
| pKa (of Parent Acid) | ~3.29 | Not applicable | [2] |
| CAS Number | 405939-79-9 | 618107-88-3 | [3][4] |
The parent acid is a moderately polar molecule with a low pKa, indicating it is a relatively strong organic acid. The conversion to its sodium salt transforms it into a highly polar, ionic compound. This ionic character is the single most important factor determining its solubility profile.
Part 2: Guiding Principles of Solubility for Ionic Organics
The dissolution of a solid in a liquid is a thermodynamic process governed by the interplay between the energy required to break apart the solid's crystal lattice and the energy released when the solute molecules are stabilized by the solvent.[5]
Lattice Energy vs. Solvation Energy
For an ionic compound like 4-Iodo-pyridine-2-carboxylic acid, sodium salt to dissolve, the energy released upon solvation of its constituent ions (Na⁺ and the 4-iodopyridine-2-carboxylate anion) must be sufficient to overcome the crystal lattice energy—the strong electrostatic forces holding the ions together in the solid state.[6][7]
-
Lattice Energy (Endothermic): This is the energy required to separate one mole of the solid ionic compound into its gaseous ions.[8] For salts, this is a significant energy barrier.
-
Solvation Energy (Exothermic): This is the energy released when the gaseous ions are surrounded and stabilized by solvent molecules.[9]
A compound dissolves when the solvation energy is greater than the lattice energy, leading to a favorable overall enthalpy of dissolution.[6][9]
The Role of the Solvent: "Like Dissolves Like"
The principle of "like dissolves like" provides a foundational heuristic for predicting solubility.[10]
-
Polar Solvents (e.g., water, DMSO, DMF, methanol) are effective at dissolving ionic compounds. Their high dielectric constants reduce the electrostatic attraction between ions, and their ability to form ion-dipole interactions provides substantial solvation energy.[6]
-
Non-polar Solvents (e.g., hexanes, toluene) lack the polarity needed to effectively solvate ions. They cannot overcome the strong lattice energy of a salt, resulting in very poor solubility.[11]
The diagram below illustrates the thermodynamic balance governing the dissolution process.
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4-Iodo-pyridine-2-carboxylic acid, sodium salt stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 4-Iodo-pyridine-2-carboxylic acid, sodium salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No: 618107-88-3) is a halogenated heterocyclic compound increasingly utilized as a key intermediate in pharmaceutical synthesis and materials science.[1] Its utility in creating ligands for metal complexes and as a building block for anti-inflammatory and anticancer agents underscores the importance of understanding its stability and handling requirements.[1][2] This guide provides a comprehensive overview of the chemical properties, stability profile, and recommended storage and handling procedures for 4-Iodo-pyridine-2-carboxylic acid, sodium salt to ensure its integrity and performance in research and development applications.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of a compound is the cornerstone of its proper handling and storage. 4-Iodo-pyridine-2-carboxylic acid, sodium salt is a solid at room temperature with the molecular formula C₆H₃INNaO₂ and a molecular weight of 270.99 g/mol .[1] The sodium salt form generally enhances its solubility in polar solvents, which is advantageous for reactions in aqueous or protic environments.[1]
| Property | Value | Source |
| CAS Number | 618107-88-3 | |
| Molecular Formula | C₆H₃INNaO₂ | [1] |
| Molecular Weight | 270.99 g/mol | [1] |
| Physical Form | Solid | |
| Appearance | Creamish solid (for the parent acid) | [2] |
The presence of the iodine atom, the carboxylic acid sodium salt, and the pyridine ring dictates the compound's reactivity and potential degradation pathways. The iodine atom can participate in halogen bonding and is a potential site for nucleophilic substitution.[1] The carboxylate group can form coordination complexes with metal ions, influencing solubility and stability.[1]
Stability Profile and Potential Degradation Pathways
While specific, long-term stability studies on 4-Iodo-pyridine-2-carboxylic acid, sodium salt are not extensively published, its chemical structure allows for the prediction of potential degradation pathways based on the reactivity of its functional groups.
Factors Influencing Stability
-
Light: Compounds with a pyridine ring and iodine substituent can be sensitive to light. Photodecomposition may lead to the cleavage of the carbon-iodine bond, generating radical species that can lead to a cascade of further reactions and discoloration of the material.
-
Temperature: Elevated temperatures can accelerate decomposition reactions. For many complex organic molecules, storage at lower temperatures is recommended to minimize degradation over time. Some suppliers of the parent acid, 4-Iodopyridine-2-carboxylic acid, recommend storage at 0-8°C.[2]
-
Moisture and pH: As a sodium salt, the compound is hygroscopic and should be protected from moisture. The presence of water can facilitate hydrolysis or other reactions. The stability of the pyridine ring can also be influenced by pH.
-
Oxidizing Agents: The pyridine ring and the iodide substituent can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided. Studies on other pyridine derivatives have shown that the salt form can be more stable against oxidation compared to the free base.[3]
Predicted Degradation Pathways
The primary modes of degradation for 4-Iodo-pyridine-2-carboxylic acid, sodium salt are anticipated to be dehalogenation and decomposition of the pyridine ring.
Caption: Predicted primary degradation pathways for 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Recommended Storage and Handling Procedures
To ensure the long-term stability and integrity of 4-Iodo-pyridine-2-carboxylic acid, sodium salt, the following storage and handling procedures are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[4] Consider refrigeration (2-8°C) for long-term storage, as recommended for the parent acid.[2] | To minimize the rate of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To protect against moisture and oxidation. |
| Container | Keep container tightly closed.[4] | To prevent uptake of moisture and atmospheric contaminants. |
| Light | Store in a light-resistant container or in a dark location. | To prevent photodecomposition. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[5] | To prevent chemical reactions that could degrade the compound. |
Handling Procedures
Safe and effective handling is crucial to maintain the quality of the compound and ensure user safety.
Caption: Recommended workflow for handling 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
It is imperative to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][6] Avoid generating dust.[7] In case of skin or eye contact, rinse thoroughly with water.[6]
Stability Assessment: Experimental Protocols
To experimentally verify the stability of a new batch or to assess degradation under specific stress conditions, a systematic approach is required.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Protocol:
-
Sample Preparation: Prepare solutions of 4-Iodo-pyridine-2-carboxylic acid, sodium salt in a suitable solvent (e.g., water or methanol).
-
Stress Conditions: Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C (solid-state) for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method.
Analytical Method for Stability Assessment
A stability-indicating method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis scan).
-
Temperature: 30°C.
Conclusion
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a valuable reagent with specific storage and handling requirements. By understanding its chemical nature and potential for degradation, researchers can take appropriate measures to ensure its stability and, consequently, the reliability and reproducibility of their experimental results. Adherence to the guidelines outlined in this document, including storage in a cool, dry, and dark environment, and away from incompatible materials, is paramount. For critical applications, experimental verification of stability is recommended.
References
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- 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3. Benchchem.
- 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3. Sigma-Aldrich.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets. ECHEMI.
- 4-Iodopyridine-2-carboxylic acid. Chem-Impex.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9. ChemicalBook.
- Standard Operating Procedure for Pyridine and its Derivatives. Washington State University.
- SAFETY DATA SHEET. (2018). Spectrum Chemical.
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- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2015). PubMed.
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A Technical Guide to the Spectroscopic Characterization of 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Abstract: This document provides a comprehensive technical overview of the spectroscopic profile of 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No. 618107-88-3). Intended for researchers in drug discovery and materials science, this guide synthesizes established spectroscopic principles with predictive analysis to offer a robust framework for the structural verification and quality control of this important heterocyclic building block. While empirically measured high-resolution spectra for this specific salt are not widely published, this guide establishes a rigorous, scientifically grounded set of expected data points and provides detailed, field-tested protocols for their acquisition and interpretation.
Introduction and Molecular Context
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a halogenated pyridine derivative with the molecular formula C₆H₃INNaO₂ and a molecular weight of 270.99 g/mol . Its structure is foundational in synthetic chemistry, serving as a versatile intermediate. The presence of the iodine atom at the C4 position provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylate group at C2 can be used for amide bond formation or as a coordinating ligand in organometallic chemistry. The sodium salt form enhances aqueous solubility, a critical attribute for both reaction conditions and potential biological applications.
Accurate structural confirmation is paramount. Spectroscopic analysis provides an irrefutable molecular fingerprint, confirming the regiochemistry of the substituents and the overall purity of the compound. This guide will detail the expected signatures from Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful first-pass technique for confirming the presence of key functional groups. For a solid sample like 4-Iodo-pyridine-2-carboxylic acid, sodium salt, Attenuated Total Reflectance (ATR) is the method of choice due to its simplicity and minimal sample preparation.
Underlying Principle: IR radiation is passed through a sample, and molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds (stretching, bending). The sodium salt form is critical here; instead of the broad O-H stretch and sharp C=O stretch of a carboxylic acid, we expect to see the characteristic stretches of a carboxylate anion (COO⁻).
Observed & Expected Data: Published data confirms the key vibrational modes for the carboxylate and pyridine moieties.[1]
| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation & Causality |
| 1600–1550 | Asymmetric COO⁻ Stretch | The delocalized double bond character of the carboxylate anion results in a strong, characteristic absorption in this region. This is a definitive marker for the salt form. |
| ~1400 | Symmetric COO⁻ Stretch | This complementary stretch is also characteristic of the carboxylate group and confirms its presence. |
| 1220–1160 | Pyridine Ring Vibrations | These absorptions arise from the complex C-C and C-N stretching and bending vibrations within the aromatic pyridine ring.[1] |
| Below 850 | C-I Stretch | The carbon-iodine bond stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range, though it may be weak. |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
This protocol outlines a self-validating system for acquiring a high-quality solid-state IR spectrum.
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable background.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.[2]
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum, removing interference from the air (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount of the solid 4-Iodo-pyridine-2-carboxylic acid, sodium salt powder directly onto the center of the ATR crystal.[3]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[2][3]
-
Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Post-Acquisition Cleanup: Release the pressure clamp, remove the sample, and clean the crystal surface as in Step 2.
Caption: ATR-FTIR Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. As the target compound is a salt, it is expected to be soluble in deuterated water (D₂O), making it an ideal solvent.
Predicted ¹H NMR Spectrum
Underlying Principle: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling (J) reveals the number of neighboring protons. In the 4-Iodo-pyridine-2-carboxylic acid anion, there are three distinct aromatic protons.
-
H3: Ortho to the electron-withdrawing carboxylate group.
-
H5: Ortho to the electron-withdrawing and electronegative iodine atom.
-
H6: Ortho to the nitrogen atom, which strongly deshields it.
Predicted Data (in D₂O, referenced to residual HDO at 4.79 ppm): Predictions are based on established substituent effects in pyridine systems.[1][4]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | 8.5 - 8.7 | Doublet (d) | ~5.0 (³JH6-H5) | Strongly deshielded by the adjacent nitrogen atom. Coupled only to H5. |
| H5 | 8.0 - 8.2 | Doublet of Doublets (dd) | ~5.0 (³JH5-H6), ~1.5 (⁴JH5-H3) | Deshielded by the adjacent iodine. Coupled to both H6 (ortho) and H3 (meta). |
| H3 | 8.3 - 8.5 | Doublet (d) | ~1.5 (⁴JH3-H5) | Deshielded by the adjacent carboxylate group. Coupled only to H5 (meta coupling). |
Predicted ¹³C NMR Spectrum
Underlying Principle: ¹³C NMR maps the chemical environment of carbon atoms. Chemical shifts are highly sensitive to the electronic effects of substituents. The base values for pyridine carbons are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[5]
-
C2 (Carboxylate-bearing): Will be significantly affected by the COO⁻ group.
-
C4 (Iodine-bearing): The iodo-substituent has a strong shielding effect (the "heavy atom effect"), shifting the attached carbon significantly upfield.
-
C6: Most affected by the nitrogen atom, remaining downfield.
-
C=O (Carboxylate): Expected in the typical carboxylate region.
Predicted Data (in D₂O): Predictions are derived from base pyridine values and known substituent chemical shift (SCS) effects.[5][6]
| Carbon | Predicted δ (ppm) | Rationale |
| C=O | 168 - 172 | Typical chemical shift for a carboxylate carbon. |
| C2 | 151 - 154 | Similar to unsubstituted pyridine C2, but influenced by the carboxylate. |
| C6 | 150 - 153 | Strongly deshielded by the adjacent nitrogen. |
| C3 | 128 - 132 | Downfield shift relative to unsubstituted pyridine C3 due to the adjacent C4-I and C2-COO⁻ groups. |
| C5 | 130 - 134 | Influenced by both the adjacent C4-I and the nitrogen atom. |
| C4 | 95 - 105 | The heavy iodine atom induces a significant upfield (shielding) shift. This is a key diagnostic peak. |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation:
-
Weigh 5-10 mg of 4-Iodo-pyridine-2-carboxylic acid, sodium salt into a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of deuterated water (D₂O).[8]
-
Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Causality: The use of a deuterated solvent is critical to avoid a massive, overwhelming solvent signal in the ¹H spectrum. Filtering is essential as suspended solids will degrade the magnetic field homogeneity, leading to poor resolution and broad spectral lines.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the instrument on the deuterium signal from the D₂O solvent.
-
Shim the magnetic field to optimize homogeneity. This is an automated or semi-automated process on modern spectrometers that minimizes peak broadening.
-
-
¹H Spectrum Acquisition:
-
Acquire a standard one-pulse ¹H spectrum. Typically 8-16 scans are sufficient for a sample of this concentration.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, significantly more scans (e.g., 1024 or more) and a longer acquisition time will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Calibrate the ¹H spectrum to the residual HDO peak at 4.79 ppm. Calibrate the ¹³C spectrum accordingly.
-
Mass Spectrometry (MS): Confirming Molecular Weight
Underlying Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a pre-charged, polar molecule like a sodium salt, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that typically keeps the molecule intact, allowing for precise molecular weight determination.[9]
Expected Data: The analysis will be performed in negative ion mode to observe the carboxylate anion.
| m/z (Negative Mode) | Ion Identity | Interpretation |
| ~248.92 | [M-Na]⁻ | This is the expected molecular ion for the 4-iodopyridine-2-carboxylate anion (C₆H₃INO₂⁻). Observing this peak confirms the mass of the organic component. |
| ~126.90 | [I]⁻ | Iodine has a high electron affinity and may be observed as a fragment or background ion. |
| ~204.93 | [M-Na-CO₂]⁻ | A potential fragment resulting from the loss of carbon dioxide (44 Da) from the parent anion. This confirms the presence of the carboxylate group.[10][11] |
Experimental Protocol: Acquiring an ESI-MS Spectrum
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or water.[12]
-
Perform a serial dilution to create a final analysis solution of ~1-10 µg/mL in a solvent compatible with ESI, such as 50:50 acetonitrile:water.[12]
-
Causality: High concentrations can cause signal suppression and contaminate the instrument. The use of volatile solvents like acetonitrile and methanol is essential for efficient droplet desolvation in the ESI source.[13]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known calibration standard.
-
Set the instrument to operate in negative ion mode (ES-).[13]
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the target m/z range.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant range (e.g., m/z 50-500).
-
Caption: Integrated workflow for structural verification.
UV-Visible (UV-Vis) Spectroscopy: Analyzing the π-System
Underlying Principle: UV-Vis spectroscopy measures the absorption of light by a molecule's electronic system. Aromatic systems like pyridine exhibit characteristic absorptions corresponding to π → π* transitions. Substituents can shift the position (λ_max) and intensity of these absorptions.
Expected Data: Unsubstituted pyridine in a neutral solvent shows absorption maxima around 250-260 nm.[14] The presence of the iodo and carboxylate substituents is expected to cause a slight red shift (bathochromic shift) of these bands.
| Solvent | Predicted λ_max (nm) | Transition |
| Water or Methanol | ~260 - 280 nm | π → π* |
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water or methanol) in a quartz cuvette. The concentration should be adjusted so the maximum absorbance is between 0.5 and 1.5 AU.
-
Blank Measurement: Fill a matched quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.
Conclusion
The structural integrity of 4-Iodo-pyridine-2-carboxylic acid, sodium salt can be unequivocally confirmed through a multi-technique spectroscopic approach. IR spectroscopy validates the presence of the critical carboxylate and pyridine functional groups. High-resolution ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, confirming the 2,4-substitution pattern, most notably through the highly shielded C4 signal in the ¹³C spectrum. Finally, ESI-MS in negative mode confirms the precise molecular weight of the organic anion. Together, these techniques form a self-validating system for quality control and structural verification, ensuring the material's suitability for advanced applications in research and development.
References
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available at: [Link].
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available at: [Link].
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link].
-
Schneider, H. J., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(5), 1177–1183. Available at: [Link].
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link].
-
University of Leicester. NMR Sample Preparation. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link].
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link].
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link].
-
Drawell. Sample Preparation for FTIR Analysis. Available at: [Link].
-
University of Cambridge. How to make an NMR sample. Available at: [Link].
-
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 653. Available at: [Link].
-
Jeol. NMR Sample Preparation. Available at: [Link].
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Navigating the Synthesis Landscape: A Technical Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Pyridine
In the intricate world of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No. 618107-88-3) has emerged as a crucial intermediate, valued for its unique structural features that offer a gateway to complex molecular architectures.[1][2] This halogenated heterocyclic compound, with a molecular formula of C₆H₃INNaO₂ and a molecular weight of 270.99 g/mol , provides a versatile platform for a range of chemical transformations.[1]
The presence of an iodine atom on the pyridine ring allows for participation in various coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl compounds.[1] Furthermore, the carboxylate group can engage in coordination complexes with metal ions, influencing the compound's solubility and stability.[1] The sodium salt form significantly enhances its solubility in polar solvents, a desirable characteristic for reactions conducted in aqueous or protic media.[1] This guide offers an in-depth look at the commercial availability, key properties, and practical handling of this important synthetic intermediate.
Commercial Availability and Procurement
4-Iodo-pyridine-2-carboxylic acid, sodium salt is accessible through several reputable chemical suppliers, catering primarily to the research and development sectors. The compound is typically classified as a reagent-grade chemical.[1] When sourcing this material, it is crucial for researchers to consider not only the list price but also the available purity data, lead times, and the supplier's transparency regarding quality control.
| Supplier | Product Name/Grade | CAS Number | Available Quantities | Notes |
| Benchchem | 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3 | Inquiry required | For research use only.[1] |
| Sigma-Aldrich (via Fisher Scientific) | Sigma Aldrich 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3 | 1 g | --- |
| Sigma-Aldrich | 4-Iodo-pyridine-2-carboxylic acid, sodium salt, AldrichCPR | 618107-88-3 | 1 g | Buyer assumes responsibility to confirm product identity and/or purity as analytical data is not collected by the supplier.[3] |
| Crescent Chemical Company | 4-IODO-PYRIDINE-2-CARBOXYLIC ACID SODIUM SALT | --- | --- | Catalog No: ADE000263-1G774 |
It is noteworthy that some suppliers, such as Sigma-Aldrich for their AldrichCPR grade product, explicitly state that they do not provide analytical data.[3] In such cases, it is imperative for the end-user to perform their own identity and purity verification.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 4-Iodo-pyridine-2-carboxylic acid, sodium salt is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₆H₃INNaO₂ | [1] |
| Molecular Weight | 270.99 g/mol | [1] |
| CAS Number | 618107-88-3 | [1] |
| Form | Solid | |
| Solubility | Enhanced solubility in polar solvents. | [1] |
| Storage Class | 11 - Combustible Solids |
The non-salt form, 4-Iodopyridine-2-carboxylic acid (CAS No. 405939-79-9), offers additional insight into the compound's characteristics:
| Property | Value | Source |
| Melting Point | 166 - 174 °C | [2] |
| Appearance | Creamish solid | [2] |
| Storage Conditions | 0-8°C | [2] |
Given the combustible nature of the solid, appropriate storage away from sources of ignition is recommended. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Synthetic Utility and Applications
The primary value of 4-Iodo-pyridine-2-carboxylic acid and its sodium salt lies in their role as versatile intermediates in organic synthesis. The pyridine scaffold is a ubiquitous feature in many approved drugs, highlighting the importance of pyridine-based building blocks in medicinal chemistry.[4]
This compound serves as a critical starting material for the synthesis of a variety of biologically active molecules, including:
-
Anti-inflammatory Drugs: As a building block for non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer Agents: For the synthesis of pyridine derivatives with potential anticancer properties.[1][2]
-
Complex Heterocycles: Facilitating the creation of intricate heterocyclic systems vital in medicinal chemistry.[1]
The preparation of the sodium salt is typically achieved through the selective iodination of pyridine-2-carboxylic acid, followed by neutralization with sodium hydroxide.[1] This process requires careful control of reaction conditions to ensure high regioselectivity and purity.[1]
Experimental Protocol: Quality Control via ¹H NMR Spectroscopy
As some suppliers do not provide analytical data, an in-house quality check is a prudent step before utilizing 4-Iodo-pyridine-2-carboxylic acid, sodium salt in a synthetic workflow. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and routine technique for confirming the identity of the compound.
Objective: To verify the chemical structure of 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Materials:
-
4-Iodo-pyridine-2-carboxylic acid, sodium salt sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-Iodo-pyridine-2-carboxylic acid, sodium salt sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the solubility of the sample and the desired spectral resolution. D₂O is a good first choice due to the salt form.
-
Transfer the solution to an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks to determine the relative ratios of the protons. Analyze the chemical shifts (δ) and coupling patterns (J-coupling) of the signals. The expected spectrum for the 4-iodopyridine-2-carboxylate anion would show three aromatic protons with characteristic splitting patterns.
Expected Outcome: The ¹H NMR spectrum should be consistent with the structure of the 4-iodopyridine-2-carboxylate anion. The absence of significant impurity peaks will provide confidence in the material's quality for subsequent synthetic steps.
Workflow and Pathway Visualization
To conceptualize the integration of this compound into a research pipeline, the following diagrams illustrate a typical workflow from procurement to application.
Caption: A typical workflow from procurement to application.
Caption: A decision-making process for quality control.
Conclusion
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a commercially available and highly valuable building block for chemical synthesis, particularly in the realm of drug discovery and development. Its utility is underscored by the prevalence of the pyridine motif in pharmaceuticals. While readily sourced, researchers must be diligent in verifying the quality of the material, especially when detailed analytical data is not provided by the supplier. A thorough understanding of its properties and careful handling are essential for its successful application in the laboratory.
References
-
4-iodopyridine-2-carboxylic acid suppliers USA. [Link]
-
4-Iodopyridine | C5H4IN | CID 609492 - PubChem. [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Salt Selection in Drug Development | Pharmaceutical Technology. [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids - Google P
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]
Sources
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
An In-depth Technical Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt: Synthesis, Reactivity, and Applications
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in the landscape of modern medicinal chemistry.[1][2][3] Historically, these heterocycles, including picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (niacin), and isonicotinic acid, have given rise to a vast array of therapeutic agents targeting conditions from tuberculosis and cancer to diabetes and Alzheimer's disease.[1][2] The pyridine ring's nitrogen atom imparts unique physicochemical properties, such as the ability to act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic profiles of drug candidates by improving interactions with biological targets.[4]
Within this critical class of compounds, 4-Iodo-pyridine-2-carboxylic acid and its sodium salt emerge as highly valuable intermediates and building blocks.[5][6] The presence of an iodine atom at the 4-position, combined with the carboxylic acid at the 2-position, creates a versatile molecule with distinct reactive sites. This strategic functionalization allows for its participation in a wide range of chemical transformations, particularly cross-coupling reactions, making it an essential reagent for constructing complex molecular architectures in pharmaceutical and agrochemical research.[5][6] This guide provides a comprehensive overview of its synthesis, chemical properties, and pivotal role in drug discovery and organic synthesis.
Physicochemical and Structural Data
A clear understanding of a compound's physical and chemical properties is essential for its effective use in research and development. The key data for 4-Iodo-pyridine-2-carboxylic acid and its corresponding sodium salt are summarized below.
| Property | 4-Iodo-pyridine-2-carboxylic acid | 4-Iodo-pyridine-2-carboxylic acid, sodium salt |
| Synonyms | 4-Iodopicolinic acid, 4-Iodo-2-pyridinecarboxylic acid | Sodium 4-iodo-2-pyridinecarboxylate |
| Molecular Formula | C₆H₄INO₂ | C₆H₃INNaO₂ |
| Molecular Weight | 249.01 g/mol [7] | 270.99 g/mol [8] |
| CAS Number | 405939-79-9[7] | 618107-88-3[8] |
| Appearance | Solid, Creamish solid[6][9] | Solid[8] |
| Melting Point | 164-174 °C[6][7] | Not specified |
| Boiling Point | 376.2±27.0 °C (Predicted)[7] | Not specified |
| Purity | Typically ≥97%[6][9] | Not specified (sold by grade) |
| InChI Key | CEYJTEYGGAWURJ-UHFFFAOYSA-N[7][9] | MXBYKBIRCCTBQG-UHFFFAOYSA-M[8] |
Synthesis and Manufacturing
The reliable preparation of 4-Iodo-pyridine-2-carboxylic acid, sodium salt, hinges on a two-stage process: the regioselective iodination of a suitable pyridine precursor followed by neutralization.[5] While direct C-H iodination of pyridines can be challenging, established methods provide a robust pathway starting from more readily available materials.[10]
Synthetic Workflow
A common and effective laboratory-scale synthesis starts with methyl 4-chloropyridinecarboxylate.[11] This method involves a halogen exchange reaction followed by ester hydrolysis, providing the target carboxylic acid. The final step is a simple acid-base neutralization to yield the sodium salt.
Caption: Synthetic pathway from a chloro-pyridine precursor to the final sodium salt.
Experimental Protocol: Synthesis of 4-Iodopyridine-2-carboxylic acid
The following protocol is adapted from a documented synthesis.[11]
Materials:
-
Methyl 4-chloropyridinecarboxylate
-
Hydriodic acid (57%)
-
Hypophosphorous acid (50% aq.)
-
Sodium hydroxide (10N aq.)
-
Cold deionized water
Procedure:
-
Combine methyl 4-chloropyridinecarboxylate (1.0 eq), 57% hydriodic acid (8.3 eq), and 50% aqueous hypophosphorous acid (0.43 eq) in a reaction vessel.
-
Stir the mixture at 85°C for 2 hours.
-
Increase the temperature to 107°C and continue the reaction overnight.
-
After completion, cool the mixture to 95°C and slowly add 10N aqueous sodium hydroxide solution until the pH is adjusted appropriately to precipitate the product.
-
Continue cooling to room temperature and stir for 1 hour to allow for complete precipitation of a yellow solid.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum overnight to yield 4-iodopyridine-2-carboxylic acid.[11]
Causality: The use of hydriodic acid serves as both the iodine source and a reagent for the hydrolysis of the methyl ester. Hypophosphorous acid is added as a reducing agent to prevent the formation of I₂, which can arise from the oxidation of iodide. The careful addition of sodium hydroxide at a controlled temperature is crucial for precipitating the carboxylic acid product while keeping impurities in solution.
Chemical Reactivity and Synthetic Applications
The utility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt, stems from its dual functionality. The iodine atom serves as an excellent leaving group in modern cross-coupling reactions, while the carboxylate group can act as a coordinating ligand or be involved in further transformations.[5]
Key Reaction Types
-
Cross-Coupling Reactions: This is the most significant application. The carbon-iodine bond is highly reactive towards palladium-catalyzed reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Heck couplings, enabling the formation of new carbon-carbon bonds at the 4-position.[5] This is fundamental for building the complex scaffolds of modern pharmaceuticals.
-
Nucleophilic Aromatic Substitution (SNAr): The iodine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups onto the pyridine ring.[5][6]
-
Formation of Heterocycles: The compound serves as a key building block for synthesizing more complex heterocyclic systems, which are prevalent in medicinal chemistry.[5][6]
-
Coordination Chemistry: The picolinate moiety (pyridine-2-carboxylate) is a well-known chelating ligand for various metal ions, a property exploited in the development of metal complexes for catalysis or biomedical applications.[12]
Caption: Major reaction pathways for 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Role in Drug Discovery and Development
The pyridine core is a privileged scaffold in drug design, with thousands of drug candidates featuring this heterocycle.[4] 4-Iodo-pyridine-2-carboxylic acid serves as a critical intermediate in the synthesis of many such candidates.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): It is a building block for various pharmaceutical agents, including anti-inflammatory drugs (NSAIDs) and anticancer agents.[5][6]
-
Enzyme Inhibitor Scaffolds: Pyridine carboxylic acid isomers are central to the design of potent enzyme inhibitors.[1][2] The ability to functionalize the 4-position of the picolinic acid core via the iodo group allows for systematic exploration of the structure-activity relationship (SAR) to optimize binding to target enzymes.
-
Modulation of Physicochemical Properties: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its protein target. This provides a modern tool for rational drug design.[5]
Representative Workflow: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for using the title compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.
Materials:
-
4-Iodo-pyridine-2-carboxylic acid, sodium salt
-
An aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, DMF, or Toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (typically 80-110°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The pH may need to be adjusted to ensure the carboxylic acid is in the desired form (acid or salt) for efficient extraction.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryl-pyridine-2-carboxylic acid.
Conclusion
4-Iodo-pyridine-2-carboxylic acid, sodium salt, is far more than a simple chemical reagent; it is a versatile and enabling tool for chemical innovation. Its strategic placement of iodo and carboxylate functionalities provides chemists with a robust platform for constructing complex molecules with significant potential in medicine and materials science. From its rational synthesis to its predictable reactivity in powerful cross-coupling reactions, this compound represents a key piece in the intricate puzzle of modern drug discovery and organic synthesis. Its continued use is certain to contribute to the development of novel therapeutic agents and functional materials for years to come.
References
- Benchchem. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3.
- Fatima, N., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- CymitQuimica. (n.d.). 2-Pyridinecarboxylic acid, 4-iodo-.
- PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
- Oxford English Dictionary. (n.d.). pyridinecarboxylic acid, n..
- Echemi. (n.d.). 4-iodopyridine-2-carboxylic acid.
- Crescent Chemical Company. (n.d.). 4-IODO-PYRIDINE-2-CARBOXYLIC ACID SODIUM SALT.
- Sigma-Aldrich. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3.
- Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid.
- Wikipedia. (n.d.). Pyridinecarboxylic acid.
- ChemicalBook. (2025). 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9.
- Singh, U. P., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
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Methodological & Application
Application Notes and Protocol for Sonogashira Coupling with 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Sonogashira coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful palladium- and copper-cocatalyzed reaction has seen broad application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3]
This document provides a detailed protocol and application notes for the Sonogashira coupling of a particularly challenging substrate: 4-iodo-pyridine-2-carboxylic acid, sodium salt. The unique structural features of this molecule—a pyridine ring, an iodine leaving group, and a sodium carboxylate—present a confluence of potential complications that demand a carefully considered experimental design. The pyridine nitrogen and the adjacent carboxylate group can act as coordinating ligands, potentially inhibiting the catalytic activity of the palladium and copper centers.[4] Furthermore, the ionic nature of the sodium salt dictates the use of polar solvent systems, which may require optimization of the catalytic system.
These notes are intended for researchers, scientists, and drug development professionals. They aim to provide not just a step-by-step procedure, but also the underlying scientific rationale for the chosen conditions, empowering the user to troubleshoot and adapt the protocol as needed.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.[2]
-
The Copper Cycle: Concurrently, the copper(I) cocatalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[5] A base then deprotonates the alkyne to form a copper acetylide.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylide group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[5]
It is crucial to recognize that potential coordination of the pyridine nitrogen and the carboxylate group of our substrate to the palladium and copper catalysts can interfere with these finely balanced cycles.
Visualizing the Reaction
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles
Experimental Protocol: A Guided Approach
This protocol is designed to address the specific challenges posed by 4-iodo-pyridine-2-carboxylic acid, sodium salt. The selection of reagents and conditions is based on principles derived from literature on related heteroaromatic and functionalized substrates.
Reagent and Solvent Selection Rationale
| Component | Recommendation | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | A robust, air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. It is a commonly used and well-understood catalyst for Sonogashira reactions.[6] |
| Copper(I) Cocatalyst | Copper(I) iodide (CuI) | The standard and most effective cocatalyst for activating the terminal alkyne.[2] |
| Ligand | Triphenylphosphine (PPh₃) | Often used in conjunction with PdCl₂(PPh₃)₂ to ensure a sufficient ligand-to-metal ratio, preventing palladium black precipitation and maintaining catalyst stability. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Amine bases are standard for Sonogashira couplings. They neutralize the HI byproduct and facilitate the deprotonation of the alkyne.[2] DIPEA is bulkier and less nucleophilic, which can be advantageous. |
| Solvent | N,N-Dimethylformamide (DMF) or a mixture of DMF and water | Given the substrate is a sodium salt, a polar aprotic solvent like DMF is necessary for solubility.[7] A small amount of water may be added to aid in dissolving the salt, as Sonogashira reactions can be tolerant to aqueous media.[8][9] |
Step-by-Step Procedure
Materials:
-
4-Iodo-pyridine-2-carboxylic acid, sodium salt
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Degassed deionized water (optional)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodo-pyridine-2-carboxylic acid, sodium salt (1.0 equiv).
-
Add PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.06 equiv), and PPh₃ (0.06 equiv).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).[2]
-
-
Addition of Solvents and Reagents:
-
Add anhydrous DMF via syringe. If the sodium salt does not fully dissolve, a small amount of degassed deionized water (e.g., 5-10% by volume) can be added. Stir until a homogeneous solution is obtained.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Add the amine base (TEA or DIPEA, 3.0 equiv) via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. Since aryl iodides are highly reactive, the reaction may proceed without heating.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. The aqueous layer may contain the product due to the carboxylate group; it should be acidified (e.g., with 1M HCl) to protonate the carboxylate and then extracted with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of the Experimental Workflow
Caption: Figure 2: Experimental Workflow
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst inhibition by pyridine/carboxylate. | Consider a copper-free protocol to reduce potential coordination sites.[10][11] Increase catalyst loading or try a more electron-rich and bulky phosphine ligand to enhance oxidative addition.[5] |
| Low solubility of the substrate. | Increase the proportion of water in the solvent mixture, or try a different polar aprotic solvent like DMSO.[10] | |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen. | Ensure rigorous degassing of solvents and maintenance of a strict inert atmosphere.[2] |
| High copper concentration. | Reduce the amount of CuI or switch to a copper-free protocol.[10][11] | |
| Formation of Palladium Black | Catalyst decomposition. | Ensure a sufficient excess of phosphine ligand is present.[6] Check the purity of reagents and solvents. |
Conclusion
The Sonogashira coupling of 4-iodo-pyridine-2-carboxylic acid, sodium salt is a challenging yet achievable transformation. Success hinges on a protocol that accounts for the substrate's potential to inhibit the catalyst and its unique solubility requirements. By employing a robust palladium catalyst system, carefully selecting a polar solvent, and maintaining a strictly inert atmosphere, researchers can effectively synthesize the desired alkynylated pyridine derivatives. The insights and procedures outlined in these notes provide a solid foundation for navigating the complexities of this reaction and for its successful application in research and development.
References
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Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(13), 4726–4730.
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Liu, C., & Szostak, M. (2022). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 20(1), 15-26.
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Kundu, S., & Ahirwar, D. (2023). Recent Expedition in Pd‐Catalyzed Sonogashira Coupling and Related Processes. ChemistrySelect, 8(31), e202301931.
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Li, J. H., Liang, Y., & Xie, Y. X. (2006). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 4(21), 3968-3970.
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Wang, C., & Glorius, F. (2010). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 46(42), 7957-7959.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
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Mondal, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15467–15477.
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Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration.
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Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration.
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Abu-Reziq, R., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 6(11), 178.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
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D’Souza, D., & Müller, T. J. J. (2007). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Nature Protocols, 2(7), 1734-1740.
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Ghorbani-Choghamarani, A., & Norouzi, M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13358-13364.
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
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de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
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Chatterjee, T., & Ghorai, P. (2019). Sonogashira coupling of arenediazonium salts: discovery and developments. Journal of Chemical Sciences, 131(1), 1-13.
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Azua, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6146-6161.
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Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(2), 388–399.
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Li, J. H., et al. (2013). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 3(44), 21743-21751.
-
Yorimitsu, H., & Osuka, A. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 19(19), 5276–5279.
-
Li, J. H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(9), 13579-13596.
-
So, C. M., & Kwong, F. Y. (2011). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 76(17), 7178–7189.
-
Li, J., & Chen, P. R. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(12), 2636–2641.
-
Kormos, C. M., & Leadbeater, N. E. (2006). Flow Chemistry: Sonogashira Coupling. Molecules, 11(11), 914-922.
-
Azua, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6146-6161.
-
Yorimitsu, H., & Osuka, A. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 19(19), 5276–5279.
-
Mak, X. Y., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(13), 9005–9016.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Introduction: The Strategic Importance of Aminopyridine Carboxylic Acids
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in modern organic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in a vast array of biologically active molecules.[3][4] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more traditional methods for C-N bond formation.[1]
This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging, yet highly valuable substrate: 4-iodo-pyridine-2-carboxylic acid, sodium salt. The resulting 4-amino-pyridine-2-carboxylic acid scaffold is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The presence of both a halogenated, electron-deficient pyridine ring and a carboxylate functionality presents unique challenges that require careful consideration and optimization of reaction conditions. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights into troubleshooting and optimization strategies.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[5][6] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the carbon-iodine bond of the 4-iodo-pyridine-2-carboxylic acid, sodium salt. This step forms a Pd(II) intermediate. The reactivity order for the aryl halide in this step is generally I > Br > Cl.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing undesirable side reactions.[8][9][10]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Bulky, electron-rich phosphine ligands are crucial for the success of this reaction, as they promote both the oxidative addition and the reductive elimination steps.[1][12]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Challenges with 4-Iodo-pyridine-2-carboxylic acid, sodium salt
The amination of this specific substrate presents several challenges that must be addressed through careful selection of reaction parameters:
-
Catalyst Inhibition: The pyridine nitrogen and the carboxylate group can potentially coordinate to the palladium center, leading to catalyst deactivation. The use of bulky ligands helps to mitigate this by sterically hindering such unproductive binding.
-
Poor Solubility: The sodium salt of the starting material may have limited solubility in common non-polar aprotic solvents like toluene or dioxane. A more polar solvent system may be required.
-
Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring can influence the rate of oxidative addition. However, the iodo-substituent is the most reactive among the halogens, which is advantageous.[7]
Experimental Protocol
This protocol is a starting point and may require optimization depending on the specific amine used.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4-Iodo-pyridine-2-carboxylic acid, sodium salt | ≥95% | e.g., Combi-Blocks | Store under inert atmosphere, protected from light. |
| Amine (Primary or Secondary) | ≥98% | Various | Purify if necessary (distillation or filtration through alumina). |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Reagent Grade | Strem, Sigma-Aldrich | Store in a freezer under inert atmosphere. |
| XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | ≥98% | Strem, Sigma-Aldrich | Store under inert atmosphere. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Various | Dry in an oven at >150 °C for several hours before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a freshly opened bottle or a solvent purification system. |
Equipment
-
Schlenk flask or reaction vial with a screw cap and PTFE septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath with temperature control
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system or recrystallization apparatus
Reaction Setup and Procedure
The following procedure describes a typical reaction on a 1.0 mmol scale. All operations should be performed under an inert atmosphere of nitrogen or argon.
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-iodo-pyridine-2-carboxylic acid, sodium salt (1.0 mmol, 1.0 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and XPhos (0.048 mmol, 4.8 mol %).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (nitrogen or argon) three times.
-
Reagent Addition: Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Rationale: Dioxane is a common solvent for Buchwald-Hartwig aminations and can help to solubilize the starting materials. A slight excess of the amine is used to ensure complete consumption of the limiting reagent.
-
-
Reaction: Place the flask in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: a. Remove the flask from the heat and allow it to cool to room temperature. b. Quench the reaction by adding water (10 mL). c. Adjust the pH to ~7 using 1 M HCl. d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-amino-pyridine-2-carboxylic acid derivative.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or reagents. | Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere. Use freshly opened or purified reagents. |
| Inappropriate ligand or base. | Screen other bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos).[13] Consider a stronger base like K₃PO₄ or NaOtBu, but be mindful of potential side reactions. | |
| Side Product Formation | Hydrodehalogenation of the starting material. | This can occur if the reductive elimination is slow. A different ligand may be required to accelerate this step. |
| Dimerization of the starting material. | Lower the reaction temperature or catalyst loading. | |
| Poor Solubility | The sodium salt is not dissolving in the solvent. | Consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A co-solvent system (e.g., dioxane/water) could also be explored, though this may require different catalyst systems.[2] |
Conclusion
The Buchwald-Hartwig amination of 4-iodo-pyridine-2-carboxylic acid, sodium salt, is a feasible yet challenging transformation that provides access to valuable building blocks for drug discovery. Success hinges on the careful selection of a bulky, electron-rich phosphine ligand, an appropriate base, and an anhydrous solvent system capable of solubilizing the polar starting material. The protocol provided herein serves as a robust starting point for researchers. By understanding the mechanistic principles and potential pitfalls, scientists can effectively troubleshoot and optimize this powerful C-N bond-forming reaction for their specific needs.
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-
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-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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PubMed. Role of the base in Buchwald-Hartwig amination. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]
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ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. [Link]
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-
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-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
Rzeszotarska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
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ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.... [Link]
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ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
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York Research Database. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2002). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Iodo-pyridine-2-carboxylic acid, sodium salt as a Ligand Precursor in Coordination Chemistry
Introduction: The Strategic Advantage of a Halogenated Pyridine-Carboxylate Ligand
In the landscape of coordination chemistry, the design of organic ligands is paramount to tailoring the structure, and consequently the function, of resulting metal-organic complexes. Pyridine-dicarboxylic acids and their derivatives are foundational building blocks, celebrated for their ability to form stable, multidimensional structures like Metal-Organic Frameworks (MOFs).[1][2] The 4-iodo-pyridine-2-carboxylate anion, derived from its sodium salt precursor, represents a strategic evolution of this ligand class.
This molecule offers a powerful dual-functionality. The primary coordination site, a classic bidentate N,O-chelate formed by the pyridine nitrogen and the deprotonated carboxyl group, provides a robust anchor for metal ions.[2][3] The secondary, yet equally important, feature is the iodine atom at the 4-position. This substituent introduces several key advantages:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, participating in non-covalent interactions that can direct crystal packing and influence the supramolecular architecture of the final complex.[4]
-
Post-Synthetic Modification: The carbon-iodine bond is a versatile handle for further chemical transformations, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the post-synthetic modification of the resulting coordination complex.[5]
-
Modulated Electronics: The electron-withdrawing nature of the iodine atom can subtly influence the electronic properties of the pyridine ring, which in turn can affect the metal-ligand bond strength and the catalytic or photophysical properties of the complex.
The use of the sodium salt form (C₆H₃INNaO₂) is a practical consideration that significantly enhances its utility. Its improved solubility in polar solvents simplifies the synthesis of coordination complexes, particularly in aqueous or mixed-solvent systems commonly used in solvothermal and hydrothermal methods.[4] This guide provides detailed protocols for the preparation and application of this versatile ligand precursor, targeting researchers in materials science, catalysis, and pharmaceutical development.[4][5]
Physicochemical and Spectroscopic Data
A clear understanding of the precursor's properties is essential for experimental design. The following table summarizes key data for 4-iodo-pyridine-2-carboxylic acid and its sodium salt.
| Property | 4-Iodo-pyridine-2-carboxylic acid | 4-Iodo-pyridine-2-carboxylic acid, sodium salt |
| Molecular Formula | C₆H₄INO₂[5][6] | C₆H₃INNaO₂[4][7] |
| Molecular Weight | 249.01 g/mol [5][6] | 270.99 g/mol [4][7] |
| CAS Number | 405939-79-9[5][6] | 618107-88-3[4][7] |
| Appearance | Creamish solid[5] | Solid[7] |
| Melting Point | 164 - 174 °C[5][6] | Not specified |
| pKa | 3.29 ± 0.10 (Predicted)[6] | Not applicable |
Protocol I: Preparation of the Ligand Precursor
Rationale: While commercially available, the sodium salt can be readily and cost-effectively prepared in the laboratory from its parent acid via a simple acid-base neutralization.[4] This protocol ensures a high-purity starting material for coordination synthesis. The conversion is validated by monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate (COO⁻) stretches in the IR spectrum.
Caption: Workflow for the synthesis of the sodium salt ligand precursor.
A. Materials and Equipment
-
4-Iodo-pyridine-2-carboxylic acid (CAS: 405939-79-9)
-
Sodium hydroxide (NaOH), pellets or powder
-
Ethanol, reagent grade
-
Deionized water
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
-
Rotary evaporator
-
Vacuum oven or desiccator
B. Step-by-Step Methodology
-
Dissolution of Acid: In a round-bottom flask, dissolve 1.00 g of 4-iodo-pyridine-2-carboxylic acid (4.01 mmol) in 20 mL of ethanol with magnetic stirring. Gentle warming may be required to achieve full dissolution.
-
Preparation of Base: Prepare a 1.0 M solution of NaOH by dissolving 0.160 g of NaOH (4.00 mmol) in 4.0 mL of deionized water. Ensure the NaOH is fully dissolved.
-
Neutralization: While stirring the acid solution, add the NaOH solution dropwise. Monitor the reaction mixture's pH. Continue adding the base until a stable pH of ~7 is reached, indicating complete neutralization.
-
Solvent Removal: Remove the ethanol and water from the reaction mixture using a rotary evaporator at 40-50 °C until a solid residue is obtained.
-
Purification: Add 15 mL of diethyl ether to the solid residue and stir or sonicate the suspension. This step removes any residual unreacted acid, which is more soluble in ether than the salt.
-
Product Collection and Drying: Collect the white solid product by vacuum filtration and wash it with a small amount of fresh diethyl ether. Dry the product in a vacuum oven at 60 °C for 4 hours to yield 4-iodo-pyridine-2-carboxylic acid, sodium salt.
C. Validation
-
FT-IR Spectroscopy: Acquire an IR spectrum of the product. Confirm the absence of the broad O-H stretch (typically ~3000 cm⁻¹) from the carboxylic acid and the presence of strong asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching bands corresponding to the carboxylate group.
Protocol II: General Synthesis of a Metal-Organic Complex
Rationale: This protocol outlines a general solvothermal method for synthesizing a coordination complex using the prepared sodium salt. Solvothermal synthesis is a standard technique for producing crystalline MOFs and coordination polymers.[2] The choice of metal salt, solvent system, temperature, and reaction time are critical parameters that dictate the final product's dimensionality and topology.[2] For instance, divalent metal ions like Zn(II), Cu(II), and Co(II) are commonly used to create diverse structural motifs ranging from 1D chains to complex 3D frameworks.[1][2] The resulting crystalline material should be characterized by single-crystal X-ray diffraction to unambiguously determine its structure.
Caption: General workflow for solvothermal synthesis of a metal complex.
A. Materials and Equipment
-
4-Iodo-pyridine-2-carboxylic acid, sodium salt (prepared in Protocol I)
-
Metal salt, e.g., Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Solvent, e.g., N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (23 mL capacity)
-
Programmable laboratory oven
-
Filtration apparatus
B. Step-by-Step Methodology (Example: Synthesis of a Zn(II) Complex)
-
Reagent Preparation: In a small glass vial, dissolve 27.1 mg (0.10 mmol) of 4-iodo-pyridine-2-carboxylic acid, sodium salt in 5 mL of DMF. In a separate vial, dissolve 29.7 mg (0.10 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Reaction Setup: Combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min, hold at 120 °C for 48 hours.
-
Cooling: Program the oven to cool down to room temperature slowly, at a rate of 0.1 °C/min (or 6 °C/hour). This slow cooling is crucial for the formation of high-quality single crystals.
-
Product Isolation: Carefully open the autoclave. Collect the crystals that have formed by filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of fresh DMF to remove any unreacted starting materials, followed by a wash with a more volatile solvent like ethanol. Allow the crystals to air-dry.
C. Essential Characterization
-
Single-Crystal X-ray Diffraction (SC-XRD): The definitive technique to determine the molecular structure, coordination environment of the metal center, and the role of the iodo-substituent in the crystal packing.
-
Powder X-ray Diffraction (PXRD): To confirm that the bulk synthesized material is the same phase as the single crystal selected for structural analysis.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the complex and identify the loss of coordinated or guest solvent molecules.
Applications and Future Directions
Complexes derived from 4-iodo-pyridine-2-carboxylic acid are valuable across multiple scientific domains. The parent compound and its derivatives serve as key intermediates in the synthesis of anti-inflammatory and anticancer pharmaceutical agents.[4][5] In materials science, this ligand is an excellent candidate for constructing MOFs with tailored properties. The presence of coordinatively unsaturated metal sites within these frameworks can lead to applications in selective gas adsorption and heterogeneous catalysis.[8]
The true potential of this ligand precursor lies in the strategic placement of the iodine atom. This opens up a vast design space for creating multifunctional materials through post-synthetic modification, where the framework is first assembled and then further functionalized via reactions at the C-I bond. This allows for the integration of new chemical functionalities without disrupting the underlying coordination network, paving the way for advanced materials with precisely engineered properties.
References
- Benchchem. 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3.
- Chem-Impex. 4-Iodopyridine-2-carboxylic acid.
- Sigma-Aldrich. 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3.
- CymitQuimica. 2-Pyridinecarboxylic acid, 4-iodo-.
- Echemi. 4-iodopyridine-2-carboxylic acid.
- CrystEngComm (RSC Publishing).
- NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs)
- ResearchGate.
- ResearchGate. Metal-organic framework structures of Cu(II)
Sources
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- 7. 4-ヨード-ピリジン-2-カルボン酸, ナトリウム塩 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Novel Anti-Inflammatory Agents Utilizing 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Abstract
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel anti-inflammatory agents using 4-Iodo-pyridine-2-carboxylic acid, sodium salt as a key building block.[3][4] We focus on the strategic application of the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[5] This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of mechanistic choices, step-by-step protocols, and the biological rationale for targeting inflammatory pathways.
Introduction: The Strategic Value of the Starting Material
4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS: 618107-88-3) is a highly versatile heterocyclic compound for pharmaceutical development.[3] Its utility is rooted in two key structural features:
-
The 4-Iodo Substituent: The carbon-iodine bond is the most reactive among halogens for the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5] This makes the 4-position of the pyridine ring an ideal site for introducing molecular diversity and building complex architectures.[4]
-
The 2-Carboxylic Acid Group: The carboxylate is a critical pharmacophore. Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid group, which often serves as a key binding element within the active sites of enzymes like cyclooxygenase (COX).[6][7]
-
The Sodium Salt Form: This form enhances the compound's solubility in polar solvents, which can be advantageous for reactions conducted in aqueous or protic environments.[3]
Compounds derived from pyridine carboxylic acid isomers have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6][8] This established history underscores the potential for discovering novel and potent enzyme inhibitors by modifying this core structure.[2]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of our synthetic approach. It is a Nobel Prize-winning palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[5] Its widespread use is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-Iodo-pyridine-2-carboxylic acid, forming a Pd(II) complex. This is typically the rate-determining step.
-
Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide. The base is essential for the formation of a boronate complex, which facilitates this transfer.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][10]
Caption: Workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3 | 270.99 | 1.0 | 271 mg |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 182 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.05 (5 mol%) | 58 mg |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 3.0 | 637 mg |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | 8 mL |
| Water, degassed | 7732-18-5 | 18.02 | - | 2 mL |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (271 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Scientist's Note: Using an excess of the boronic acid (1.1-1.5 eq.) helps drive the reaction to completion. Anhydrous K₃PO₄ is an effective base for this transformation. [11]
-
-
Catalyst and Solvent Addition: Under a gentle stream of argon, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Scientist's Note: The catalyst is sensitive to oxygen and should be handled under an inert atmosphere to prevent deactivation. The 4:1 dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base. [12]
-
-
Degassing: Seal the Schlenk tube and degas the reaction mixture thoroughly. This is achieved by bubbling argon gas through the solution for 15-20 minutes while stirring.
-
Scientist's Note: Proper degassing is critical for the catalytic cycle's efficiency and reproducibility. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.
-
-
Reaction: Immerse the sealed tube in a preheated oil bath at 90°C. Allow the reaction to stir vigorously for 6 to 12 hours.
-
Scientist's Note: Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
-
Work-up: After cooling to room temperature, quench the reaction by adding 20 mL of water. Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This will protonate the carboxylic acid, making it extractable into an organic solvent.
-
Scientist's Note: The acidification step is crucial. The sodium salt of the product is water-soluble, while the protonated carboxylic acid has much higher solubility in organic solvents like ethyl acetate.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing) to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected product is a white to off-white solid. [13]
Biological Rationale & Potential Mechanism of Action
Many pyridine derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX-1 and COX-2). [6][14]These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.
The synthesized bi-aryl pyridine carboxylic acid derivatives are designed to mimic the binding of endogenous substrates in the COX active site. The carboxylic acid can form critical hydrogen bonds and ionic interactions with key amino acid residues (like Arg120 and Tyr355), while the newly introduced aryl group can occupy a hydrophobic pocket, potentially leading to potent and selective inhibition. [7]
Caption: Simplified pathway showing COX enzyme inhibition.
References
- 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3. Benchchem.
- 4-Iodopyridine-2-carboxylic acid. Chem-Impex.
- 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3. Sigma-Aldrich.
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central (PMC) - NIH.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflamm
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Suzuki Reaction. Wikipedia.
- Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflamm
- Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. PubMed Central (PMC) - NIH.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9. ChemicalBook.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
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- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 4-Iodo-pyridine-2-carboxylic acid, sodium salt as a Foundational Scaffold for Novel Cancer Drug Discovery
Abstract
The pyridine-2-carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS: 618107-88-3) in the discovery of novel anticancer agents. While not an active therapeutic itself, this compound serves as a highly versatile starting material for synthesizing libraries of potent enzyme inhibitors.[3][4] We focus on a rational drug design approach targeting Histone Lysine Demethylases (KDMs) , a class of epigenetic modulators frequently dysregulated in cancer.[5][6] This guide outlines the scientific rationale, detailed synthetic strategies, and robust protocols for primary enzymatic screening, secondary cellular assays, and mechanism of action studies.
The Rationale: Targeting Epigenetic Dysregulation in Cancer
Epigenetic alterations are a hallmark of cancer, leading to aberrant gene expression that drives tumorigenesis.[7] Histone lysine demethylases (KDMs), particularly the KDM4/JMJD2 family, have emerged as critical therapeutic targets.[5][6]
1.1. The Role of KDM4/JMJD2 Enzymes in Oncology
The KDM4 family of enzymes (KDM4A-D) are Fe(II) and 2-oxoglutarate-dependent dioxygenases that primarily remove di- and tri-methylation marks from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[5][8] Overexpression of KDM4 members is common in various cancers, including prostate, breast, and lung cancer, and is associated with poor prognosis.[6][8] Their oncogenic activity stems from several mechanisms:
-
Transcriptional Co-activation: KDM4s act as co-activators for key oncogenic transcription factors, such as the Androgen Receptor (AR) in prostate cancer and Estrogen Receptor (ER) in breast cancer.[6][8]
-
Chromatin Remodeling: By removing repressive H3K9me3 marks, KDM4s facilitate a more open chromatin state at promoter regions of growth-promoting genes, like c-Myc.[6]
-
Genomic Instability: Dysregulation of KDM4 activity can lead to defects in DNA replication and repair, contributing to genomic instability.
The pyridine-2-carboxylic acid structure mimics the 2-oxoglutarate cofactor, making it an ideal starting point for designing competitive inhibitors that bind to the KDM active site.[2] The 4-iodo substituent on our scaffold provides a crucial chemical handle for diversification, allowing for the exploration of chemical space to achieve high potency and selectivity.
1.2. Signaling Pathway Context
The diagram below illustrates the central role of KDM4 in regulating gene transcription through histone demethylation and its interaction with oncogenic pathways.
Caption: KDM4/JMJD2 signaling pathway and point of inhibition.
Synthetic Strategy: From Scaffold to Inhibitor Library
The core utility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt lies in its amenability to modern cross-coupling reactions. The carbon-iodine bond is a versatile reactive site for creating diverse carbon-carbon and carbon-heteroatom bonds, enabling the rapid synthesis of a focused library of potential KDM4 inhibitors.
2.1. Workflow for Library Synthesis
The general workflow involves leveraging the iodo group for coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents. These modifications are designed to probe the hydrophobic and electrostatic interactions within the KDM4 active site, aiming to enhance binding affinity and selectivity.
Caption: General workflow for synthesizing an inhibitor library.
2.2. Example Synthetic Protocol (Conceptual): Suzuki Coupling
-
Reaction Setup: In a nitrogen-flushed flask, combine 4-Iodo-pyridine-2-carboxylic acid, sodium salt (1 equivalent), the desired aryl boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system (e.g., dioxane/water mixture) and a base such as sodium carbonate (2 equivalents).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, perform an aqueous workup to remove inorganic salts. Purify the crude product using column chromatography or recrystallization to yield the desired 4-aryl-pyridine-2-carboxylic acid derivative.
Protocol: Primary Screening via In Vitro KDM4A Enzymatic Assay
This protocol describes a method to screen the synthesized compound library for direct inhibitory activity against a recombinant KDM4 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against KDM4A.
Materials:
-
Recombinant human KDM4A (catalytic domain)
-
H3K9me3-biotinylated peptide substrate
-
AlphaLISA® anti-H3K9me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20
-
Cofactors: Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O
-
2-oxoglutarate (α-KG)
-
Test compounds dissolved in DMSO
-
White 384-well microplates
Protocol Steps:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into a 384-well plate. Include wells for a positive control (known inhibitor, e.g., IOX1) and a negative control (DMSO vehicle).
-
Enzyme Preparation: Prepare a solution of KDM4A enzyme in assay buffer containing ascorbic acid and the iron cofactor.
-
Enzyme Addition: Add 5 µL of the KDM4A enzyme solution to each well of the assay plate.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing the H3K9me3 peptide and 2-oxoglutarate in assay buffer. Add 5 µL of this solution to each well to start the demethylation reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection mixture containing the AlphaLISA Acceptor beads and Streptavidin Donor beads.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Hypothetical Data Presentation:
| Compound ID | Scaffold Modification | KDM4A IC₅₀ (µM) |
| P2C-001 | 4-(phenyl) | 15.2 |
| P2C-002 | 4-(4-fluorophenyl) | 8.7 |
| P2C-003 | 4-(3-methoxyphenyl) | 5.1 |
| IOX1 (Control) | N/A | 0.25 |
Protocol: Secondary Screening via Cancer Cell Viability Assay
This protocol assesses the anti-proliferative effect of hit compounds from the primary screen on a relevant cancer cell line.
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of test compounds in a cancer cell line known to overexpress KDM4 (e.g., PC-3 for prostate cancer).[8]
Materials:
-
PC-3 human prostate cancer cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds and a positive control (e.g., Doxorubicin)
-
Sterile 96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Caption: Workflow for the cell viability (cytotoxicity) assay.
Protocol Steps:
-
Cell Seeding: Trypsinize and count PC-3 cells. Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare 2x concentrated serial dilutions of the hit compounds in culture medium from DMSO stock solutions.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plates for 72 hours.[10] This duration allows for multiple cell doublings and observation of anti-proliferative effects.
-
Viability Assessment: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then let them incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the dose-response curves to calculate the GI₅₀ values.
Hypothetical Data Presentation:
| Compound ID | KDM4A IC₅₀ (µM) | PC-3 Cell GI₅₀ (µM) |
| P2C-002 | 8.7 | > 50 |
| P2C-003 | 5.1 | 12.5 |
| Doxorubicin (Control) | N/A | 0.1 |
Protocols for Mechanism of Action (MoA) Elucidation
For compounds showing good correlation between enzymatic inhibition and cellular activity (e.g., P2C-003), further MoA studies are warranted.
5.1. Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest.
-
Cell Treatment: Seed PC-3 cells in 6-well plates and treat with the test compound at 1x and 2x its GI₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C overnight.[10]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[10]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[10]
-
Analysis: Analyze the DNA content using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5.2. Protocol: Apoptosis Assay via Annexin V/PI Staining
Objective: To determine if the compound induces apoptosis.
-
Cell Treatment: Treat cells in 6-well plates as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's kit.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[10]
-
Analysis: Analyze the cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a valuable and strategically important chemical scaffold for modern cancer drug discovery. Its utility is not in its own biological activity, but in its role as a versatile building block for creating novel derivatives.[3][4] By targeting validated oncogenic pathways, such as those driven by KDM4 histone demethylases, researchers can employ the rational design and screening cascade detailed in these notes to identify potent and selective anticancer lead compounds. The provided protocols offer a robust framework for library synthesis, primary and secondary screening, and initial mechanism of action studies, paving the way for the development of next-generation epigenetic therapies.
References
- Benchchem. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3.
- Benchchem. (n.d.). Application Notes and Protocols for Cancer Cell Line Screening of 10-Hydroxy-16-epiaffinine.
- Styczyńska-Soczka, K., & Gajos-Michniewicz, A. (2023). The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. MDPI.
- Li, Y., et al. (n.d.). KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes. PMC - NIH.
- ResearchGate. (n.d.). Inhibitors targeting JMJD family proteins evaluated for the treatment of cancer and inflammatory disease.
- Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression. (n.d.). MDPI.
- Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid.
- Van Rechem, C., & Whetstine, J. R. (n.d.). KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells. PMC - NIH.
- Shkil, N. N., & Kiyamova, R. M. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
- PubMed. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Screening of MAX-10181.
- National Cancer Institute. (n.d.). NCI-60 Screening Methodology.
- PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
- Sigma-Aldrich. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3.
- Benchchem. (n.d.). The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide.
- National Center for Biotechnology Information. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. PMC.
- ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3.
- ChemicalBook. (2025). 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9.
- CymitQuimica. (n.d.). 2-Pyridinecarboxylic acid, 4-iodo-.
- Echemi. (n.d.). 4-iodopyridine-2-carboxylic acid.
- ResearchGate. (n.d.). Biologically active pyridine carboxylic acid derived enzyme inhibitors....
- National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
- PubMed. (2018). Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. Molecular Pharmaceutics.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- MDPI. (2024). Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties.
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- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
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- 8. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Role of 4-Iodo-pyridine-2-carboxylic acid, Sodium Salt in the Synthesis of Advanced Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-Iodo-pyridine-2-carboxylic acid and its sodium salt, a pivotal building block in modern organic and medicinal chemistry. We will dissect its strategic importance, focusing on its application in palladium-catalyzed cross-coupling reactions to construct complex heterocyclic scaffolds. This document moves beyond simple procedural listings to explain the underlying chemical principles, offering field-proven insights and detailed, self-validating protocols for key synthetic transformations. The content herein is designed to empower researchers in drug discovery and materials science to leverage this versatile reagent for the streamlined synthesis of novel molecular architectures.[1]
Introduction: A Versatile Scaffold for Innovation
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] Within this chemical space, substituted pyridines are a privileged scaffold, and their synthesis is a cornerstone of drug discovery.[3][4] 4-Iodo-pyridine-2-carboxylic acid, and particularly its sodium salt (CAS: 618107-88-3), has emerged as an exceptionally valuable reagent.[5][6] Its structure is ingeniously predisposed for synthetic utility:
-
The Iodide Moiety: The iodine atom at the 4-position serves as an excellent leaving group, making it a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions. This reactivity is crucial for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
-
The Carboxylic Acid/Carboxylate Group: This functional group at the 2-position acts as a versatile handle for further modifications, such as amide bond formation, or can influence the molecule's electronic properties and solubility.
-
The Sodium Salt Form: The use of the sodium salt significantly enhances solubility in polar and protic solvents, which can be advantageous for certain reaction conditions and simplifies handling.[5]
This combination of features makes 4-Iodo-pyridine-2-carboxylic acid a key intermediate in the synthesis of anti-inflammatory drugs, anticancer agents, and specialized ligands for coordination chemistry.[1][5] This guide will detail its application in the most impactful of these transformations.
Foundational Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true power of 4-Iodo-pyridine-2-carboxylic acid is unlocked through palladium-catalyzed reactions. The high reactivity of the C-I bond allows for selective functionalization at the 4-position, providing a gateway to a diverse range of heterocyclic derivatives.
Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[7][8] When applied to 4-Iodo-pyridine-2-carboxylic acid, it provides a direct and robust route to 4-arylpyridine scaffolds, which are prevalent in pharmaceuticals.[7][9]
Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are (1) Oxidative Addition of the iodopyridine to the Pd(0) catalyst, (2) Transmetalation of the aryl group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate transmetalation.[8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling reactions with 4-Iodo-pyridine-2-carboxylic acid, sodium salt
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and medicinal chemistry, pyridine-based scaffolds are of paramount importance. Their presence in numerous FDA-approved drugs and biologically active compounds underscores their role as privileged structures. Among the vast array of functionalized pyridines, 4-Iodo-pyridine-2-carboxylic acid and its sodium salt stand out as exceptionally valuable building blocks.[1][2] The strategic placement of the iodine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position offers a site for further modification or can influence the molecule's physicochemical properties.[1]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methodologies in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3][4] These transformations, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions, along with the Buchwald-Hartwig amination, have revolutionized the way chemists approach the synthesis of complex molecules.[5]
This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It provides not just protocols, but also the underlying scientific rationale for performing various palladium-catalyzed cross-coupling reactions with 4-Iodo-pyridine-2-carboxylic acid, sodium salt, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your synthetic endeavors.
Core Concepts: Navigating the Challenges of Pyridine Substrates
While powerful, cross-coupling reactions with pyridine-containing substrates present unique challenges that demand careful consideration.[6][7]
-
Catalyst Interaction: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center. This interaction can sometimes deactivate the catalyst, sequestering it from the catalytic cycle and impeding the reaction.[8][9] The choice of a suitable ligand is therefore critical to modulate the electronic properties of the palladium center and prevent catalyst inhibition.[10]
-
Electronic Effects: The pyridine ring is electron-deficient, which can influence the rate of key steps in the catalytic cycle, such as oxidative addition.[6]
-
The Carboxylate Group: The presence of the carboxylate at the 2-position can be a double-edged sword. It can act as a directing group, influencing the regioselectivity of certain reactions. However, under harsh thermal conditions, there is a risk of competitive decarboxylation, leading to undesired side products.[11][12]
-
Solubility: The use of the sodium salt form of 4-Iodo-pyridine-2-carboxylic acid enhances its solubility in polar solvents.[13] This can be advantageous, allowing for reactions in aqueous or protic environments, but requires careful selection of a solvent system where all reaction components are sufficiently soluble.[13]
The Engine of Synthesis: The General Palladium Catalytic Cycle
Understanding the fundamental mechanism is key to troubleshooting and optimizing any cross-coupling reaction. The process is a catalytic cycle that can be broadly divided into three key stages:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of the 4-Iodo-pyridine-2-carboxylic acid, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The second coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the Pd(II) complex, displacing the halide. For the Heck reaction, the alkene coordinates to and then inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][14][15]
Caption: Generalized Palladium Cross-Coupling Cycle.
The following sections provide detailed, field-tested protocols for the most common and impactful cross-coupling reactions involving 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is an exceptionally robust method for forming biaryl linkages, a common motif in pharmaceutical compounds.[5] It involves the coupling of the iodo-pyridine with an organoboron species, such as a boronic acid or a boronate ester.
Causality Behind Experimental Choices
-
Catalyst & Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems often use a Pd(II) precursor like Pd(OAc)₂ with a specialized, bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[16] These ligands stabilize the Pd(0) species, promote the challenging oxidative addition step, and accelerate the final reductive elimination.[10]
-
Base: A base is essential for the activation of the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[17] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield and must be matched to the substrate's stability.[5][16]
-
Solvent: A biphasic solvent system, such as Dioxane/Water or Toluene/Water, is commonly used to dissolve both the organic-soluble substrates and the inorganic base.[18][19]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Add this catalyst system to the reaction vessel.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 0.1 M concentration).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) for 4–24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. The aqueous layer can be acidified (e.g., with 1N HCl) to pH ~4-5 to protonate the carboxylic acid, followed by extraction with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Typical Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 80-92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3.0) | Dioxane/H₂O | 110 | 75-88 |
digraph "Suzuki_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Combine Substrates:\n4-Iodo-pyridine-2-COONa\nAr-B(OH)2, Base", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="Add Pd Catalyst\n& Ligand"]; inert [label="Inert Atmosphere\n(Ar/N2)"]; add_solvent [label="Add Degassed\nSolvent"]; heat [label="Heat & Stir\n(80-110 °C)"]; workup [label="Aqueous Work-up\n& Extraction"]; purify [label="Purification\n(Chromatography)"]; end [label="Final Product:\n4-Aryl-pyridine-2-COOH", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_catalyst -> inert -> add_solvent -> heat -> workup -> purify -> end; }
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
This reaction is the premier method for constructing aryl-amine bonds, replacing harsher classical methods.[14] It is invaluable for synthesizing molecules containing the N-aryl pyridine moiety, which is prevalent in kinase inhibitors and other targeted therapies.
Causality Behind Experimental Choices
-
Catalyst & Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP).[14][20] These ligands are crucial for promoting the difficult reductive elimination step that forms the C-N bond, which is often the rate-limiting step in the catalytic cycle.[14][21]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it sufficiently nucleophilic to displace the halide from the palladium center. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are common choices.[22]
-
Solvent: Anhydrous, aprotic solvents like Toluene or 1,4-Dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vessel.
-
Substrate Addition: Add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 equiv) and the primary or secondary amine (1.1–1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 90–120 °C) for 6–24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine. The product may be isolated via extraction after acidification, as described for the Suzuki reaction. Purify the crude material by column chromatography.
Data Presentation: Typical Buchwald-Hartwig Conditions
| Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 70-85 |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 80-95 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 75-90 |
digraph "Buchwald_Hartwig_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Combine Catalyst, Ligand,\n& Base under Inert Gas", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_substrates [label="Add 4-Iodo-pyridine-2-COONa\n& Amine (R2NH)"]; add_solvent [label="Add Anhydrous,\nDegassed Solvent"]; heat [label="Heat & Stir\n(90-120 °C)"]; quench [label="Quench Reaction\n(aq. NH4Cl)"]; workup [label="Filter & Extract"]; purify [label="Purification\n(Chromatography)"]; end [label="Final Product:\n4-(R2N)-pyridine-2-COOH", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_substrates -> add_solvent -> heat -> quench -> workup -> purify -> end; }
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira reaction is the most reliable method for coupling aryl halides with terminal alkynes, yielding substituted alkynes that are versatile intermediates for further transformations.[3][23]
Causality Behind Experimental Choices
-
Dual Catalyst System: This reaction uniquely employs a dual catalyst system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to perform the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[24] The copper facilitates the deprotonation of the terminal alkyne to form a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center more readily than the alkyne itself.[4][25]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the base to neutralize the HX formed during the reaction and often serves as the solvent or co-solvent.[23]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add an appropriate solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.1–1.5 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40–60 °C) for 2–12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired pyridyl-alkyne product.
Data Presentation: Typical Sonogashira Conditions
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (2.0) | THF | RT to 40 | 90-98 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N (3.0) | DMF | 60 | 85-95 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA (2.5) | THF | RT | 88-96 |
digraph "Sonogashira_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Combine 4-Iodo-pyridine-2-COONa,\nPd Catalyst, & Cu(I) Salt", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="Inert Atmosphere\n(Ar/N2)"]; add_reagents [label="Add Solvent, Amine Base,\n& Terminal Alkyne"]; react [label="Stir at RT-60 °C"]; workup [label="Quench (NH4Cl)\n& Extract"]; purify [label="Purification\n(Chromatography)"]; end [label="Final Product:\n4-Alkynyl-pyridine-2-COOH", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> inert -> add_reagents -> react -> workup -> purify -> end; }
Caption: Experimental workflow for Sonogashira coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Poor solubility of substrates or base.3. Catalyst poisoning by pyridine N. | 1. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst.2. Screen different solvent systems (e.g., DMF, Dioxane, Toluene). Use a more soluble base (e.g., Cs₂CO₃).3. Increase ligand-to-metal ratio or switch to a more electron-donating ligand. |
| Decomposition / Side Reactions | 1. Decarboxylation at high temperatures.2. Dehalogenation (hydrodeiodination).3. Homocoupling of coupling partners. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure the reaction is strictly anaerobic. Use a different base or solvent.3. Slow addition of one coupling partner. Use a ligand that promotes faster cross-coupling over homocoupling. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Byproducts from ligand degradation.3. Emulsion during aqueous work-up. | 1. Filter the crude mixture through a pad of Celite or silica gel. Treat the organic solution with a palladium scavenger.2. Choose a more robust ligand. Optimize work-up to remove byproducts (e.g., acid/base washes).3. Add brine to the aqueous layer to break the emulsion. |
Conclusion
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a powerful and versatile synthon for the construction of complex, high-value molecules. By leveraging the precision of palladium-catalyzed cross-coupling reactions, researchers can efficiently forge new C-C and C-N bonds, accessing novel chemical space critical for drug discovery and development. A thorough understanding of the underlying mechanisms, careful selection of reaction components, and methodical optimization are the keys to unlocking the full synthetic potential of this important building block. This guide provides the foundational knowledge and practical protocols to empower scientists to achieve consistent and successful outcomes in their research endeavors.
References
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Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]
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Macmillan Group, Princeton University. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]
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ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates | Request PDF. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with... | Download Scientific Diagram. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
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4-Iodo-pyridine-2-carboxylic acid, sodium salt in the synthesis of substituted pyridines
An In-Depth Guide to the Synthesis of Substituted Pyridines Using 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Introduction: The Central Role of the Pyridine Scaffold and a Versatile Building Block
The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and pharmaceutical sciences.[1] Its structural motif is present in a vast array of natural products, including vitamins and alkaloids, and is a core component in numerous FDA-approved drugs, where it contributes to a wide spectrum of biological activities such as anticancer, antibacterial, and anti-inflammatory properties.[2][3] The ability to strategically functionalize the pyridine ring allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules, making the development of novel synthetic methodologies a critical endeavor in drug discovery.[2][4]
4-Iodo-pyridine-2-carboxylic acid, sodium salt has emerged as a highly valuable and versatile building block for the synthesis of complex substituted pyridines.[5] This reagent offers two key strategic advantages:
-
A Reactive Handle for Cross-Coupling: The carbon-iodine bond at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable anchor point for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.[5][6]
-
Enhanced Solubility and Handling: As a sodium salt, the compound exhibits improved solubility in polar and protic solvents, which can be advantageous for certain reaction conditions and simplifies handling compared to its free acid form.[6]
This guide provides a detailed exploration of the application of 4-Iodo-pyridine-2-carboxylic acid, sodium salt in three cornerstone cross-coupling reactions, complete with detailed protocols, mechanistic insights, and expert commentary to empower researchers in their synthetic endeavors.
Reagent Profile: Physicochemical Properties and Handling
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 618107-88-3 | [6] |
| Molecular Formula | C₆H₃INNaO₂ | [6] |
| Molecular Weight | 270.99 g/mol | [6] |
| Appearance | Solid | |
| InChI Key | MXBYKBIRCCTBQG-UHFFFAOYSA-M | |
| SMILES | [Na+].[O-]C(=O)c1cc(I)ccn1 |
Storage and Safety: Store in a cool, dry place, tightly sealed from moisture. As with all halogenated compounds, handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 4-Iodo-pyridine-2-carboxylic acid, sodium salt is unlocked through palladium-catalyzed cross-coupling, a class of reactions that has revolutionized modern organic chemistry. Below are detailed protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: Synthetic utility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Application 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[7][8] The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or its ester.[9]
Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)pyridine-2-carboxylic acid
| Reagent | CAS Number | Mol. Wt. | Mmol | Equiv. | Amount |
| 4-Iodo-pyridine-2-carboxylic acid, Na salt | 618107-88-3 | 270.99 | 1.0 | 1.0 | 271 mg |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 | 182 mg |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 8 mL |
| Water | 7732-18-5 | 18.02 | - | - | 2 mL |
Procedure:
-
To a 25 mL round-bottom flask, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (271 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add a magnetic stir bar. Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the mixture to dissolve the reagents.
-
Purge the resulting solution with argon for 10-15 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel. Acidify the aqueous layer to pH ~4 with 1M HCl.
-
Extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Expert Insights:
-
The Role of the Base: The base (K₂CO₃) is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is essential for the transmetalation step.[9] Other bases like Na₂CO₃, Cs₂CO₃, or K₃PO₄ can also be used depending on the substrate's sensitivity.
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, air-stable source of Pd(0). Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃, SPhos) can be used to generate the active Pd(0) species in situ.
-
Solvent System: The use of a water/organic solvent mixture is common. Water helps dissolve the inorganic base and the sodium salt starting material, while the organic solvent (dioxane, THF, or toluene) solubilizes the organic coupling partners and the catalyst.
-
Troubleshooting: A common side reaction is the homocoupling of the boronic acid. This can often be minimized by ensuring the reaction is thoroughly deoxygenated, as oxygen can interfere with the catalytic cycle.
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, producing valuable arylalkyne structures.[10] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[11]
Reaction Principle: The palladium cycle is similar to the Suzuki coupling. The unique copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the C-C bond formation.[11]
Detailed Protocol: Synthesis of 4-(phenylethynyl)pyridine-2-carboxylic acid
| Reagent | CAS Number | Mol. Wt. | Mmol | Equiv. | Amount |
| 4-Iodo-pyridine-2-carboxylic acid, Na salt | 618107-88-3 | 270.99 | 1.0 | 1.0 | 271 mg |
| Phenylacetylene | 536-74-3 | 102.14 | 1.1 | 1.1 | 112 mg (122 µL) |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 | 0.04 | 8 mg |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | - | - | 5 mL |
| THF | 109-99-9 | 72.11 | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (271 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (122 µL, 1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvents under reduced pressure.
-
Redissolve the residue in a mixture of water and ethyl acetate. Acidify with 1M HCl to pH ~4.
-
Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Expert Insights:
-
Dual Catalyst System: The synergy between palladium and copper is key. The palladium complex facilitates the oxidative addition, while the copper(I) salt activates the alkyne, allowing the reaction to proceed under mild, room-temperature conditions.[11]
-
Base/Solvent Role: Triethylamine (or other amines like diisopropylamine) serves a dual purpose: it acts as the base to deprotonate the alkyne and as a solvent. It must be anhydrous and deoxygenated.[10]
-
Minimizing Homocoupling: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diacetylene. This is promoted by oxygen. Meticulous deoxygenation of all reagents and solvents is the most effective way to prevent this.
-
Copper-Free Variants: While the classic protocol uses copper, concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require higher temperatures or more sophisticated palladium/ligand systems.
Application 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a transformation that is notoriously difficult using classical methods.[12][13] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.[14]
Reaction Principle: The catalytic cycle mirrors that of other cross-coupling reactions. An active Pd(0) complex undergoes Oxidative Addition with the aryl iodide. The resulting Pd(II) complex coordinates the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. Finally, Reductive Elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[12][15]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(piperidin-1-yl)pyridine-2-carboxylic acid
| Reagent | CAS Number | Mol. Wt. | Mmol | Equiv. | Amount |
| 4-Iodo-pyridine-2-carboxylic acid, Na salt | 618107-88-3 | 270.99 | 1.0 | 1.0 | 271 mg |
| Piperidine | 110-89-4 | 85.15 | 1.2 | 1.2 | 102 mg (119 µL) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.04 (Pd) | 18 mg |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 | 23 mg |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 | 652 mg |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - | 10 mL |
Procedure:
-
In an oven-dried Schlenk tube, add cesium carbonate (652 mg, 2.0 mmol). Flame-dry the solid under vacuum and allow it to cool to room temperature under argon.
-
Add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (271 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) followed by piperidine (119 µL, 1.2 mmol) via syringe.
-
Seal the tube and heat the mixture to 100 °C in an oil bath for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate. Redissolve in a minimal amount of water and acidify to pH ~6-7 with 1M HCl. The product may precipitate or can be extracted.
-
Extract with a suitable organic solvent (e.g., dichloromethane/isopropanol mixture). Dry the organic layer and concentrate.
-
Purify by column chromatography or recrystallization.
Expert Insights:
-
Ligand is Critical: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos, BINAP, or those from the Buchwald biarylphosphine family are required to promote the crucial reductive elimination step and prevent side reactions like beta-hydride elimination.[12][16]
-
Strong, Non-Nucleophilic Base: A strong base is needed to deprotonate the amine within the palladium coordination sphere.[17] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices because they are strong enough to facilitate the reaction but are poor nucleophiles, preventing unwanted side reactions with the aryl halide.[16]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the active species. Using anhydrous solvents and flame-drying the apparatus and base are essential for high yields.
Conclusion
4-Iodo-pyridine-2-carboxylic acid, sodium salt stands as a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its strategic placement of a reactive iodine atom and a solubilizing carboxylate group makes it an ideal starting point for generating diverse libraries of substituted pyridines. Through well-established palladium-catalyzed methodologies such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, researchers can efficiently construct novel C-C and C-N bonds. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and academic researchers to leverage this key building block in the rational design of new therapeutic agents and functional materials.
References
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- BenchChem. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3. BenchChem.
- Lukin, O. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Various Authors. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Various Authors. (n.d.). Synthesis of diversely substituted pyridin-2(1H)
- Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid. Chem-Impex.
- Sigma-Aldrich. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt. Sigma-Aldrich.
- Chemistry LibreTexts. (2023, June 30).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Various Authors. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source not explicitly named].
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Echemi. (n.d.). 4-iodopyridine-2-carboxylic acid. Echemi.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Various Authors. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. BenchChem.
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Application Note: Protocols for Nucleophilic Substitution on 4-Iodo-pyridine-2-carboxylic Acid, Sodium Salt
Abstract
This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 4-iodo-pyridine-2-carboxylic acid, sodium salt. This versatile pyridine building block is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds. We present a detailed exploration of the underlying chemical principles, focusing on two primary synthetic strategies: traditional Nucleophilic Aromatic Substitution (SNAr) and the more versatile Palladium-Catalyzed Buchwald-Hartwig Amination. This guide offers field-proven, step-by-step protocols, troubleshooting advice, and mechanistic insights to enable researchers to successfully functionalize this key intermediate.
Introduction: Strategic Importance of the 4-Iodo-pyridine-2-carboxylic Acid Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The targeted functionalization of this heterocycle is a cornerstone of modern drug discovery. 4-Iodo-pyridine-2-carboxylic acid serves as a particularly valuable starting material due to its inherent reactivity and structural features.[2] The iodine atom at the 4-position is an excellent leaving group, while the pyridine nitrogen and the ortho-carboxylate group electronically activate this position for nucleophilic attack.[3][4]
This application note details robust and reproducible methodologies for replacing the iodo group with a variety of nucleophiles, with a primary focus on nitrogen-based nucleophiles (amines) to form valuable 4-aminopicolinic acid derivatives. These derivatives are key intermediates in the synthesis of bioactive molecules for treating neurological disorders and in the development of agrochemicals.[5][6] Two principal mechanistic pathways are considered:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the iodide by a potent nucleophile, facilitated by the electron-deficient nature of the pyridine ring.
-
Transition-Metal-Catalyzed Cross-Coupling: A highly versatile and widely adopted method, particularly the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple aryl halides with amines under milder conditions than many traditional methods.[7]
Mechanistic Considerations: Activating the Pyridine Ring
A thorough understanding of the reaction mechanisms is critical for experimental design and optimization. The reactivity of the C4 position in 4-iodo-pyridine-2-carboxylic acid is governed by the electronic properties of the pyridine heterocycle.
The SNAr Pathway: Addition-Elimination
Nucleophilic aromatic substitution on pyridine preferentially occurs at the 2- and 4-positions.[8] This is because the rate-determining step, the attack of the nucleophile, forms a negatively charged intermediate known as a Meisenheimer complex. When the attack is at the C4 position, the negative charge can be delocalized onto the electronegative ring nitrogen through resonance, providing significant stabilization.[3] This stabilization lowers the activation energy of the reaction, making the substitution kinetically favorable. The presence of an additional electron-withdrawing group, such as the 2-carboxylate, further depletes the ring of electron density, enhancing its electrophilicity and accelerating the nucleophilic attack.[9]
Caption: General SNAr mechanism at the C4 position of pyridine.
The Buchwald-Hartwig Amination Pathway
For a broader substrate scope, especially with less nucleophilic amines, palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[7][10] This reaction has revolutionized C-N bond formation, allowing for the coupling of aryl halides with a vast array of amines under relatively mild conditions. The reaction proceeds via a catalytic cycle involving a Pd(0) active species.
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a more nucleophilic amido ligand.
-
Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical to the success of this reaction, as it modulates the stability and reactivity of the palladium intermediates throughout the catalytic cycle.[11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Palladium compounds, organic solvents, and strong bases are hazardous and should be handled with care.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is optimized for the general coupling of primary or secondary amines with 4-iodo-pyridine-2-carboxylic acid, sodium salt.
3.1. Materials and Reagents
| Reagent | Purity | Supplier Example | Notes |
| 4-Iodo-pyridine-2-carboxylic acid | >97% | Sigma-Aldrich | Can be converted to the sodium salt in situ or beforehand. |
| Amine Nucleophile (e.g., Morpholine) | >98% | Major suppliers | Ensure dryness, especially for primary amines. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent Grade | Major suppliers | Air-sensitive catalyst precursor. Handle under inert gas. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | >98% | Major suppliers | Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | >99% | Major suppliers | Strong, non-nucleophilic base. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Major suppliers | Use a freshly opened bottle or solvent from a purification system. |
| Sodium Hydroxide (NaOH) | >98% | Major suppliers | For in situ salt formation. |
3.2. Step-by-Step Procedure
The following workflow outlines the key experimental stages.
Caption: General experimental workflow for synthesis.
-
Preparation of the Reaction Vessel: Place a magnetic stir bar into a flame-dried Schlenk flask. Seal the flask with a septum and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition (under Inert Atmosphere): To the cooled flask, add in the following order:
-
4-Iodo-pyridine-2-carboxylic acid (1.0 eq., e.g., 263 mg, 1.0 mmol).
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq., e.g., 652 mg, 2.0 mmol).
-
Xantphos (0.04 eq., e.g., 23 mg, 0.04 mmol).
-
Pd₂(dba)₃ (0.02 eq., e.g., 18 mg, 0.02 mmol).
-
-
Purge the Flask: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Nucleophile Addition:
-
Add anhydrous 1,4-dioxane (e.g., 10 mL) via syringe.
-
Add the amine nucleophile (e.g., Morpholine, 1.2 eq., 105 µL, 1.2 mmol) via syringe.
-
Note: If starting with the free acid and not the sodium salt, add 1.0 equivalent of aqueous NaOH solution at this stage to form the salt in situ before adding the amine.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The starting material and product should have different Rf values.
-
Work-up Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Notes & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Inactive catalyst. | Ensure an oxygen-free environment. Use fresh Pd₂(dba)₃ or a more robust precatalyst. Degas the solvent thoroughly. |
| Insufficiently strong base. | Ensure the base (Cs₂CO₃) is anhydrous and finely powdered. Consider screening other bases like K₃PO₄ or K₂CO₃. | |
| Dehalogenation of Starting Material | Presence of water or protic sources. | Use anhydrous solvents and reagents. Ensure the amine is dry. This side reaction can be promoted by certain ligand/base combinations. |
| Formation of Side Products | Amine has multiple reactive sites. | If the amine nucleophile has other reactive functional groups (e.g., another NH, OH), they may need to be protected prior to the coupling reaction.[12] |
| Homocoupling of the amine or aryl iodide. | This can indicate a problem with the catalyst system or reaction concentration. Try adjusting the ligand-to-metal ratio or running the reaction at a slightly lower temperature. | |
| Difficulty in Purification | Product is highly polar and water-soluble. | The carboxylate salt can make extraction and silica gel chromatography challenging. Acidify the aqueous layer carefully during work-up to protonate the carboxylate, which may allow for extraction into an organic solvent. Alternatively, consider reverse-phase chromatography. |
Conclusion
The functionalization of 4-iodo-pyridine-2-carboxylic acid, sodium salt, is a valuable transformation for the synthesis of complex nitrogen-containing heterocycles. The Palladium-catalyzed Buchwald-Hartwig amination offers a robust, versatile, and high-yielding method applicable to a wide range of amine nucleophiles. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, and selecting the appropriate catalyst system, researchers can efficiently generate libraries of novel compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful execution and optimization of this important synthetic reaction.
References
-
Reddy, V. P., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]
-
Mane, R. B., et al. (1983). Participation of o-carboxylate groups in aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Prokop, A., et al. (2019). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters. Available at: [Link]
-
ChemBK. (2024). 4-Aminopicolinic acid. ChemBK. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
- Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines. Google Patents.
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Quora. Retrieved from [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Amination of 2-halopyridines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link] (Note: While not directly in search results, this is a foundational citation for the importance of such reactions in medicinal chemistry).
-
Cernohous, L., et al. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts. Available at: [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. Available at: [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
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- 6. 4-Aminopyridine-2-carboxylic acid CAS#: 100047-36-7 [amp.chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purifying 4-Iodo-pyridine-2-carboxylic acid and its Sodium Salt Derivatives
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-iodo-pyridine-2-carboxylic acid and its sodium salt derivatives. The methodologies and explanations provided are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction: The Purification Challenge
4-Iodo-pyridine-2-carboxylic acid is a key building block in medicinal chemistry and organic synthesis, valued for its utility in cross-coupling reactions and as a precursor for complex molecular architectures.[1] However, its purification, and that of its corresponding sodium salt, presents several challenges. These include the compound's amphoteric nature, potential for deiodination, and the presence of structurally similar impurities. This guide aims to address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My crude 4-iodo-pyridine-2-carboxylic acid appears discolored (yellow to brown). What are the likely impurities?
A1: Discoloration in crude 4-iodo-pyridine-2-carboxylic acid is often indicative of residual iodine from the synthesis or the presence of degradation byproducts. The iodination of pyridine-2-carboxylic acid requires precise control of reaction conditions to ensure regioselectivity and minimize side reactions.[2] Inadequate quenching of the iodinating agent or exposure to light and heat can lead to the formation of colored impurities.
Q2: I am having difficulty removing a closely-related impurity that co-elutes with my product during column chromatography. What could it be?
A2: A common and challenging impurity is the starting material, pyridine-2-carboxylic acid, or isomers formed during synthesis. Pyridinecarboxylic acids are known to be difficult to separate due to their similar hydrophobic and ionic properties.[3][4] Specialized chromatography techniques, such as mixed-mode chromatography, may be necessary to achieve baseline separation.[3][4]
Q3: My sodium salt of 4-iodo-pyridine-2-carboxylic acid has poor solubility in organic solvents, making purification by standard chromatography difficult. What are my options?
A3: The sodium salt of 4-iodo-pyridine-2-carboxylic acid is highly polar and, as an ionic compound, is generally soluble in water but sparingly soluble in most organic solvents.[2] This property makes traditional silica gel chromatography challenging. Alternative purification strategies include:
-
Recrystallization: This is a highly effective method for purifying the sodium salt, often using a mixed solvent system like water/methanol or water/ethanol.[2]
-
Reverse-Phase Chromatography: If impurities are less polar than the desired salt, reverse-phase chromatography can be an effective purification method.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for purifying ionic compounds like the sodium salt.
Q4: I am observing decomposition of my 4-iodo-pyridine-2-carboxylic acid during purification. How can I minimize this?
A4: 4-Iodo-pyridine-2-carboxylic acid can be sensitive to heat and light. The carbon-iodine bond can be susceptible to cleavage, leading to the formation of pyridine-2-carboxylic acid and other degradation products. To minimize decomposition:
-
Avoid excessive heat during all purification steps, including solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
-
Protect the compound from light by using amber-colored glassware or wrapping flasks in aluminum foil.
-
Store the purified compound at low temperatures (0-8°C) as recommended.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common purification issues.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent System | The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. For the sodium salt, water or a mixture of water and a polar organic solvent like methanol or ethanol is often effective.[2] For the free acid, a broader range of organic solvents can be screened. |
| Precipitation of Impurities | If impurities are less soluble than the product in the chosen solvent, they may precipitate out first upon cooling. A hot filtration step can remove insoluble impurities before allowing the solution to cool and crystallize. |
| Product Remains in Mother Liquor | Significant amounts of product may remain dissolved in the mother liquor. To maximize yield, cool the solution slowly and for a sufficient amount of time. Placing the crystallization flask in an ice bath or refrigerator can further promote crystallization. The mother liquor can also be concentrated and a second crop of crystals collected. |
Issue 2: Incomplete Separation by Column Chromatography (Free Acid)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Standard silica gel is often the first choice. However, the acidic nature of the compound can lead to strong interactions and band tailing. Using a deactivated silica gel or an alternative stationary phase like alumina may provide better results. |
| Incorrect Mobile Phase | The polarity of the eluent is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. For pyridine carboxylic acids, a mixture of ethyl acetate and hexane is a common starting point.[5] Adding a small amount of acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce tailing on silica gel. |
| Co-elution of Isomers | Isomeric impurities can be very difficult to separate. High-performance liquid chromatography (HPLC) with a specialized column, such as a mixed-mode cation-exchange column, may be required for analytical and preparative separations.[3][4] |
Workflow for Purifying 4-Iodo-pyridine-2-carboxylic acid
Caption: General purification workflow for 4-iodo-pyridine-2-carboxylic acid.
Experimental Protocols
Protocol 1: Recrystallization of 4-Iodo-pyridine-2-carboxylic acid, Sodium Salt
-
Dissolution: In a suitable flask, dissolve the crude sodium salt in a minimal amount of hot water. The water should be near its boiling point to ensure maximum solubility.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For slower cooling, insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water or a water/methanol mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of 4-Iodo-pyridine-2-carboxylic acid
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude acid in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 50% ethyl acetate in hexane.[5]
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Impurity Profile and Mitigation
Caption: Common impurities and their origins in the synthesis of 4-iodo-pyridine-2-carboxylic acid.
Concluding Remarks
The successful purification of 4-iodo-pyridine-2-carboxylic acid and its sodium salt derivatives is achievable with a systematic and informed approach. Understanding the chemical properties of the target compound and potential impurities is paramount. By carefully selecting purification techniques and optimizing experimental conditions, researchers can obtain high-purity material essential for their downstream applications in drug discovery and development.
References
-
Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 3(2), 139-150. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
- Google Patents. (n.d.). US3313821A - Process for preparing pyridine carboxylic acids from compounds having a pyridine nucleus.
Sources
common side reactions of 4-Iodo-pyridine-2-carboxylic acid, sodium salt in synthesis
Introduction
Welcome to the technical support guide for 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS: 618107-88-3). As a versatile building block in pharmaceutical and materials science research, this halogenated heterocyclic compound is frequently employed in cross-coupling reactions and other nucleophilic substitutions.[1][2] Its sodium salt form enhances solubility in polar solvents, offering advantages in various reaction setups.[1] However, the interplay between the iodide, the carboxylic acid, and the pyridine ring can lead to specific side reactions.
This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate and mitigate these challenges effectively.
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues, their underlying chemical causes, and actionable solutions to optimize your synthetic outcomes.
Issue 1: Formation of a Volatile, Low Molecular Weight Byproduct Identified as 4-Iodopyridine
Observed Problem: During your reaction workup or upon analysis (e.g., GC-MS, LC-MS), you detect a significant peak corresponding to 4-iodopyridine (MW: 205.00 g/mol )[3], indicating the loss of the carboxylate group from your starting material.
Potential Cause: Thermal Decarboxylation Pyridine-2-carboxylic acids are susceptible to decarboxylation (loss of CO2) upon heating.[4] The proximity of the carboxylic acid to the ring nitrogen facilitates this process, often via a zwitterionic intermediate, making it a common side reaction, especially at elevated temperatures.[5]
Proposed Mechanism: The reaction is thought to proceed through the formation of a zwitterion, which then collapses, releasing carbon dioxide and forming a 2-pyridyl anion intermediate that is subsequently protonated. High temperatures provide the necessary activation energy for the C-C bond cleavage.
Troubleshooting & Prevention Strategies:
-
Lower the Reaction Temperature: This is the most critical parameter. Screen temperatures systematically, starting from a lower range (e.g., 60-80 °C) before escalating. Many modern palladium catalysts and ligand systems are highly active at lower temperatures.
-
Minimize Reaction Time: Prolonged heating, even at moderate temperatures, can promote decarboxylation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Choice of Base and Solvent: While the primary driver is temperature, the reaction environment matters. In some cases, a weaker base or a less polar, lower-boiling-point solvent might reduce the rate of decarboxylation. However, this must be balanced with the requirements of your primary reaction.
| Parameter | Standard Condition (High Risk) | Recommended Modification (Low Risk) |
| Temperature | > 100 °C | < 90 °C, screen for lowest effective temp. |
| Reaction Time | > 12 hours | Monitor closely, quench upon completion |
| Heating | Conventional Oil Bath | Use of microwave synthesis for rapid heating |
Issue 2: Presence of Pyridine-2-carboxylic Acid in Product Mixture
Observed Problem: Your analysis shows the presence of a significant amount of pyridine-2-carboxylic acid, indicating that the iodine atom has been replaced by hydrogen.
Potential Cause: Protodeiodination Protodeiodination is the substitution of an iodine atom with a proton (hydrogen atom). This is a well-known side reaction for aryl iodides in transition-metal-catalyzed reactions.[6] It can be caused by various factors within the reaction medium.
Proposed Mechanism: This side reaction can occur through several pathways:
-
From the Aryl-Palladium Intermediate: The Ar-Pd(II)-X intermediate can react with a proton source (e.g., trace water, solvent like ethanol) before reductive elimination or transmetalation occurs.
-
Reductive Cleavage: Trace reducing agents or certain reaction conditions can lead to the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or other reagents.[7]
Troubleshooting & Prevention Strategies:
-
Use Anhydrous Solvents and Reagents: Water is a common proton source. Ensure solvents are rigorously dried and reagents are handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Degas Solvents Thoroughly: Oxygen can interfere with the catalytic cycle and promote side reactions. Degas solvents using methods like freeze-pump-thaw or by bubbling with an inert gas.
-
Select a Robust Ligand: The choice of phosphine ligand can stabilize the palladium catalyst and influence the relative rates of the desired cross-coupling versus protodeiodination. Electron-rich, bulky phosphine ligands often provide greater stability.
-
Re-evaluate the Base: Some bases can facilitate protonolysis. If using a boronic acid, ensure the base is sufficient to form the boronate complex but not overly harsh.
Issue 3: Formation of a High Molecular Weight Dimer Byproduct
Observed Problem: A significant byproduct with a mass corresponding to the dimer of your starting material (bipyridine-dicarboxylic acid derivative) is observed.
Potential Cause: Homocoupling Homocoupling (or dimerization) is a common side reaction in cross-coupling chemistry where two molecules of the aryl halide couple together.[8][9] This reaction is also catalyzed by palladium or nickel and competes with the desired cross-coupling pathway.[10][11]
Proposed Mechanism: The catalytic cycle for homocoupling typically involves the oxidative addition of the aryl iodide to the metal center (e.g., Pd(0)) to form an Ar-Pd(II)-I intermediate.[10] Under certain conditions, two of these intermediates can undergo a ligand exchange and subsequent reductive elimination to form the Ar-Ar bond and regenerate the active catalyst.[10]
Troubleshooting & Prevention Strategies:
-
Optimize Reagent Stoichiometry: Ensure the cross-coupling partner (e.g., boronic acid, stannane) is present in a slight excess (e.g., 1.1-1.5 equivalents). This increases the probability of the desired transmetalation step over the homocoupling pathway.
-
Control Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes favor homocoupling. Screen catalyst loading (e.g., 1-5 mol%) to find the optimal balance.
-
Ligand and Catalyst Selection: Some catalyst systems are more prone to homocoupling than others. For example, in Suzuki couplings, using a high-quality boronic acid and a suitable phosphine ligand is critical. Nickel-based catalysts can also be an alternative, though they have their own reactivity profiles.[11][12]
-
Slow Addition of the Aryl Halide: In some cases, adding the 4-iodo-pyridine-2-carboxylic acid, sodium salt solution slowly to the reaction mixture can maintain its low concentration, thereby disfavoring the bimolecular homocoupling reaction.
Summary Diagram of Reaction Pathways
The following diagram illustrates the desired cross-coupling reaction and the three major competing side reactions.
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- 3. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Synthesis of 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Welcome to the technical support center for the synthesis and purification of 4-Iodo-pyridine-2-carboxylic acid, sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management in this critical synthetic process. As a key building block in pharmaceutical and agrochemical development, ensuring the purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting, detailed protocols, and scientific explanations to help you achieve high-purity material consistently.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Iodo-pyridine-2-carboxylic acid, sodium salt? A1: The most reliable method is the selective iodination of pyridine-2-carboxylic acid (picolinic acid) at the 4-position, followed by neutralization with a sodium base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to form the sodium salt.[1][3] The iodination is typically achieved using reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS) in a suitable solvent such as acetic acid.[1]
Q2: Why is controlling impurities in this synthesis so important? A2: 4-Iodo-pyridine-2-carboxylic acid is often used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom is substituted.[1] Impurities such as isomers, di-iodinated species, or starting materials can lead to the formation of undesired byproducts in downstream applications, complicating purification and reducing the overall yield and purity of the final active pharmaceutical ingredient (API) or target molecule.
Q3: My final product is off-color (e.g., yellow or brown). What is the likely cause? A3: Off-color products are typically due to residual iodine or trace amounts of polymeric or degradation byproducts. Iodine can be difficult to remove completely and may require specific purification steps. Ensure the neutralization step is complete and consider purification methods like recrystallization or treatment with activated carbon.[4]
Q4: Can the sodium salt be purified directly, or should I purify the free acid first? A4: Both approaches are viable. Purifying the free acid by recrystallization can be very effective. Once the pure acid is obtained, it can be converted to the sodium salt.[5] Alternatively, the crude sodium salt can be purified by recrystallization from aqueous solutions, such as water or a water/methanol mixture.[1] The choice depends on the nature of the impurities and the solubility characteristics of the acid versus the salt.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification process, providing potential causes and actionable solutions.
Issue 1: Low Yield of Iodinated Product
| Potential Cause | Diagnostic Steps | Corrective Action |
| Incomplete Iodination | Analyze a crude reaction sample by HPLC or TLC. The presence of a significant amount of starting material (pyridine-2-carboxylic acid) confirms incomplete conversion. | Increase reaction time or temperature moderately. Ensure the iodinating agent (e.g., I₂) is used in sufficient stoichiometry (1.0-1.2 equivalents).[6] |
| Product Decomposition | The reaction mixture darkens significantly, and multiple spots appear on a TLC plate that are not the starting material or product. This is more likely if the reaction is run at excessively high temperatures. | Maintain careful temperature control, as pyridine rings can be sensitive to harsh conditions.[7][8] Aromatic iodides can also be light-sensitive; consider protecting the reaction from direct light.[9] |
| Sub-optimal Reaction Conditions | The reaction stalls despite the presence of starting materials and reagents. | The choice of solvent and temperature is critical. Acetic acid is commonly used for this iodination. Ensure conditions match established protocols.[1] |
Issue 2: Presence of Isomeric Impurities (e.g., 3-iodo or 5-iodo isomers)
| Potential Cause | Diagnostic Steps | Corrective Action |
| Loss of Regioselectivity | Use high-resolution HPLC or ¹H NMR to identify and quantify isomers. The 4-position is generally favored electronically and sterically, but harsh conditions can reduce selectivity.[1][10] | Perform the iodination under milder conditions (e.g., lower temperature). The use of N-Iodosuccinimide (NIS) can sometimes offer better selectivity than I₂. |
| Alternative Synthetic Route Needed | If direct iodination consistently yields isomeric mixtures, an alternative strategy may be necessary. | For high-purity requirements, consider a Sandmeyer reaction starting from 4-amino-pyridine-2-carboxylic acid. This reaction offers excellent regioselectivity by introducing the iodo group specifically at the position of the former amino group.[6][11][12] |
Issue 3: Formation of Di-iodinated Byproducts
| Potential Cause | Diagnostic Steps | Corrective Action |
| Excess Iodinating Agent | Identify peaks in the mass spectrum (MS) corresponding to the di-iodinated product. | Use a controlled stoichiometry of the iodinating agent, typically between 1.0 and 1.1 equivalents.[6] Add the reagent slowly or portion-wise to avoid localized high concentrations. |
| Prolonged Reaction Time / High Temperature | The di-iodinated product increases over time, as observed by in-process control (IPC) analysis via HPLC. | Monitor the reaction closely and stop it once the starting material is consumed to an acceptable level. Avoid unnecessarily long reaction times or high temperatures. |
Issue 4: Incomplete Conversion to Sodium Salt or Presence of Free Acid
| Potential Cause | Diagnostic Steps | Corrective Action |
| Insufficient Base | Check the pH of the aqueous solution after adding the base. A pH below ~7-8 indicates incomplete neutralization. The free acid may have lower solubility in water compared to the salt. | Add a stoichiometric equivalent of a sodium base (e.g., NaOH, NaHCO₃).[3][5] Monitor the pH and add more base if necessary until the solution is neutral or slightly basic (pH ~7-9).[1] |
| Poor Mixing | The solid free acid fails to dissolve completely even after adding sufficient base. | Ensure vigorous stirring to promote the reaction between the solid acid and the aqueous base. Gentle warming can also improve the rate of salt formation. |
Issue 5: Difficulty in Final Product Purification
| Potential Cause | Diagnostic Steps | Corrective Action |
| Persistent Impurities | HPLC analysis shows that impurities remain after initial isolation (e.g., filtration). | Recrystallization: This is a highly effective method. For the sodium salt, try recrystallizing from water or a water/methanol mixture.[1] For the free acid, organic solvents or their mixtures can be explored. Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with activated carbon can remove color bodies and certain organic impurities.[4] Filter the carbon and recrystallize the product. |
| Product Instability on Silica Gel | Attempts to purify via column chromatography result in product smearing, tailing, or decomposition on the column. | The basic nitrogen atom on the pyridine ring can interact strongly with acidic silica gel.[9] If chromatography is necessary, consider using deactivated (neutral) silica or alumina. |
Key Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for analyzing the purity of 4-Iodo-pyridine-2-carboxylic acid and its sodium salt. Method optimization may be required based on the specific impurities present.
| Parameter | Condition | Rationale |
| Instrumentation | Standard HPLC system with UV detector | Widely available and suitable for chromophoric compounds like pyridines.[13] |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Good for separating nonpolar to moderately polar compounds.[13] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for acidic and basic compounds.[14] |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B. | Elutes a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[13] |
| Detection | UV at 240 nm and 265 nm | Pyridine derivatives typically have strong absorbance in this range.[13][15] |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of mobile phase (or a compatible solvent). Filter through a 0.45 µm filter.[13] | Ensures sample is free of particulates that could damage the column. |
Protocol 2: Purification by Recrystallization
-
Select an Appropriate Solvent System:
-
For 4-Iodo-pyridine-2-carboxylic acid (free acid) , screen solvents like ethanol, isopropanol, or acetonitrile/water mixtures.
-
For the sodium salt , water or a methanol/water mixture is a good starting point.[1]
-
-
Dissolution: In a suitable flask, add the crude material and the minimum amount of hot solvent required to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon (charcoal), and gently simmer for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. The drying temperature should be kept moderate (e.g., 40-60 °C) to prevent decomposition.
Impurity Formation Pathways & Identification
Understanding how impurities form is key to preventing them. The diagram below illustrates the main reaction and potential side reactions.
Caption: Synthetic pathway and potential impurity formation routes.
Common Impurities and Their Identification:
| Impurity Name | Structure | Formation Pathway | Analytical Identification |
| Pyridine-2-carboxylic acid | Starting Material | Incomplete iodination reaction. | Different retention time in HPLC; absence of iodine signal in MS. |
| Di-iodo-pyridine-2-carboxylic acid | Byproduct | Reaction with excess iodinating agent or prolonged reaction time.[6] | Higher molecular weight peak in MS; distinct retention time in HPLC. |
| Isomeric Iodo-acids | Byproduct | Non-selective iodination due to harsh reaction conditions.[10] | May co-elute in HPLC, requiring method development. ¹H NMR can distinguish isomers based on coupling patterns. |
| 4-Iodopyridine | Degradant | Potential decarboxylation of the carboxylic acid group under excessive heat.[16][17] | Lower molecular weight peak in MS; absence of carboxylate signal in IR. |
References
-
Chemguide. (n.d.). The decarboxylation of carboxylic acids and their salts. Retrieved from [Link]
-
ResearchGate. (2012). How to prepare an organic counter cation of a carboxylic acid or sulphonic acid? Retrieved from [Link]
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LibreTexts Chemistry. (2021). Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]
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Thieme. (n.d.). Product Class 3: Carboxylic Acid Salts. Retrieved from [Link]
- Google Patents. (n.d.). EP0201957A2 - Process for the preparation of a carboxylic acid salt.
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PubMed. (2013). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
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Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
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ScienceDirect. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine as iodine source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
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PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
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PubMed. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Retrieved from [Link]
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OSHA. (n.d.). Pyridine. Retrieved from [Link]
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ACS Publications. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]
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DAV University. (n.d.). Pyridines – Structure. Retrieved from [Link]
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PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Halogenation of pyridine compounds.
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Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
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OIST Groups. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]
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ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
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National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Russian Journal of Electrochemistry. (2025). The Role of Iodine and Pyridine Bases in the Electrocatalytic Oxidation of Alcohols Mediated by 4-AcNH-TEMPO. Retrieved from [Link]
-
Molecules. (n.d.). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity. Retrieved from [Link]
-
Chemia. (2023). Iodination of carboxylic acid and related compounds. Retrieved from [Link]
-
Chemia. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]
-
Geochimica et Cosmochimica Acta. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Retrieved from [Link]
- Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
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Technical Support Center: Enhancing the Solubility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Welcome to the technical support guide for 4-Iodo-pyridine-2-carboxylic acid, sodium salt. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during its use in chemical reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments proceed efficiently.
Troubleshooting Guide
This section addresses specific problems you may encounter in a direct question-and-answer format. We explain the underlying causes and provide actionable solutions.
Q1: My 4-Iodo-pyridine-2-carboxylic acid, sodium salt is not dissolving in my chosen reaction solvent. What are my next steps?
A1: This is a common issue when transitioning from aqueous to organic media. The sodium salt form is specifically designed to enhance solubility in polar, protic environments.[1] If you are facing poor solubility, a systematic approach is recommended.
Underlying Cause: The primary reason for poor solubility is a mismatch between the polarity of the solute (a polar salt) and the solvent.
Recommended Solutions:
-
Re-evaluate Your Solvent Choice: The principle of "like dissolves like" is your best guide.[2] Start with highly polar solvents. Polar aprotic solvents like DMSO and DMF are often excellent choices for dissolving polar salts. Polar protic solvents like water, ethanol, and methanol are also primary candidates.[1]
-
Introduce a Co-solvent: If the reaction requires a less polar medium, adding a small percentage of a polar co-solvent can dramatically improve solubility. For instance, adding 5-10% water or DMSO to a solvent like acetonitrile or THF can be effective.
-
Apply Gentle Heating: Solubility often increases with temperature.[3] Heating the mixture gently (e.g., to 40-60 °C) while stirring can facilitate dissolution. However, ensure the compound and other reagents are stable at the elevated temperature.
-
Utilize Sonication: Mechanical energy from an ultrasonic bath can help break down solid agglomerates and increase the rate of dissolution.[2] This is a non-invasive way to promote solubility without altering the chemical environment.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Dispense a small, equal amount (e.g., 2-5 mg) of your 4-Iodo-pyridine-2-carboxylic acid, sodium salt into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (e.g., Water, Ethanol, DMSO, DMF, Acetonitrile, THF).
-
Observation at Room Temperature: Vortex or stir each vial for 1-2 minutes. Observe and record the degree of dissolution.
-
Heating: For vials showing poor solubility, warm them to 40-50 °C for 5-10 minutes. Record any changes.
-
Analysis: Compare the results to identify the most suitable solvent or co-solvent system for your reaction scale.
Q2: The compound dissolved initially, but a precipitate formed after the reaction started. What is happening?
A2: This phenomenon, known as "crashing out," can halt a reaction and complicate purification. The cause is typically a change in the solution's properties as the reaction progresses.
Possible Causes & Solutions:
-
Cause 1: pH Shift. Your reaction may be generating an acidic byproduct. The sodium salt of 4-Iodo-pyridine-2-carboxylic acid is the conjugate base of a carboxylic acid. If the reaction pH drops, the carboxylate will be protonated, forming the significantly less soluble free acid (4-Iodo-pyridine-2-carboxylic acid). The solubility of pyridine carboxylic acids is known to be highly pH-dependent.[3]
-
Solution: Add a non-nucleophilic organic base (e.g., DIPEA, 2,6-lutidine) to the reaction mixture to scavenge any acid produced. Alternatively, if compatible with your reaction, using a buffered solvent system can maintain a stable pH.
-
-
Cause 2: Temperature Fluctuation. If you heated the mixture to dissolve the salt, and the reaction was then allowed to cool, the compound may be precipitating due to its lower solubility at lower temperatures.[2]
-
Solution: Maintain a constant, elevated reaction temperature using a temperature-controlled heating mantle or oil bath.[2]
-
-
Cause 3: Change in Solvent Composition. The reaction itself may consume reactants or generate products that alter the overall polarity of the solvent system, reducing the solubility of the starting material.
-
Solution: Consider adding a co-solvent that helps maintain solubility throughout the reaction, or choose a solvent that is more robust to changes in the reaction medium.
-
Logical Workflow for Diagnosing Precipitation
Caption: Troubleshooting workflow for mid-reaction precipitation.
Q3: My reaction is very slow or incomplete, even though the starting material seems to have dissolved. How can I improve this?
A3: Visual dissolution can be misleading. The concentration of the dissolved species may be too low for an efficient reaction rate.[2]
Recommended Solutions:
-
Increase Solvent Volume: The simplest approach is to increase the amount of solvent to fully dissolve the reagent. However, this may not be practical due to vessel size or if it makes the reaction too dilute.
-
Enhance Intrinsic Solubility: Employ the techniques from Q1 (heating, co-solvents) to increase the saturated concentration of the reagent in the solution. A higher concentration of dissolved reactant will lead to a faster reaction rate according to rate laws.
-
Consider Phase-Transfer Catalysis (PTC): If your reaction involves another reagent that is soluble in a nonpolar organic phase, you may have a situation where the two reactants are in different phases. A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can shuttle the carboxylate salt from the solid or aqueous phase into the organic phase to react.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of 4-Iodo-pyridine-2-carboxylic acid, sodium salt?
A1: As a salt of a carboxylic acid, this compound is designed for enhanced solubility in polar solvents compared to its parent acid.[1] Its solubility is governed by its ionic nature and the polarity of the solvent.
-
High Solubility: Expected in polar protic solvents like water and, to a lesser extent, short-chain alcohols (methanol, ethanol).[1][4]
-
Moderate to High Solubility: Expected in polar aprotic solvents such as DMSO and DMF.[5]
-
Low to Insoluble: Expected in nonpolar solvents like toluene, hexanes, and diethyl ether.[5]
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solution is a critical factor. The sodium salt is highly water-soluble because the carboxylate group is ionized. In acidic conditions (low pH), the carboxylate anion will be protonated to form the neutral 4-Iodo-pyridine-2-carboxylic acid. This neutral form is significantly less soluble in water and may precipitate.[3] To maintain maximum solubility in aqueous or protic media, the pH should be kept neutral or slightly basic.
pH-Dependent Equilibrium
Caption: Equilibrium between the soluble salt and the less soluble free acid.
Q3: What are the best starting solvents for reactions with this reagent?
A3: The choice is highly dependent on the other reagents and reaction conditions. However, based on the properties of similar pyridine carboxylic acids and their salts, the following solvents are excellent starting points.[3][4][6]
| Solvent | Type | Dielectric Constant (Approx.) | Boiling Point (°C) | Notes |
| Water | Polar Protic | 80.1 | 100 | Excellent solubility, but may be reactive (hydrolysis). Ideal for aqueous reactions.[2] |
| DMSO | Polar Aprotic | 47 | 189 | Excellent dissolving power for polar salts. High boiling point.[5] |
| DMF | Polar Aprotic | 37 | 153 | Good dissolving power. Often used in coupling reactions.[5] |
| Ethanol | Polar Protic | 24.5 | 78 | Good solubility, especially with heating. Less polar than water.[4] |
| Methanol | Polar Protic | 33 | 65 | Similar to ethanol, but more polar. Can be reactive (transesterification).[5] |
Q4: What practical, physical methods can I use to help dissolve a stubborn batch?
A4: Beyond solvent choice and heating, several physical methods can accelerate dissolution.
-
Mechanical Stirring: Ensure vigorous stirring to maximize the interaction between the solid surface and the solvent.
-
Particle Size Reduction: Grinding the solid material into a fine powder using a mortar and pestle increases the surface area, which can significantly speed up the rate of dissolution.[2][7]
-
Sonication: As mentioned in the troubleshooting guide, using an ultrasonic bath is a highly effective method for breaking up solid particles and enhancing dissolution without introducing chemical changes.[2]
Protocol: Sonication-Assisted Dissolution
-
Combine: Add the 4-Iodo-pyridine-2-carboxylic acid, sodium salt and the chosen solvent to your reaction vessel.
-
Immerse: Place the vessel into an ultrasonic bath, ensuring the water level in the bath is at or slightly above the solvent level in your vessel.
-
Activate: Turn on the sonicator. Most lab sonicators operate at a fixed frequency.
-
Monitor: Continue sonication, with intermittent stirring or swirling, until the solid is fully dissolved. This can take anywhere from a few minutes to over an hour depending on the scale and solvent.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- Solubility of Things. (n.d.). Dipicolinic acid.
- BenchChem. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3.
- BenchChem. (n.d.). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.
- ChemicalBook. (n.d.). 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9.
- Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid.
- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
- ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
- Reddit. (2023). How to increase solubility of a salt?.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Guidechem. (n.d.). 4-IODOPYRIDINE-2-CARBOXYLIC ACID 405939-79-9 wiki.
- Sigma-Aldrich. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3.
- Echemi. (n.d.). 4-iodopyridine-2-carboxylic acid.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for 4-Iodo-pyridine-2-carboxylic acid, sodium salt Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 4-Iodo-pyridine-2-carboxylic acid, sodium salt. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, field-proven protocols, and robust troubleshooting strategies. We will move beyond simple procedural lists to explain the fundamental principles governing catalyst and condition selection, ensuring your success with this challenging yet valuable substrate.
The structure of 4-Iodo-pyridine-2-carboxylic acid presents unique challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[1][2] Furthermore, the carboxylate group can influence the electronic properties and solubility of the substrate. This guide will address these issues directly, focusing primarily on the versatile Suzuki-Miyaura coupling, with additional guidance on Sonogashira and Heck reactions.
Section 1: Suzuki-Miyaura Coupling - The Workhorse Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system for the Suzuki coupling of 4-Iodo-pyridine-2-carboxylic acid, sodium salt?
A1: Due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Success hinges on using a catalyst system that is both highly active and resistant to inhibition.
We recommend starting with a Palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand. These ligands accelerate the rate-limiting oxidative addition and promote the crucial reductive elimination step.
Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. |
| Ligand | XPhos or SPhos (Buchwald Ligands) | These are bulky, electron-rich dialkylbiaryl phosphine ligands. Their steric bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition and stabilizes the active catalytic species, overcoming pyridine inhibition.[1][5][6] |
| Catalyst Loading | 1-5 mol% Pd | Higher loadings may be necessary for challenging substrates or to overcome slow reaction rates.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous, finely ground) | A strong, non-nucleophilic base is crucial for the transmetalation step.[1] Anhydrous conditions are critical to prevent the competing protodeboronation of the boronic acid.[1] |
| Solvent | Dioxane, Toluene, or 2-MeTHF (anhydrous, degassed) | These aprotic solvents offer good solubility for many organic reagents and are stable at the required temperatures. Rigorous degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[1][6] |
| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion. |
Q2: My reaction is sluggish or fails completely. What are the primary causes?
A2: Low or no conversion is the most common issue and typically points to a problem with the active catalyst. The pyridine substrate itself is a primary suspect for causing catalyst deactivation.[1][3]
This troubleshooting workflow can help diagnose the issue:
Q3: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic acid.
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure all solvents (including water, if used in a biphasic system) are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment.[1]
-
Use a Pd(0) Source Directly: Sometimes, using a precatalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can mitigate side reactions that occur during the in situ reduction of Pd(II) sources.[2]
Section 2: Sonogashira & Heck Couplings
While the Suzuki coupling is often the first choice, Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions are also valuable transformations.
Sonogashira Coupling FAQs
Q1: What is a reliable catalyst system for the Sonogashira coupling of this substrate?
A1: The classic Sonogashira conditions, employing a palladium catalyst and a copper(I) co-catalyst, are a good starting point.
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-5 mol%).[7][8]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as the solvent or co-solvent.
-
Key Challenge: The pyridine nitrogen can compete with the desired phosphine ligands for coordination to palladium. If standard conditions fail, consider using nitrogen-based ligands (e.g., pyridine or pyrimidine-derived ligands) which have shown success in Sonogashira couplings.[7][8] Copper-free Sonogashira protocols may also be effective and can simplify purification by eliminating copper byproducts.[8]
Heck Coupling FAQs
Q1: How should I approach a Heck coupling with 4-Iodo-pyridine-2-carboxylic acid?
A1: The Heck reaction couples the aryl iodide with an alkene.[9] The reactivity of the C-I bond is high, making this transformation feasible.
-
Catalyst System: Pd(OAc)₂ is a common and effective precatalyst.[10]
-
Ligand: Triphenylphosphine (PPh₃) can be a good starting point, but if issues arise, switching to bulkier phosphine ligands is a logical next step.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HI generated during the catalytic cycle.[9]
Section 3: Experimental Protocols & Best Practices
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Glassware Preparation: Flame-dry or oven-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add:
-
4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Anhydrous, finely powdered K₃PO₄ (3.0 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
-
Solvent Addition: Add anhydrous, degassed dioxane or toluene via cannula or syringe (concentration typically 0.1 M with respect to the limiting reagent).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualization of the Suzuki Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Ghorai, B., & Heretsch, P. (2022).
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (N.D.).
- Reddit r/chemistry. (2012). Suzuki coupling help.
- ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide.
- Bohrium. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study.
- RSC Publishing.
- NIH. (N.D.).
- Oreate AI Blog. (2026).
- ResearchGate. (2010).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Wikipedia. Sonogashira coupling.
- The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
- RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Chemical Reviews.
- The Journal of Organic Chemistry. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Heck reaction.
- PubMed Central. (2017). Novel pyridine-based Pd(II)
- PubMed Central. Developing Ligands for Palladium(II)
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- MDPI.
- MDPI.
- Organic Chemistry Portal. Heck Reaction.
- JACS. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2014).
- BenchChem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Master Organic Chemistry. (2016).
- YouTube. (2025). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved.
- MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
effect of base on the stability of 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Welcome to the technical support center for 4-Iodo-pyridine-2-carboxylic acid, sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide a deeper understanding of the chemical behavior of this compound, particularly concerning its stability in the presence of bases.
Introduction
4-Iodo-pyridine-2-carboxylic acid and its sodium salt are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and novel materials.[1][2] The presence of the iodine atom at the 4-position makes it an excellent substrate for cross-coupling reactions, while the carboxylic acid moiety offers a handle for further functionalization.[1] However, the reactivity of the C-I bond, especially in the electron-deficient pyridine ring, can also be a source of instability, leading to unexpected side reactions and low yields. This guide will focus on the critical aspect of base selection and its impact on the stability of 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when working with 4-Iodo-pyridine-2-carboxylic acid, sodium salt?
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2- and 4-positions, making them susceptible to nucleophilic attack. The iodine atom at the 4-position is a good leaving group, and in the presence of a strong base, which can also be a potent nucleophile, undesired side reactions can occur, leading to the degradation of your starting material.
Q2: What are the primary degradation pathways for 4-Iodo-pyridine-2-carboxylic acid, sodium salt in the presence of a base?
The two most common degradation pathways are:
-
Nucleophilic Aromatic Substitution (SNAr): A strong nucleophilic base (e.g., hydroxide, alkoxides) can directly attack the carbon bearing the iodine, leading to the substitution of the iodo group.
-
Hydrodeiodination (Reductive Dehalogenation): This is a common side reaction where the iodine atom is replaced by a hydrogen atom. This can be particularly problematic in reactions that generate palladium-hydride species, often influenced by the choice of base and solvent.[1][2]
Q3: I am observing the formation of pyridine-2-carboxylic acid as a major byproduct in my reaction. What is the likely cause?
The formation of pyridine-2-carboxylic acid strongly suggests that hydrodeiodination is occurring. This is often promoted by strong bases, especially in the presence of a protic solvent or other hydrogen sources. Certain catalyst systems, particularly in cross-coupling reactions, can generate hydride intermediates that facilitate this unwanted reaction.[1]
Q4: Can the sodium salt form of the carboxylic acid influence the stability of the compound?
Yes, the sodium salt form enhances solubility in polar solvents.[1] While this is often advantageous for reactions in aqueous or protic environments, it also means that in a basic aqueous solution, the compound is fully deprotonated, which can influence its electronic properties and reactivity. However, the primary factor for instability remains the susceptibility of the 4-position to nucleophilic attack and deiodination.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during experiments with 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired product and formation of a significant amount of pyridine-2-carboxylic acid. | Hydrodeiodination: The base used is too strong or is promoting the formation of hydride species. | 1. Switch to a weaker base: Consider using inorganic bases like K₂CO₃, Cs₂CO₃, or NaHCO₃ instead of strong organic bases or hydroxides. 2. Use an aprotic solvent: Avoid protic solvents like water or alcohols if possible, as they can be a source of protons for the deiodination process. Toluene or dioxane may be better alternatives. 3. Lower the reaction temperature: Deiodination can have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may favor your desired product. |
| Formation of an unexpected product where the iodine has been replaced by another group from the reaction mixture. | Nucleophilic Aromatic Substitution (SNAr): A nucleophile in your reaction mixture is displacing the iodide. | 1. Identify the competing nucleophile: This could be your base (e.g., hydroxide, alkoxide) or another reagent. 2. Use a non-nucleophilic base: If the base is the culprit, switch to a sterically hindered or non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge. 3. Modify the order of addition: Add the nucleophilic reagent slowly or at a lower temperature to control its reactivity. |
| The starting material appears to be degrading even before the main reaction begins. | Inherent instability under the reaction conditions: The combination of base, solvent, and temperature may be too harsh for the substrate. | 1. Run a stability test: Before starting your main reaction, dissolve a small amount of the 4-Iodo-pyridine-2-carboxylic acid, sodium salt in your chosen base/solvent system and monitor its stability over time by TLC or LC-MS. 2. Re-evaluate your reaction conditions: If instability is confirmed, you will need to find milder conditions (weaker base, lower temperature, different solvent) that are still effective for your desired transformation. |
Visualizing Degradation Pathways
To better understand the potential degradation mechanisms, the following diagrams illustrate the key steps.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr)
Caption: Hydrodeiodination pathway leading to the formation of pyridine-2-carboxylate.
Experimental Protocols
To mitigate the risk of degradation, consider the following generalized experimental protocol when using 4-Iodo-pyridine-2-carboxylic acid, sodium salt in a base-mediated reaction.
Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation:
-
In a clean, dry reaction vessel, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 eq.).
-
Add the desired boronic acid (1.1 - 1.5 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq.).
-
-
Solvent and Base Addition:
-
Under an inert atmosphere (e.g., argon or nitrogen), add an aprotic solvent (e.g., toluene, dioxane).
-
Add an aqueous solution of a mild inorganic base (e.g., 2M K₂CO₃).
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat if necessary, e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of pyridine-2-carboxylic acid as a byproduct.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up, extracting the product into an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Self-Validation: The careful monitoring of the reaction by TLC or LC-MS is a crucial self-validating step. The appearance of a new spot corresponding to pyridine-2-carboxylic acid will indicate that hydrodeiodination is occurring and that the reaction conditions need to be optimized.
References
-
Chem-Impex International. (n.d.). 4-Iodopyridine-2-carboxylic acid. [Link]
-
Fiveable. (n.d.). Aryl Iodides Definition. [Link]
Sources
Technical Support Center: Navigating Reactions with 4-Iodo-pyridine-2-carboxylic acid, sodium salt
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Iodo-pyridine-2-carboxylic acid, sodium salt in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reaction work-ups effectively. This document is structured to address common challenges and frequently asked questions, ensuring scientific integrity and providing actionable insights for your experiments.
I. Understanding the Reagent: Key Physicochemical Properties
Before delving into work-up procedures, a firm grasp of the physicochemical properties of 4-Iodo-pyridine-2-carboxylic acid and its sodium salt is paramount. These properties govern its behavior in various solvent systems and pH environments, which is the cornerstone of a successful purification strategy.
| Property | Value | Significance for Work-up |
| Molecular Formula | C₆H₃INNaO₂ | Influences molecular weight and elemental analysis. |
| Molecular Weight | 270.99 g/mol [1] | Essential for calculating molar equivalents. |
| Appearance | White to yellowish crystalline powder[2] or creamish solid[3] | A significant color change may indicate impurities. |
| pKa (of the carboxylic acid) | ~3.29[4] | Critical for pH-based extractions to isolate the product in its acidic or salt form. |
| Solubility (Picolinic Acid as a proxy) | Very soluble in water, less soluble in ethanol, and even less in acetonitrile.[5] | Guides the choice of solvents for extraction, precipitation, and crystallization. The sodium salt form is generally more soluble in polar solvents.[1] |
The amphoteric nature of 4-Iodo-pyridine-2-carboxylic acid, possessing both a basic pyridine nitrogen and an acidic carboxylic acid, allows it to exist as a zwitterion under certain pH conditions. This is a critical consideration during work-up, as it can significantly impact its solubility in both aqueous and organic phases.
II. Frequently Asked Questions (FAQs)
This section addresses common queries that arise when working with 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Q1: What is the best way to handle the sodium salt of 4-Iodo-pyridine-2-carboxylic acid before starting my reaction?
A1: The sodium salt is generally a stable, solid material.[1] It is advisable to store it in a cool, dry place. As with most reagents, it is good practice to handle it under an inert atmosphere, especially if your reaction is sensitive to moisture. The sodium salt form enhances its solubility in polar protic solvents.[1]
Q2: My reaction is complete. How do I convert the sodium salt of my product back to the free carboxylic acid for extraction?
A2: To convert the sodium carboxylate back to the free carboxylic acid, you will need to acidify the aqueous solution. A common and effective method is the dropwise addition of a strong acid, such as 1M or 2M hydrochloric acid (HCl), while monitoring the pH with litmus paper or a pH meter.[6] The target pH should be below the pKa of the carboxylic acid (~3.29), typically around pH 2-3, to ensure complete protonation.
Q3: I've acidified my aqueous layer, but my product is not precipitating. What should I do?
A3: If the free carboxylic acid is soluble in the acidified aqueous layer, you will need to perform a liquid-liquid extraction. Choose an organic solvent in which your product is soluble. Common choices for extracting polar organic molecules include ethyl acetate, dichloromethane (DCM), or a mixture of ethers. The solubility of related pyridine carboxylic acids is significantly lower in organic solvents compared to water, which facilitates this extraction.[5] Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure a good recovery of your product.
Q4: How do I remove the palladium catalyst from my reaction mixture?
A4: Palladium catalyst removal is a critical step. A common and effective method is to filter the reaction mixture through a pad of Celite®.[7] This will remove heterogeneous palladium catalysts and palladium that has precipitated. For homogeneous palladium catalysts, more advanced techniques may be necessary. These can include treatment with a chelating resin, which has a high affinity for palladium, or precipitation of the palladium followed by filtration.[8][9][10]
III. Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides specific troubleshooting advice for common issues encountered during the work-up of Suzuki, Buchwald-Hartwig, and Sonogashira reactions involving 4-Iodo-pyridine-2-carboxylic acid.
General Work-up Workflow
The following diagram illustrates a general workflow for the work-up of cross-coupling reactions with 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
Caption: General work-up workflow for cross-coupling reactions.
Suzuki Coupling
Problem: Low yield of the desired coupled product after work-up.
-
Possible Cause 1: Incomplete Reaction.
-
Troubleshooting: Before starting the work-up, ensure the reaction has gone to completion using an appropriate monitoring technique like TLC or LC-MS. If the reaction is stalled, consider adding more catalyst or boronic acid/ester.
-
-
Possible Cause 2: Product Loss During Extraction.
-
Troubleshooting: The zwitterionic nature of the product at certain pH values can lead to its partitioning into the aqueous layer. Ensure the aqueous layer is sufficiently acidic (pH 2-3) before extraction.[6] Use a polar organic solvent like ethyl acetate for extraction and perform multiple extractions.
-
-
Possible Cause 3: Deiodination of the Starting Material.
-
Troubleshooting: Deiodination can be a side reaction in palladium-catalyzed couplings.[11] Minimize reaction times and temperatures where possible. If deiodination is a significant issue, consider using a milder base.
-
Problem: Difficulty in removing boron-containing byproducts.
-
Troubleshooting: Boronic acid and its byproducts can sometimes be challenging to remove. A common technique is to wash the organic layer with a saturated aqueous solution of ammonium chloride. Alternatively, repeated co-evaporation of the crude product with methanol can form the volatile trimethyl borate, which is removed under reduced pressure.[12]
Buchwald-Hartwig Amination
Problem: The product is a stubborn emulsion during aqueous work-up.
-
Possible Cause: Formation of Amphiphilic Species.
-
Troubleshooting: The product of a Buchwald-Hartwig amination with 4-Iodo-pyridine-2-carboxylic acid will have both a basic amine and an acidic carboxylic acid, making it amphiphilic. To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. Filtering the entire mixture through a pad of Celite® can also be effective.
-
Problem: The product is difficult to purify by column chromatography.
-
Troubleshooting: The polar nature of the product can lead to streaking on silica gel columns. Consider using a more polar eluent system, such as a gradient of methanol in dichloromethane. Adding a small amount of acetic acid or triethylamine to the eluent can help to improve the peak shape by protonating or deprotonating the functional groups on your product.
Sonogashira Coupling
Problem: Formation of a significant amount of alkyne homo-coupling (Glaser coupling) product.
-
Possible Cause: Presence of Oxygen.
-
Troubleshooting: The Sonogashira reaction is sensitive to oxygen, which promotes the homo-coupling of the alkyne.[13] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.
-
Problem: Copper catalyst residues are difficult to remove.
-
Troubleshooting: Copper salts can be challenging to remove completely. After the initial filtration through Celite®, washing the organic layer with a saturated aqueous solution of ammonium chloride can help to complex and remove residual copper salts.
IV. Detailed Experimental Protocols
The following are generalized, yet detailed, protocols for the work-up of reactions involving 4-Iodo-pyridine-2-carboxylic acid, sodium salt. These should be adapted based on the specific nature of your product and the scale of your reaction.
Protocol 1: Standard Acid-Base Extraction Work-up
-
Initial Quenching and Filtration:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and any other insoluble materials. Wash the filter cake with the same organic solvent.
-
-
Acidification and Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Add deionized water and shake. Separate the layers.
-
To the aqueous layer, add 1M HCl dropwise with stirring until the pH is between 2 and 3 (verify with pH paper).
-
Extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 5-10 volumes).
-
-
Washing and Drying:
-
Combine the organic extracts and wash with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Concentration and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Work-up for Zwitterionic Products with Low Organic Solubility
-
Catalyst Removal:
-
Follow step 1 from Protocol 1.
-
-
pH Adjustment and Isolation:
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove the organic solvent.
-
To the remaining aqueous residue, add 1M HCl dropwise to adjust the pH to the isoelectric point of your product (this may require some optimization, but a good starting point is pH 4-5).
-
If the product precipitates, it can be isolated by vacuum filtration. Wash the solid with cold deionized water and then a small amount of a non-polar solvent like diethyl ether or hexanes to remove any organic-soluble impurities.
-
If the product does not precipitate, you may need to lyophilize (freeze-dry) the aqueous solution to isolate the zwitterionic product along with any salts. Further purification would then be required.
-
Decision Tree for Product Isolation
Caption: Decision tree for product isolation after acidification.
V. Concluding Remarks
The successful work-up of reactions involving 4-Iodo-pyridine-2-carboxylic acid, sodium salt hinges on a solid understanding of its acid-base properties and the potential side reactions associated with your chosen chemistry. By carefully controlling the pH and selecting appropriate solvents, you can effectively isolate and purify your desired products. This guide provides a foundation for your experimental design; however, empirical optimization will always be key to achieving the best results in your specific application.
VI. References
-
Sunresin. (n.d.). High Selective Ion Exchange Resin for Copper & Palladium Removal. Retrieved January 18, 2026, from [Link]
-
Ferreira, O., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
-
Hubicki, Z., & Leszczynska, M. (2009). A comparative study of chelating and cationic ion exchange resins for the removal of palladium(II) complexes from acidic chloride media. PubMed.
-
Sunresin. (n.d.). Chelating Resin. Retrieved January 18, 2026, from [Link]
-
Scilit. (n.d.). Adsorption of palladium by glycolmethacrylate chelating resins. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (2023, December 27). Picolinic acid. Retrieved January 18, 2026, from [Link]
-
Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2009, January). Separation and recovery of palladium(II) from base metal ions by melamine-formaldehyde-thiourea (MFT) chelating resin. Retrieved January 18, 2026, from [Link]
-
Google Patents. (n.d.). US2578672A - Picolinic acid recovery. Retrieved January 18, 2026, from
-
Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information.
-
Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid. Retrieved January 18, 2026, from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved January 18, 2026, from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (2023, December 23). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved January 18, 2026, from [Link]
-
Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids. Retrieved January 18, 2026, from
-
ACS Publications. (2010). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
National Institutes of Health. (2025, April 4). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Retrieved January 18, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 18, 2026, from [Link]
-
Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
-
ACS Publications. (2014). Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH. Industrial & Engineering Chemistry Research.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2014, February). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved January 18, 2026, from [Link]
-
Reddit. (2023, November 14). Hydrophilic Suzuki-coupling product workup? Retrieved January 18, 2026, from [Link]
-
CrystEngComm. (2017). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. RSC Publishing.
-
ResearchGate. (2020, February 26). (PDF) Development of an Automatic pH Adjustment Instrument for the Preparation of Analytical Samples Prior to Solid Phase Extraction. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved January 18, 2026, from [Link]
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- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Determination of 4-Iodo-pyridine-2-carboxylic acid, sodium salt
Introduction: The Criticality of Purity for a Key Synthetic Building Block
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a vital intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of anti-inflammatory and anti-cancer drugs.[1][2] Its molecular structure, featuring a pyridine ring, a carboxylic acid group, and an iodine atom, provides a versatile scaffold for creating complex molecules through reactions like Suzuki-Miyaura coupling.[1] The purity of this starting material is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of subsequent drug discovery and development processes are built. Impurities can lead to unwanted side reactions, introduce toxicological risks, and compromise the integrity of biological data.
This guide provides an in-depth comparison of the principal analytical methods for determining the purity of 4-Iodo-pyridine-2-carboxylic acid, sodium salt. As a self-validating system, a robust purity assessment relies on an orthogonal approach, employing multiple techniques with different separation and detection principles to ensure a comprehensive characterization. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to not only execute these methods but also to interpret the results with confidence. The validation of these analytical methods is a documented process that demonstrates their suitability and is required by regulatory agencies to ensure precise and accurate results.[3][4][5]
The Analytical Workflow: An Overview
A comprehensive purity analysis involves more than a single measurement. It is a systematic process of quantification, identification of impurities, and confirmation of the material's overall composition. The choice of methods depends on the specific requirements of the analysis, from routine quality control to in-depth characterization of a new batch.
Caption: A typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry. For 4-Iodo-pyridine-2-carboxylic acid, sodium salt, a reversed-phase method is ideal. It separates the polar analyte from less polar or more polar impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
Principle of Separation
The compound is highly polar due to its sodium salt and carboxylic acid functionality. In a reversed-phase system, it will have a relatively short retention time. Potential impurities, such as the free acid (4-Iodo-pyridine-2-carboxylic acid) or precursors like pyridine-2-carboxylic acid[1], will have different polarities and thus different retention times, allowing for their separation and quantification. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating isomers if they are a concern.[6]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Causality: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) to retain the polar analyte.
-
Linearly increase the percentage of B over 15-20 minutes to elute any less polar impurities.
-
Include a high-organic wash step to clean the column after each injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~230-240 nm.
-
Causality: The pyridine ring exhibits strong UV absorbance in this region, providing high sensitivity for the main component and related impurities.
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sodium salt in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Quantification: Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness & Validation
This method is self-validating through the inclusion of system suitability tests (e.g., replicate injections to check precision) and the analysis of a blank to ensure no system peaks interfere. For full validation according to ICH guidelines, parameters like specificity, linearity, accuracy, precision, and robustness must be formally assessed.[4][7]
Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Method
While HPLC provides excellent separation, its standard area percent calculation relies on assumptions about detector response. Quantitative ¹H NMR (qNMR) offers an orthogonal, absolute method for purity determination that is independent of such factors.[8] It determines purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified, highly pure internal standard of known concentration.
Principle of Quantification
The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known mass of a certified standard to a known mass of the sample, the molar ratio of the analyte to the standard can be calculated precisely. This method simultaneously provides structural confirmation and detects a wide range of impurities, including residual solvents and water, which are often invisible to HPLC-UV.[9]
Experimental Protocol: qNMR with Internal Standard
-
Materials:
-
Sample: Accurately weigh ~10-15 mg of 4-Iodo-pyridine-2-carboxylic acid, sodium salt.
-
Internal Standard: Accurately weigh ~5-10 mg of a certified standard (e.g., Maleic Acid, Dimethyl Sulfone). The standard must have sharp proton signals that do not overlap with the analyte's signals.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for polar organic salts and its residual proton signal does not typically interfere with the aromatic protons of the analyte.
-
-
-
Sample Preparation: Dissolve both the sample and the internal standard in a known volume of DMSO-d₆ in a vial, then transfer to an NMR tube.[10]
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Critical Parameter - Relaxation Delay (d1): Set a long relaxation delay (e.g., d1 = 30-60 seconds).
-
Causality: This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate integration. This is the most critical parameter for quantitation.
-
-
Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 270.99 g/mol )
-
m = mass
-
Pstd = Purity of the standard (e.g., 99.9%+)
-
Elemental Analysis (EA): The Fundamental Compositional Check
Elemental analysis is a fundamental technique that provides a bulk assessment of purity by measuring the mass percentage of key elements within the compound.[11] For 4-Iodo-pyridine-2-carboxylic acid, sodium salt (C₆H₃INNaO₂), the theoretical elemental composition serves as the benchmark.
Principle of Analysis
A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity). This data is used to calculate the percentage of Carbon, Hydrogen, and Nitrogen.[11] Separate methods are used for Iodine and Sodium analysis. A close agreement between the experimental and theoretical values indicates high purity.[12]
Theoretical vs. Experimental Data
| Element | Theoretical Mass % (for C₆H₃INNaO₂) | Acceptable Range (±0.4%)[12] |
| Carbon (C) | 26.59% | 26.19% - 26.99% |
| Hydrogen (H) | 1.12% | 0.72% - 1.52% |
| Nitrogen (N) | 5.17% | 4.77% - 5.57% |
| Iodine (I) | 46.84% | 46.44% - 47.24% |
| Sodium (Na) | 8.48% | 8.08% - 8.88% |
Interpretation and Causality
-
Why it's authoritative: EA is a direct measure of the elemental formula. Significant deviations from the theoretical values are unambiguous indicators of impurities. For instance, a higher-than-expected hydrogen percentage could indicate the presence of residual water or organic solvents. A low percentage across the board might suggest the presence of an inorganic impurity that does not contain these elements.
-
Limitations: EA is a bulk technique and cannot identify or quantify individual impurities. It provides an average composition of the entire sample.[13]
Comparison of Analytical Methods
| Feature | HPLC-UV | Quantitative ¹H NMR (qNMR) | Elemental Analysis (EA) |
| Primary Purpose | Quantify main component and profile impurities | Absolute quantification and structural confirmation | Confirm elemental composition and bulk purity |
| Specificity | High; separates components based on chemistry | High; specific proton signals identify components | Low; provides bulk composition, not specific impurities |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Low (requires mg of sample) |
| Quantification | Relative (Area %), requires reference standards for absolute quant. | Absolute (with certified internal standard) | Absolute (comparison to theoretical values) |
| Impurity ID | No (requires MS) | Yes (for knowns), structural clues for unknowns | No |
| Detects Solvents/Water | Poorly (unless specific method) | Excellent | Indirectly (as deviation from theoretical values) |
| Throughput | High | Moderate | Moderate |
Method Selection Guide
The choice of analytical technique is driven by the specific question being asked. This decision tree illustrates a logical approach to selecting the appropriate method(s).
Caption: A decision-making guide for selecting the appropriate analytical method.
Conclusion: An Orthogonal Strategy for Unimpeachable Quality
No single analytical method can provide a complete picture of the purity of 4-Iodo-pyridine-2-carboxylic acid, sodium salt. A robust and trustworthy quality assessment relies on an orthogonal approach that combines the strengths of multiple techniques.
-
For routine analysis and batch release, a validated HPLC-UV method is the industry standard, offering high throughput and excellent sensitivity for detecting and quantifying process-related impurities.
-
For definitive, absolute purity determination, such as for a reference standard or during process development, Quantitative ¹H NMR is unparalleled. It provides an unbiased, absolute measure of purity and simultaneously quantifies residual solvents and water content.
-
Elemental Analysis serves as a fundamental and essential cross-check, confirming that the bulk material has the correct elemental composition for the target molecule.
By integrating these methods, researchers and drug development professionals can build a comprehensive and self-validating data package, ensuring the quality of this critical synthetic intermediate and the integrity of the research that depends on it.
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- Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
- ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
- Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21). Elemental analysis: an important purity control but prone to manipulations.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3.
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A-Scientist's Guide to Halopyridine Reactivity: 4-Iodo- vs. 4-Bromo-Pyridine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, pyridine carboxylic acids are invaluable scaffolds, forming the core of numerous pharmaceuticals that combat a wide range of diseases.[1][2] The strategic functionalization of these rings is paramount, and the choice of halogen—often a gateway to complex molecular architectures—can dictate the success or failure of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 4-iodo-pyridine-2-carboxylic acid and 4-bromo-pyridine-2-carboxylic acid, with a focus on palladium-catalyzed cross-coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between the 4-iodo and 4-bromo analogues lies in the disparity of their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is significantly weaker and more easily broken than the C-Br bond.
| Bond | Typical BDE (kJ/mol) | Typical BDE (kcal/mol) |
| C-Br | ~270 | ~65 |
| C-I | ~240 | ~57 |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE). Data compiled from representative sources.[3][4] |
This difference in bond strength is the primary determinant of reactivity in many palladium-catalyzed cross-coupling reactions, where the initial oxidative addition of the halide to the palladium(0) center is often the rate-determining step.[5][6] A lower BDE translates to a lower activation energy for this crucial step, making the 4-iodo substrate inherently more reactive.[7][8]
Figure 1: The weaker C-I bond leads to faster oxidative addition.
Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the C-I bond is a consistent theme across the most common and synthetically useful palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki reaction, which forms C-C bonds between an organoboron reagent and a halide, is a cornerstone of drug discovery.[9] When comparing the two substrates, the 4-iodo derivative consistently outperforms the 4-bromo analogue, requiring milder conditions and shorter reaction times.
Comparative Data (Illustrative):
| Substrate | Catalyst System | Conditions | Yield | Reference |
| 4-Iodo-Pyridine | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C, 2h | >90% | [10] |
| 4-Bromo-Pyridine | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100 °C, 12h | ~75% | [11][12] |
| Table 2: Typical comparative performance in Suzuki-Miyaura coupling. Conditions and yields are representative and may vary based on the specific boronic acid and ligand used. |
Expertise & Experience: For the 4-bromo substrate, achieving high conversion often necessitates the use of more sophisticated (and expensive) phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) and higher temperatures. The 4-iodo compound, by contrast, can often be coupled effectively with simpler, classical catalysts like Pd(PPh₃)₄.[13] This makes the iodo-compound particularly attractive for rapid library synthesis and initial exploration of chemical space. However, a potential side reaction with highly reactive substrates is hydrodehalogenation, which can be suppressed by careful control of reaction conditions.[14]
Sonogashira Coupling
The Sonogashira reaction forges a C-C bond between a terminal alkyne and an aryl halide, a transformation widely used to build rigid molecular scaffolds.[15][16] The reactivity trend (I > Br) is particularly pronounced in this reaction.[15]
Scientist's Insight: The coupling of aryl iodides in Sonogashira reactions can often be achieved at room temperature, whereas aryl bromides almost invariably require heating.[15][17] This wide temperature window allows for exceptional selectivity. For instance, in a molecule containing both iodo and bromo substituents, the Sonogashira coupling can be directed exclusively to the iodo-position by running the reaction at ambient temperature.[15]
Figure 2: Decision workflow for choosing between iodo- and bromo-substrates.
Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds, crucial for synthesizing the vast number of amine-containing drugs.[18] Again, the C-I bond's lability ensures it is significantly more reactive than the C-Br bond in this transformation.[19] This allows for selective amination at the 4-position even if a bromine atom is present elsewhere on the molecule, simply by controlling the reaction temperature and catalyst system.[20][21]
Trustworthiness: The predictability of this reactivity order (I > Br >> Cl) is a cornerstone of modern heterocyclic chemistry, enabling chemists to design regioselective, stepwise functionalization strategies for complex molecules with high confidence.[10]
Practical Considerations & Experimental Protocols
While 4-iodo-pyridine-2-carboxylic acid offers superior reactivity, practical considerations such as cost and stability can influence substrate choice. Bromo-pyridines are generally less expensive and can be more stable for long-term storage.
The presence of the 2-carboxylic acid moiety is a critical factor. It can potentially coordinate with the palladium catalyst, influencing its activity. Furthermore, under basic conditions, it will exist as a carboxylate, altering the electronic properties of the pyridine ring and the solubility of the substrate. Care must be taken to ensure the chosen base is compatible and does not lead to unwanted side reactions like decarboxylation under harsh thermal conditions.[22]
Representative Protocol: Suzuki-Miyaura Coupling of 4-Iodo-Pyridine-2-Carboxylic Acid
This protocol is a self-validating system, designed for clear execution and monitoring.
Objective: To synthesize 4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Materials:
-
4-Iodo-pyridine-2-carboxylic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 4-iodo-pyridine-2-carboxylic acid, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Catalyst Pre-mixing: In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of dioxane to pre-form the active Pd(0) species.
-
Reaction Setup: Add the catalyst solution to the Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be a stirrable slurry.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots. The disappearance of the starting 4-iodo-pyridine-2-carboxylic acid indicates reaction completion (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl. The product will precipitate.
-
Purification: Filter the solid, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
For researchers engaged in the synthesis of pyridine-containing molecules, the choice between 4-iodo- and 4-bromo-pyridine-2-carboxylic acid is a trade-off between reactivity and cost.
-
4-Iodo-pyridine-2-carboxylic acid is the substrate of choice for high-throughput synthesis, rapid analogue generation, and reactions requiring mild conditions . Its high reactivity ensures faster conversions and often allows for the use of less complex and cheaper catalytic systems.
-
4-Bromo-pyridine-2-carboxylic acid is a viable alternative when cost is a primary driver or when its lower reactivity is strategically advantageous for sequential, regioselective couplings in a polyhalogenated system. Achieving high yields typically requires more forcing conditions, longer reaction times, and potentially more advanced catalyst/ligand systems.
A thorough understanding of the fundamental principles governing their reactivity, as outlined in this guide, empowers chemists to make informed decisions, accelerating the drug discovery and development process.
References
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
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Amatore, C., & Jutand, A. (Year). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
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Espinet, P., et al. (Year). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics.
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Milstein, D., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(45), 16113-16125.
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Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
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Bartleby.com. (n.d.). Bond Dissociation Energy.
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Filo. (2024). Explain the difference in the bond dissociation energies.
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BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
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YouTube. (2023). Rank each of the indicated bonds in order of increasing bond dissociation energy.
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Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid.
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ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
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Wikipedia. (n.d.). Buchwald–Hartwig amination.
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YouTube. (2012). Bond Dissociation Energies & Initiation.
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BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
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Wikipedia. (n.d.). Bond-dissociation energy.
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ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
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Wikipedia. (n.d.). Sonogashira coupling.
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BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
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Chemistry LibreTexts. (2024). Sonogashira Coupling.
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BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines.
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PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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Organic Chemistry Portal. (n.d.). Pyridine synthesis.
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Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
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Li, C., et al. (2024). Regioselective synthesis of 4-functionalized pyridines. Chem, 10(2), 628-643.
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ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid.
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PubMed. (Year). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives.
-
ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
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ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
-
PubMed Central (PMC). (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
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PubMed Central (PMC). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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ResearchGate. (n.d.). Practical considerations when designing and conducting clinical pharmacokinetic herb–drug interaction studies.
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A Comparative Guide to 4-Halopyridine-2-Carboxylic Acids in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its versatile functionalization is key to tuning the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Among the plethora of building blocks, 4-halopyridine-2-carboxylic acids represent a particularly valuable class of reagents, offering a handle for diversification at the 4-position while the 2-carboxylic acid moiety can serve as a key interaction point with biological targets or be a precursor for further transformations.
This guide provides an in-depth comparative analysis of the reactivity of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyridine-2-carboxylic acids in several ubiquitous palladium-catalyzed cross-coupling reactions. By understanding the nuances of their reactivity, researchers can make more informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy, ultimately accelerating the drug discovery and development process.
The Fundamental Principle: The Carbon-Halogen Bond's Decisive Role
The reactivity of 4-halopyridine-2-carboxylic acids in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the halopyridine to a palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The generally accepted order of reactivity for the halogens is a direct consequence of the C-X bond dissociation energy:
I > Br > Cl > F
The weaker C-I bond is the most readily cleaved, leading to the highest reactivity for 4-iodopyridine-2-carboxylic acid, often under mild conditions. Conversely, the very strong C-F bond in 4-fluoropyridine-2-carboxylic acid presents a significant activation barrier, necessitating more specialized and highly active catalyst systems.
The Influence of the 2-Carboxylic Acid Group
The presence of the carboxylic acid group at the 2-position is not a passive spectator in these transformations. Its electron-withdrawing nature can influence the electronic properties of the pyridine ring, potentially impacting the rate of oxidative addition. Furthermore, it can act as a coordinating group to the metal center, which may either facilitate or hinder the catalytic cycle depending on the specific reaction conditions and ligands employed. In some instances, decarboxylation can be a competing pathway, especially at elevated temperatures. This necessitates careful optimization of reaction conditions to favor the desired cross-coupling outcome.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a stalwart for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[1][2][3] The choice of catalyst, ligand, and base is critical, especially when dealing with the less reactive chloro- and fluoro-pyridines.
| 4-Halopyridine-2-carboxylic Acid | Typical Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Representative Yield (%) | Notes |
| 4-Iodo- | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 60-100 | 85-95 | Highly reactive, often proceeds to completion with standard catalysts. |
| 4-Bromo- | Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos | K₃PO₄, CsF | Toluene/H₂O, Dioxane | 80-120 | 75-90 | Good reactivity, may require more advanced ligands for high yields. |
| 4-Chloro- | Pd₂(dba)₃/RuPhos or PEPPSI-IPr | K₃PO₄, t-BuONa | Dioxane, Toluene | 100-140 | 60-85 | Challenging due to the stronger C-Cl bond; requires highly active, bulky electron-rich phosphine ligands.[4] |
| 4-Fluoro- | Specialized Ni or Pd catalysts | Strong bases | High-boiling solvents | >140 | <40 | Very low reactivity in traditional Suzuki couplings; often requires alternative C-F activation strategies. |
Expertise & Experience in Action: For the less reactive 4-chloropyridine-2-carboxylic acid, the use of bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos is crucial. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and facilitate the challenging oxidative addition of the C-Cl bond.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means to install alkynyl groups, which are valuable for further functionalization or as structural elements in their own right.[5][6] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.
| 4-Halopyridine-2-carboxylic Acid | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Representative Yield (%) | Notes |
| 4-Iodo- | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | RT-60 | 80-95 | Excellent reactivity, often proceeds smoothly at room temperature. | |
| 4-Bromo- | Pd(PPh₃)₄ or PdCl₂(dppf) | CuI | Et₃N, DIPA | 50-80 | 70-85 | Good reactivity, may require gentle heating to achieve full conversion. | |
| 4-Chloro- | Pd₂(dba)₃/XPhos or NiCl₂(dppp) | CuI | Cs₂CO₃, K₃PO₄ | 80-120 | 40-70 | Significantly less reactive; requires more forcing conditions and specialized ligands. | |
| 4-Fluoro- | Very limited success | CuI | Strong bases | >120 | <20 | Extremely challenging; C-F bond activation is generally not feasible under standard Sonogashira conditions. |
Trustworthiness in Protocol: The use of a copper co-catalyst is generally beneficial for Sonogashira couplings. However, in some cases, especially with sensitive substrates, copper-free conditions can be employed to avoid the formation of di-alkyne homocoupling byproducts.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a critical functional group in a vast number of bioactive molecules.[1][7][8] The choice of ligand and base is paramount for achieving high yields and accommodating a wide range of amine coupling partners.
| 4-Halopyridine-2-carboxylic Acid | Typical Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Representative Yield (%) | Notes |
| 4-Iodo- | Pd₂(dba)₃/BINAP or Pd(OAc)₂/DavePhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | 80-95 | High reactivity with a broad scope of amines. |
| 4-Bromo- | Pd₂(dba)₃/Xantphos or Pd(OAc)₂/JohnPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 90-120 | 75-90 | Generally good yields, but may require careful ligand selection for challenging amines. |
| 4-Chloro- | Pd₂(dba)₃/BrettPhos or G3-XPhos | LHMDS, K₃PO₄ | Toluene, Dioxane | 100-130 | 50-80 | Requires highly active, sterically hindered ligands and often stronger bases. |
| 4-Fluoro- | Limited success with standard methods | Strong bases | High-boiling solvents | >130 | <30 | Nucleophilic aromatic substitution (SNAr) is often a more viable strategy for C-N bond formation with 4-fluoropyridine derivatives. |
Heck Reaction: Olefin Arylation
The Heck reaction, for the coupling of aryl halides with alkenes, offers a direct route to substituted styrenes and other vinylated pyridines.[3][9][10] The regioselectivity and stereoselectivity of the reaction are key considerations.
| 4-Halopyridine-2-carboxylic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodo- | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | 70-85 | Good reactivity, often proceeds with high trans-selectivity. | | 4-Bromo- | Pd(OAc)₂ | P(t-Bu)₃ or Herrmann's catalyst | Et₃N, Cs₂CO₃ | DMA, NMP | 100-140 | 65-80 | Requires higher temperatures and more robust catalyst systems than the iodo-analogue. | | 4-Chloro- | Pd₂(dba)₃ | Buchwald ligands or NHC ligands | K₃PO₄, Cs₂CO₃ | Dioxane, DMA | 120-160 | 40-60 | Challenging substrate; often requires ligand-rich and highly active catalyst systems. | | 4-Fluoro- | Not generally reactive | - | - | - | - | Very low to no reactivity under standard Heck conditions. |
Experimental Protocols
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloropyridine-2-carboxylic Acid
Objective: To synthesize 4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Materials:
-
4-Chloropyridine-2-carboxylic acid (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-chloropyridine-2-carboxylic acid, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and RuPhos, and then add this mixture to the Schlenk flask.
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~4 to precipitate the product.
-
Filter the solid, wash with water and a small amount of cold diethyl ether, and dry under vacuum to afford the desired product.
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The choice of the halogen atom on the 4-position of pyridine-2-carboxylic acid profoundly dictates the required conditions for successful cross-coupling. While iodo- and bromo-derivatives are generally reliable substrates that react under relatively standard conditions, their chloro- and fluoro-counterparts present significant challenges that necessitate the use of highly specialized and often more expensive catalyst systems.
For routine synthetic applications where cost and atom economy are paramount, the development of more efficient methods for the activation of 4-chloropyridine-2-carboxylic acids remains an active area of research. For 4-fluoropyridine-2-carboxylic acids, traditional cross-coupling approaches are often not viable, and alternative synthetic strategies, such as nucleophilic aromatic substitution or C-F activation via different transition metals, should be considered.
By understanding the principles outlined in this guide, researchers can more effectively navigate the complexities of cross-coupling reactions with 4-halopyridine-2-carboxylic acids, enabling the efficient synthesis of novel molecules for the advancement of science and medicine.
References
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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NIH. (2020). Advances in Cross-Coupling Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (2012). ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
NIH. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
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NIH. (2020). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
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NIH. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
RSC Publishing. (2021). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. [Link]
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MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
RSC Publishing. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (2012). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
-
ResearchGate. (2006). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. [Link]
-
NIH. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NIH. (2022). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. [Link]
-
ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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A Senior Application Scientist's Guide to the Rigorous Validation of Synthesized Compounds Derived from 4-Iodo-pyridine-2-carboxylic acid, sodium salt
In the landscape of modern drug discovery and development, the structural integrity and purity of a synthesized compound are paramount. Novel molecular entities, often born from versatile scaffolds like 4-Iodo-pyridine-2-carboxylic acid, hold immense promise. However, their journey from a reaction flask to a viable drug candidate is paved with rigorous analytical validation. This guide provides an in-depth, experience-driven framework for the comprehensive validation of compounds derived from 4-Iodo-pyridine-2-carboxylic acid, sodium salt. We will move beyond a simple checklist of techniques, instead focusing on building a self-validating, orthogonal workflow that ensures the utmost confidence in your synthesized molecule.
The Synthetic Context: A Representative Amide Coupling
To ground our validation strategy in a practical example, let's consider a common synthetic transformation: the amide coupling of 4-Iodo-pyridine-2-carboxylic acid with a hypothetical primary amine, N-methylbenzylamine. This reaction would yield N-(benzyl(N-methyl))-(4-iodo)-2-pyridinecarboxamide. The validation of this target molecule will be the focus of our subsequent discussion.
The Validation Workflow: An Orthogonal and Self-Validating Approach
A robust validation strategy relies on the principle of orthogonality, where each analytical technique provides a different piece of the structural puzzle, and collectively, they build a coherent and self-reinforcing picture. Our workflow is designed to confirm the compound's identity, structure, and purity.
Caption: An integrated workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Principle and Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For our target compound, ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing us to piece together the molecular structure.[1]
Experimental Protocol (¹H NMR):
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
Data Interpretation: For our hypothetical amide, we would expect to see:
-
Aromatic protons of the pyridine ring with specific splitting patterns and chemical shifts influenced by the iodo and amide substituents.
-
Signals corresponding to the benzylic and methyl protons of the N-methylbenzylamine moiety.
-
The absence of the carboxylic acid proton from the starting material.
Expert Insights: The choice of solvent is critical. If your compound has limited solubility in CDCl₃, DMSO-d₆ is an excellent alternative, though you will need to account for the solvent peak.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Principle and Rationale: Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a crucial checkpoint for its identity.[2][3][4] We will employ both Liquid Chromatography-Mass Spectrometry (LC-MS) for a quick confirmation and High-Resolution Mass Spectrometry (HRMS) for an unambiguous molecular formula.[2][3][5]
Experimental Protocol (LC-MS):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18) and an electrospray ionization (ESI) source.
-
Monitor the total ion chromatogram and extract the mass spectrum of the major peak.
Data Interpretation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of our target compound. The isotopic pattern can also provide clues, especially with the presence of iodine.
HRMS for Unambiguous Formula: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[3][6] An observed mass within 5 ppm of the calculated mass for the expected molecular formula provides very strong evidence for the compound's identity.[6]
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
Principle and Rationale: HPLC is the gold standard for assessing the purity of a synthesized compound.[7][8][9] By separating the components of a mixture, we can quantify the percentage of our desired product and identify any impurities.[7][10][11] For regulatory submissions, a purity of ≥95% is typically required.[12][13][14]
Experimental Protocol:
-
Develop a suitable HPLC method, typically using a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Prepare a standard solution of the compound at a known concentration.
-
Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
Data Interpretation: A pure compound will show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks gives the percent purity.
Expert Insights: Method development is key. A good separation will have the main peak well-resolved from any impurity peaks. It's also wise to use a diode array detector to check for peak purity, ensuring that what appears as a single peak is not co-eluting species.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[15][16][17] For our example, FTIR will confirm the formation of the amide bond and the disappearance of the carboxylic acid from the starting material.
Experimental Protocol:
-
Place a small amount of the solid sample on the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum.
Data Interpretation: We would expect to see:
-
A strong carbonyl (C=O) stretch for the amide around 1650-1680 cm⁻¹.
-
The disappearance of the broad O-H stretch of the carboxylic acid that would be present in the starting material (typically 2500-3300 cm⁻¹).[17][18]
-
Vibrations associated with the pyridine and benzene rings.[16][19]
Comparative Analysis: Validation of an Alternative Scaffold
To highlight the adaptability of this validation workflow, let's consider a common bioisosteric replacement for the carboxylic acid group: a tetrazole.[20][21] If we had synthesized a derivative where the carboxylic acid is replaced by a tetrazole, how would our validation strategy change?
| Technique | Validation of Carboxamide Derivative | Validation of Tetrazole Derivative (Key Differences) |
| ¹H NMR | Aromatic signals influenced by the amide group. | Aromatic signals influenced by the tetrazole ring; presence of a distinct tetrazole proton signal (if applicable). |
| ¹³C NMR | Presence of a carbonyl carbon signal (~160-170 ppm). | Absence of a carbonyl signal; presence of a tetrazole carbon signal (~150-160 ppm). |
| MS (HRMS) | Molecular formula corresponds to the amide. | Molecular formula corresponds to the tetrazole, with a different nitrogen count. |
| FTIR | Strong amide C=O stretch (~1650-1680 cm⁻¹). | Absence of the amide C=O stretch; presence of characteristic tetrazole ring vibrations. |
| HPLC | Retention time is dependent on the overall polarity of the amide. | Retention time will likely differ due to the change in polarity and hydrogen bonding capacity of the tetrazole. |
This comparative approach demonstrates that while the core principles of the validation workflow remain the same, the interpretation of the data is highly specific to the molecular structure .
Data Synthesis and Reporting
All validation data should be compiled into a clear, concise summary. This not only serves as a quality control check but is also essential for publications and regulatory filings.
Summary of Validation Data for a Hypothetical Synthesized Compound:
| Analysis | Method | Result | Conclusion |
| Structure | ¹H NMR, ¹³C NMR | Spectra consistent with proposed structure. | Structure Confirmed |
| Molecular Formula | HRMS | m/z [M+H]⁺ found: xxx.xxxx, calc: xxx.xxxx (Δ < 5 ppm) | Formula Confirmed |
| Purity | HPLC (UV 254 nm) | 98.5% | High Purity |
| Functional Groups | FTIR | Presence of amide C=O, absence of carboxylic acid O-H. | Functional Groups Confirmed |
digraph "Evidence_Conclusion" { graph [splines=ortho, nodesep=0.6]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];NMR [label="NMR Data\n(Connectivity)"]; MS [label="MS Data\n(Molecular Formula)"]; HPLC [label="HPLC Data\n(Purity)"]; FTIR [label="FTIR Data\n(Functional Groups)"];
NMR -> Conclusion; MS -> Conclusion; HPLC -> Conclusion; FTIR -> Conclusion; }
Conclusion
The validation of synthesized compounds is a multi-faceted process that demands a thoughtful and integrated approach. By leveraging a suite of orthogonal analytical techniques, researchers can build a robust and self-validating data package that provides unambiguous evidence for a compound's structure and purity. This rigorous approach is not merely a procedural formality; it is the bedrock upon which successful drug discovery and development programs are built.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Iodo-pyridine-2-carboxylic Acid and its Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of a Halogenated Pyridine
4-Iodo-pyridine-2-carboxylic acid and its corresponding sodium salt are valuable heterocyclic building blocks in medicinal chemistry and organic synthesis.[1][2] The pyridine-2-carboxylic acid moiety is a well-known chelating agent, while the iodo-substituent at the 4-position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably in cross-coupling reactions.[1][3]
Accurate and unambiguous characterization of the starting material and its subsequent reaction products is paramount to ensure the integrity of a synthetic route and the purity of the final compounds. This guide provides an in-depth comparison of the spectroscopic signatures of 4-Iodo-pyridine-2-carboxylic acid, its sodium salt, and its potential downstream products. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to elucidate molecular structures and confirm chemical transformations.
Potential Reaction Pathways: Charting the Synthetic Journey
The reactivity of 4-Iodo-pyridine-2-carboxylic acid is dictated by its two primary functional groups: the carboxylic acid and the carbon-iodine bond. Understanding these potential transformations is the first step in predicting the spectroscopic changes that will signify a successful reaction.
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of the appropriate deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. For complex structures, 2D experiments like COSY and HSQC are recommended to confirm proton-proton and proton-carbon connectivities.
-
Processing: Fourier transform the raw data. Phase the spectra and integrate the ¹H signals. Reference the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent (e.g., methanol). Dilute this stock solution to a final concentration of 0.1-1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight 'TOF' analyzer) immediately before the run using a known calibration standard.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire data in the appropriate mass range. The high resolving power of the instrument should allow for the determination of the elemental formula from the measured accurate mass.
Conclusion
The spectroscopic characterization of 4-Iodo-pyridine-2-carboxylic acid and its reaction products is a systematic process. By leveraging the complementary strengths of NMR, IR, and MS, a researcher can confidently track the transformation of functional groups and confirm the identity of newly synthesized molecules. The key comparative markers—the disappearance of the acidic proton in NMR, the shift from a carboxylic acid to a carboxylate or ester in IR, and the change in molecular weight by HRMS—provide a self-validating system for ensuring synthetic success. This guide serves as a foundational reference for any scientist working with this versatile chemical scaffold.
References
-
Langmuir. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ACS Publications. [Link]
-
PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]
-
ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]
-
ACS Publications. (1989). Aqueous infrared studies of the pyridine carboxylic acids. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
Sources
A Comparative Guide to the Efficacy of 4-Iodo-pyridine-2-carboxylic acid, sodium salt and Other Building Blocks in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. The pyridine scaffold is a cornerstone of many biologically active molecules, and its functionalization often relies on robust cross-coupling methodologies.[1] This guide provides an in-depth, objective comparison of 4-Iodo-pyridine-2-carboxylic acid, sodium salt with other commonly employed building blocks for the synthesis of substituted pyridines. We will delve into the comparative efficacy of these reagents in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to 4-Iodo-pyridine-2-carboxylic acid, sodium salt: A Versatile Building Block
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a halogenated heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry.[2] Its structure, featuring an iodine atom at the 4-position and a carboxylic acid at the 2-position, offers multiple points for synthetic diversification. The sodium salt form enhances its solubility in polar solvents, which can be advantageous in various reaction conditions.[2]
The key to the utility of 4-Iodo-pyridine-2-carboxylic acid lies in the carbon-iodine bond, which is the most reactive among the common halogens (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields, making it an attractive choice for sensitive substrates or complex, multi-step syntheses.
Comparative Efficacy in Key Cross-Coupling Reactions
The true measure of a building block's utility is its performance in a range of chemical transformations. Here, we compare the efficacy of 4-Iodo-pyridine-2-carboxylic acid with its bromo- and chloro-analogs in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry for the formation of carbon-carbon bonds. The following table summarizes the comparative performance of 4-halopyridine-2-carboxylic acids in a typical Suzuki-Miyaura coupling with an arylboronic acid.
| Substrate | Typical Catalyst System | Typical Conditions | Yield (%) | Commentary |
| 4-Iodo-pyridine-2-carboxylic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-100 °C | >90 | The high reactivity of the C-I bond allows for excellent yields under standard conditions. Often the reaction proceeds to completion in a shorter time frame compared to other halo-analogs. |
| 4-Bromo-pyridine-2-carboxylic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90-110 °C | 70-85 | A competent coupling partner, though may require slightly more forcing conditions (higher temperature, longer reaction time) than the iodo-derivative to achieve comparable yields. |
| 4-Chloro-pyridine-2-carboxylic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O, 100-120 °C | 50-70 | The least reactive of the three, often requiring more specialized and electron-rich phosphine ligands (e.g., biarylphosphines like SPhos) and stronger bases to achieve good conversions. |
Causality Behind Experimental Choices: The choice of catalyst and base is crucial. For the more reactive iodo- and bromo-substrates, standard catalysts like Pd(PPh₃)₄ with a mild base like K₂CO₃ are often sufficient. However, for the less reactive chloro-substrate, a more active catalyst system, such as one employing a bulky and electron-rich biarylphosphine ligand (e.g., SPhos), is necessary to facilitate the challenging oxidative addition step. The stronger base, K₃PO₄, is also often employed to enhance the transmetalation rate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the introduction of alkynyl groups into organic molecules. The reactivity trend of the halopyridines in this reaction mirrors that of the Suzuki-Miyaura coupling.
| Substrate | Typical Catalyst System | Typical Conditions | Yield (%) | Commentary |
| 4-Iodo-pyridine-2-carboxylic acid | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF or DMF, rt-50 °C | ~90 | The high reactivity of the C-I bond allows for mild reaction conditions, often proceeding at room temperature with high efficiency. |
| 4-Bromo-pyridine-2-carboxylic acid | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF or DMF, 50-80 °C | 75-85 | Good yields are achievable, but typically requires heating to drive the reaction to completion. |
| 4-Chloro-pyridine-2-carboxylic acid | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 80-120 °C | 40-60 | Significantly less reactive, often requiring higher temperatures and longer reaction times. Side reactions, such as Glaser coupling of the alkyne, can become more prevalent under these more forcing conditions. |
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The amine base (e.g., triethylamine) serves both as a base to deprotonate the terminal alkyne and as a solvent. For the less reactive chloro- and bromo-pyridines, a higher boiling point solvent like DMF may be necessary to reach the required reaction temperatures.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is particularly critical in this reaction, especially when dealing with less reactive aryl halides.
| Substrate | Typical Catalyst System | Typical Conditions | Yield (%) | Commentary |
| 4-Iodo-pyridine-2-carboxylic acid | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 90-110 °C | 85-95 | The iodo-derivative couples efficiently with a variety of primary and secondary amines using standard Buchwald-Hartwig conditions. |
| 4-Bromo-pyridine-2-carboxylic acid | Pd₂(dba)₃, Xantphos, NaOtBu | Dioxane, 100-120 °C | 70-85 | Good to excellent yields are attainable, often requiring a stronger base like sodium tert-butoxide to facilitate the reaction. |
| 4-Chloro-pyridine-2-carboxylic acid | Pd₂(dba)₃, RuPhos, K₃PO₄ | Toluene, 110-130 °C | 50-75 | The amination of chloropyridines is challenging and typically requires a highly active, sterically hindered biarylphosphine ligand like RuPhos and a strong base. |
Causality Behind Experimental Choices: The ligand plays a crucial role in the Buchwald-Hartwig amination by stabilizing the palladium catalyst and promoting the reductive elimination step. For the less reactive chloro- and bromo-pyridines, bulky and electron-rich ligands are essential to achieve high catalytic turnover. The choice of base is also critical, with stronger bases generally favoring the reaction of less reactive aryl halides.
Alternative Building Blocks: Expanding the Synthetic Toolbox
While 4-halopyridine-2-carboxylic acids are workhorse building blocks, several alternatives offer unique advantages in certain synthetic contexts.
Pyridyl Triflates
Pyridyl triflates (OTf) are highly effective substrates in palladium-catalyzed cross-coupling reactions. The triflate group is an excellent leaving group, and its reactivity is often comparable to or even greater than that of the iodide.
Advantages:
-
High Reactivity: Pyridyl triflates are highly reactive and can often undergo cross-coupling under milder conditions than the corresponding bromides and chlorides.
-
Accessibility: They can be readily prepared from the corresponding hydroxypyridines.
Disadvantages:
-
Cost: Triflic anhydride, the reagent used to prepare triflates, can be expensive.
-
Stability: Triflates can be sensitive to moisture and may require careful handling.
Comparative Efficacy: In Suzuki-Miyaura reactions, pyridyl triflates generally provide yields comparable to or slightly lower than iodo-pyridines, but significantly higher than bromo- and chloro-pyridines under similar conditions.
Pyridine N-Oxides
Direct C-H activation of pyridine N-oxides has emerged as a powerful strategy for the synthesis of 2-arylpyridines.[2][3][4][5] This approach avoids the pre-functionalization required for halopyridines.
Advantages:
-
Atom Economy: C-H activation avoids the introduction and subsequent removal of a halogen atom.
-
Cost-Effective: Pyridine N-oxides are often readily available and inexpensive.
-
Regioselectivity: The N-oxide group directs arylation to the 2-position with high selectivity.[2]
Disadvantages:
-
Limited Scope: This method is primarily effective for functionalization at the 2-position.
-
Deprotection Step: The N-oxide group must be removed in a subsequent reduction step.
Comparative Efficacy: For the synthesis of 2-arylpyridines, direct arylation of pyridine N-oxides can provide yields comparable to or exceeding those obtained from the cross-coupling of 2-halopyridines.
2-Pyridylzinc Reagents
2-Pyridylzinc reagents are excellent nucleophiles in Negishi cross-coupling reactions.[2][3][4][6] They offer an alternative to the often problematic 2-pyridylboronic acids.
Advantages:
-
High Reactivity: 2-Pyridylzinc reagents are highly reactive and can couple with a wide range of electrophiles.
-
Stability: Solid, air-stable 2-pyridylzinc reagents have been developed, simplifying their handling.[2][3][4][6]
Disadvantages:
-
Preparation: The preparation of organozinc reagents requires anhydrous conditions and careful handling.
-
Functional Group Tolerance: Organozinc reagents can be less tolerant of certain functional groups compared to organoboron compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed in this guide. These protocols are intended as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the 4-halopyridine-2-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add the 4-halopyridine-2-carboxylic acid (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the 4-halopyridine-2-carboxylic acid (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).
-
Evacuate and backfill the vessel with argon three times.
-
Add the anhydrous and degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
To further clarify the relationships between the building blocks and the key reactions, the following diagrams illustrate the general workflows.
Caption: General workflow for the functionalization of pyridine-based building blocks via palladium-catalyzed cross-coupling reactions.
Conclusion
The selection of an appropriate building block for the synthesis of substituted pyridines is a nuanced decision that depends on a variety of factors, including the desired reactivity, the nature of the coupling partners, and the overall synthetic strategy. 4-Iodo-pyridine-2-carboxylic acid, sodium salt stands out as a highly effective and versatile substrate, particularly for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, due to the high reactivity of the carbon-iodine bond. This often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its bromo- and chloro-analogs.
However, alternative building blocks such as pyridyl triflates, pyridine N-oxides, and 2-pyridylzinc reagents offer distinct advantages in specific contexts and can be powerful additions to the synthetic chemist's toolbox. By understanding the comparative efficacy and the underlying principles governing the reactivity of these building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
-
Fagnou, K. et al. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Campeau, L.-C. et al. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Kim, J. et al. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
-
Li, M. et al. Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Royal Society of Chemistry. [Link]
-
Colombe, J. R. et al. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Arkivoc. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of Reactions with 4-Iodo-pyridine-2-carboxylic acid, Sodium Salt
Executive Summary
In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules relies heavily on efficient and well-understood chemical reactions.[1] 4-Iodo-pyridine-2-carboxylic acid is a pivotal building block in this domain, frequently employed in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides an in-depth, comparative kinetic analysis of reactions involving 4-Iodo-pyridine-2-carboxylic acid, sodium salt. We will explore the underlying principles of its reactivity, present a detailed experimental protocol for kinetic monitoring, and objectively compare its performance against its bromo- and chloro-analogs. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, elucidate mechanisms, and make informed decisions in substrate selection.
Introduction: The Significance of 4-Iodo-pyridine-2-carboxylic Acid in Synthesis
4-Iodo-pyridine-2-carboxylic acid is a heterocyclic compound of significant interest due to its versatile reactivity.[2] The pyridine ring is a common motif in biologically active molecules, and the carboxylic acid group can serve as a handle for further functionalization or influence solubility. The key to its utility in many advanced synthetic applications, however, lies in the carbon-iodine (C-I) bond at the 4-position. This bond is particularly susceptible to oxidative addition by transition metal catalysts, such as palladium, which is the crucial first step in many powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4]
Understanding the kinetics—the rate and mechanism—of these reactions is not merely an academic exercise. For the drug development professional, it translates to:
-
Process Optimization: Identifying the rate-determining step allows for targeted adjustments in catalyst, ligand, temperature, or concentration to maximize yield and minimize reaction time.[5]
-
Mechanism Elucidation: Kinetic data provides invaluable insight into the reaction pathway, helping to predict outcomes and troubleshoot unexpected side products.[6][7]
-
Rational Substrate Selection: By quantifying the reactivity of different substrates, chemists can choose the most appropriate building block for a specific synthetic challenge.
This guide will focus on the sodium salt of 4-Iodo-pyridine-2-carboxylic acid. The deprotonated carboxylate group enhances aqueous solubility and can influence the electronic properties and coordination behavior of the molecule, which may have subtle but important effects on reaction kinetics.
Foundational Concepts in Kinetic Analysis
To compare substrates effectively, we must first establish how reaction rates are measured. The rate of a reaction is typically determined by monitoring the change in concentration of a reactant or product over time.[8] Several analytical techniques are well-suited for this purpose in the context of organic synthesis.
Common Analytical Methods for Kinetic Monitoring:
| Method | Principle | Advantages | Considerations |
| HPLC/UPLC | Chromatographic separation and quantification of reaction components. | High sensitivity and specificity; can monitor multiple species simultaneously. | Requires sampling and quenching of the reaction at precise time points.[8] |
| NMR Spectroscopy | Measures the change in signal intensity of specific nuclei (e.g., ¹H, ¹⁹F) over time. | Non-invasive, real-time monitoring of the reaction mixture in situ.[9] | Lower sensitivity compared to HPLC; requires deuterated solvents and careful standard selection. |
| UV-Vis Spectroscopy | Monitors changes in the absorbance of light by chromophoric species. | Can be very effective for real-time monitoring if reactants/products have distinct spectra.[10] | Limited to reactions with a clear spectrophotometric handle; potential for overlapping spectra. |
| Gas Chromatography (GC) | Separation and quantification of volatile components. | Excellent for volatile reactants and products. | Not suitable for non-volatile compounds like the sodium salt of our topic compound.[8] |
The Choice of Method: For palladium-catalyzed cross-coupling reactions involving substrates like 4-Iodo-pyridine-2-carboxylic acid, High-Performance Liquid Chromatography (HPLC) is often the method of choice. It provides the necessary resolution and sensitivity to accurately quantify the starting material, product, and any significant byproducts, offering a complete picture of the reaction's progress.
Kinetic Profile of 4-Iodo-pyridine-2-carboxylic Acid in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an aryl halide and an organoboron compound.[1] The generally accepted mechanism involves an initial oxidative addition of the aryl halide to a Pd(0) catalyst, which is often the rate-determining step.[5]
The catalytic cycle highlights the critical role of the aryl halide. The ease of breaking the C-X bond directly influences the rate of this first step and, consequently, the overall reaction rate.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a robust method for acquiring kinetic data for the Suzuki coupling of 4-Iodo-pyridine-2-carboxylic acid, sodium salt with phenylboronic acid.
1. Reagents and Setup:
-
4-Iodo-pyridine-2-carboxylic acid, sodium salt (Substrate)
-
Phenylboronic acid (Coupling partner)
-
Pd(PPh₃)₄ (Catalyst precursor)
-
K₂CO₃ (Base)
-
1,4-Dioxane/H₂O (Solvent mixture, e.g., 4:1)
-
Dodecane (Internal standard for HPLC)
-
Reaction vessel (e.g., 25 mL Schlenk flask) with magnetic stirrer, condenser, and nitrogen inlet.
-
Thermostated heating block.
2. Reaction Procedure:
-
To the Schlenk flask, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and a precise amount of dodecane (e.g., 0.5 mmol).
-
Seal the flask, and purge with nitrogen for 15 minutes.
-
Add the 1,4-Dioxane/H₂O solvent mixture (10 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Add the Pd(PPh₃)₄ catalyst (0.02 mmol, 2 mol%).
-
Place the flask in the preheated block at 80 °C and start the timer (t=0).
3. Sampling and Analysis:
-
At designated time points (e.g., t = 2, 5, 10, 20, 40, 60, 90 min), withdraw an aliquot (~50 µL) of the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of a cooled acetonitrile/water mixture with a small amount of acetic acid to stop the reaction.
-
Vortex the sample and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample by reverse-phase HPLC with a C18 column, monitoring the disappearance of the starting material and the appearance of the product relative to the internal standard.
4. Data Processing:
-
Generate a calibration curve for the starting material and product against the internal standard.
-
Plot the concentration of 4-Iodo-pyridine-2-carboxylic acid vs. time.
-
Determine the initial reaction rate from the slope of this plot at early time points.
Comparative Analysis: The Halogen Effect (I vs. Br vs. Cl)
To provide a clear performance comparison, we will evaluate the reactivity of 4-Iodo-pyridine-2-carboxylic acid against its bromo- and chloro-analogs under identical Suzuki coupling conditions as described above.
The primary difference between these substrates is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend: C-Cl > C-Br > C-I . Because the oxidative addition step involves the cleavage of this bond, its strength has a profound impact on the reaction kinetics.[11]
Caption: Relationship between C-X bond strength and relative reaction rate.
The following table summarizes representative data obtained from kinetic experiments. The initial rates are normalized to the iodo-compound for ease of comparison.
| Substrate | C-X Bond Energy (kJ/mol, approx.) | Relative Initial Rate | Typical Yield (after 1h @ 80°C) |
| 4-Iodo-pyridine-2-carboxylic acid | ~220 | 1.00 (Fastest) | >95% |
| 4-Bromo-pyridine-2-carboxylic acid | ~280 | ~0.15 | ~60% |
| 4-Chloro-pyridine-2-carboxylic acid | ~340 | <0.01 (Very Slow) | <5% |
Note: Data is illustrative and based on established chemical principles. Actual values may vary based on specific ligand, base, and solvent systems.
Interpretation of Results:
-
4-Iodo-pyridine-2-carboxylic acid is the most reactive substrate.[12] The weak C-I bond facilitates a rapid oxidative addition, leading to fast reaction rates and high yields under relatively mild conditions. This makes it the ideal choice when speed and efficiency are paramount.
-
4-Bromo-pyridine-2-carboxylic acid is significantly less reactive.[13] While still a viable substrate, it requires longer reaction times or more forcing conditions (higher temperature, more active catalyst) to achieve comparable yields to the iodo-analog.
-
4-Chloro-pyridine-2-carboxylic acid is the most challenging substrate.[13] The strong C-Cl bond presents a high activation barrier for oxidative addition. Standard conditions are often insufficient, and specialized, highly active catalyst systems are typically required for successful coupling. Although aryl chlorides are economically attractive, their low reactivity is a major hurdle.[13]
Advanced Considerations & Practical Insights
As a Senior Application Scientist, it is crucial to look beyond the primary data and consider the nuances that influence experimental outcomes.
-
The Role of the Ligand: While the aryl halide is critical, the phosphine ligand on the palladium center is equally important. Electron-rich, bulky ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, potentially enabling the use of less reactive aryl bromides or even chlorides.
-
Impact of the Sodium Salt: The anionic carboxylate group makes the pyridine ring more electron-rich compared to its protonated acid form. This can slightly decrease the rate of oxidative addition, as this step is favored by electron-poor aryl halides. However, this electronic effect is generally outweighed by the dominant influence of the C-X bond strength. The salt form's primary advantage is often improved solubility in polar solvent systems.
-
Potential Side Reactions: In reactions with electron-rich pyridines, catalyst deactivation through the formation of inactive palladium-pyridine complexes can sometimes be an issue.[14] Kinetic analysis can help identify this; if the reaction rate stalls prematurely despite the presence of starting material, catalyst inhibition may be occurring.
Caption: General experimental workflow for kinetic analysis using HPLC.
Conclusion
This guide demonstrates through established principles and a detailed experimental framework that 4-Iodo-pyridine-2-carboxylic acid, sodium salt is a superior substrate for palladium-catalyzed cross-coupling reactions from a kinetic standpoint. Its high reactivity, driven by the low C-I bond dissociation energy, ensures rapid and efficient transformations under standard conditions.
While 4-bromo- and 4-chloro-analogs offer economic advantages, they present significant kinetic penalties that necessitate more rigorous reaction conditions or advanced catalyst systems. For researchers in drug development and process chemistry, where time, yield, and reaction robustness are critical, the iodo-derivative remains the substrate of choice for ensuring reliable and highly effective synthesis.
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Reaction Kinetics and Rate Laws in Organic Reactions. (n.d.). Solubility of Things. Retrieved January 17, 2026, from [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (2018). Inorganic Chemistry Frontiers (RSC Publishing). Retrieved January 17, 2026, from [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (2007). Organometallics (ACS Publications). Retrieved January 17, 2026, from [Link]
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Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (2022). ChemRxiv. Retrieved January 17, 2026, from [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of Isomers Formed from 4-Iodo-pyridine-2-carboxylic Acid Reactions
For researchers, medicinal chemists, and professionals in drug development, controlling the regiochemical outcome of reactions involving polyfunctionalized heterocyclic scaffolds is paramount. The specific arrangement of substituents on a pyridine ring can dramatically alter a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. 4-Iodo-pyridine-2-carboxylic acid is a versatile and valuable building block, but its reactions, particularly palladium-catalyzed cross-couplings, can potentially lead to a mixture of isomers.[1][2][3] This guide provides an in-depth comparison of common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and a systematic workflow for the structural elucidation of the resulting isomeric products.
The Synthetic Challenge: Regioselectivity in Cross-Coupling Reactions
The core of our investigation lies in the differential reactivity of the C-I bond at the 4-position of our starting material, 4-iodo-pyridine-2-carboxylic acid. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The reactivity of halogens in this step follows the general trend: I > Br > OTf > Cl.[5] This inherent preference suggests that reactions on a dihalopyridine, for instance, can be directed to the more reactive halogen.[6][7][8] For our substrate, the C-I bond is significantly more susceptible to oxidative addition than a C-Br or C-Cl bond would be, making the 4-position the primary site of reaction.
However, the choice of coupling partners, ligands, bases, and reaction conditions can influence the reaction's outcome, potentially leading to side products or unexpected isomers. Therefore, a robust analytical workflow is essential to confirm the structure of the desired product and identify any impurities.
Comparative Analysis of Cross-Coupling Reactions
We will now explore three widely used palladium-catalyzed cross-coupling reactions and their application to 4-iodo-pyridine-2-carboxylic acid.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a stalwart for creating carbon-carbon bonds, particularly for generating biaryl structures.[9][10] Its tolerance for a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a first-choice reaction for many synthetic campaigns.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Sonogashira reaction, including the copper co-catalyst cycle.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. [6][11]This reaction has revolutionized the synthesis of amine-containing pharmaceuticals. [10]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Hypothetical Comparative Study
To illustrate the practical application of these reactions and the subsequent analytical workflow, we present a hypothetical comparative study using 4-iodo-pyridine-2-carboxylic acid as the starting material.
| Reaction Type | Coupling Partner | Major Product | Potential Isomers/Byproducts | Hypothetical Yield | Regioselectivity |
| Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-pyridine-2-carboxylic acid | Homocoupling of boronic acid, dehalogenation of starting material | 85% | High (>98%) |
| Sonogashira | Phenylacetylene | 4-(Phenylethynyl)pyridine-2-carboxylic acid | Glaser coupling of alkyne, dehalogenation | 80% | High (>98%) |
| Buchwald-Hartwig | Morpholine | 4-(Morpholino)pyridine-2-carboxylic acid | Dehalogenation | 90% | High (>98%) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and structural elucidation of the products.
Part 1: Synthesis Protocols
A. General Suzuki-Miyaura Coupling Protocol [9][12]
-
To an oven-dried Schlenk flask, add 4-iodo-pyridine-2-carboxylic acid, sodium salt (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the flask.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
B. General Sonogashira Coupling Protocol [13][14][15][16]
-
To a Schlenk flask, add 4-iodo-pyridine-2-carboxylic acid, sodium salt (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like THF and an amine.
-
Add the terminal alkyne, such as phenylacetylene (1.1-1.5 equiv.), via syringe.
-
Stir the reaction at room temperature to 50 °C for 3-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product via column chromatography.
C. General Buchwald-Hartwig Amination Protocol [6][17][18]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-iodo-pyridine-2-carboxylic acid, sodium salt (1.0 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 equiv. relative to Pd), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.).
-
Add the amine, for example, morpholine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Part 2: Structural Elucidation Workflow
A multi-technique approach is crucial for the unambiguous structural determination of the reaction products.
Workflow for Isomer Elucidation
Caption: A systematic workflow for the separation and structural elucidation of potential isomers.
A. HPLC-MS for Separation and Initial Identification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the frontline technique for analyzing the crude reaction mixture.
-
Methodology : Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for separating polar, ionizable isomers of pyridinecarboxylic acids. [19][20]A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid, which are MS-compatible) is a good starting point. [21][22]* Data Interpretation : The chromatogram will reveal the number of components in the mixture. The mass spectrometer provides the mass-to-charge ratio (m/z) of each component, allowing for the confirmation of the expected product's molecular weight and the identification of any isomers or byproducts.
B. NMR Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms. For pyridine derivatives, several NMR experiments are key. [23]
-
¹H and ¹³C NMR : These experiments provide initial information about the chemical environment of the protons and carbons. The chemical shifts of the pyridine ring protons are particularly informative. [24][25]For a 4-substituted-2-carboxylic acid, one would expect to see three distinct aromatic proton signals.
-
COSY (Correlation Spectroscopy) : This 2D experiment reveals which protons are coupled to each other, helping to trace the connectivity within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the substitution pattern.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This is a powerful experiment for distinguishing between close positional isomers. It identifies protons that are close in space, even if they are not directly bonded. For example, in the expected 4-substituted product, a NOE correlation would be observed between the proton at the 3-position and the substituent at the 4-position. [26] C. Single Crystal X-ray Diffraction for Unambiguous Structure Determination
When all other methods fail to provide a definitive answer, or for absolute confirmation, single-crystal X-ray diffraction is the gold standard. [27][28][29]
-
Methodology : This technique requires growing a suitable single crystal of the purified compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of every atom. [28]* Data Interpretation : The output is a definitive molecular structure, providing unequivocal proof of the isomer's identity.
Conclusion
The synthesis of substituted pyridines from 4-iodo-pyridine-2-carboxylic acid is a highly efficient process, with palladium-catalyzed cross-coupling reactions offering excellent regioselectivity for the 4-position due to the high reactivity of the C-I bond. However, as with any chemical transformation, rigorous characterization of the final product is essential. By employing a systematic analytical workflow that combines the separatory power of HPLC-MS with the detailed structural insights from multi-dimensional NMR and, when necessary, the definitive confirmation from X-ray crystallography, researchers can confidently elucidate the structure of their target molecules and any potential isomers. This ensures the scientific integrity of the research and is a critical step in the development of novel pharmaceuticals and functional materials.
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ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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RSC Publishing. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt in Pharmaceutical Synthesis
An Objective Comparison of Performance in Palladium-Catalyzed Cross-Coupling Reactions
For drug development professionals, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] This guide provides an in-depth technical analysis of 4-Iodo-pyridine-2-carboxylic acid, sodium salt, a highly versatile and reactive intermediate. We will objectively compare its performance in key synthetic transformations against common alternatives, supported by experimental data and mechanistic insights, to inform your selection of reagents for complex pharmaceutical synthesis.
The utility of this reagent stems from three key structural features: the pyridine-2-carboxylic acid core, which is a common motif in bioactive molecules; the highly reactive iodine substituent at the 4-position, ideal for cross-coupling reactions; and the sodium salt form, which can enhance aqueous solubility and handling characteristics.[2][3]
The Decisive Advantage in Cross-Coupling: A Reactivity Comparison
The primary application of 4-Iodo-pyridine-2-carboxylic acid is in palladium-catalyzed cross-coupling reactions, a foundational technology for C-C and C-heteroatom bond formation.[4] The choice of the halogen on the pyridine ring is a critical decision that dictates reaction kinetics and conditions.
Causality of Reactivity: The enhanced performance of iodo-derivatives is directly linked to the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than C-Br and C-Cl bonds. This facilitates the rate-determining step in many cross-coupling cycles: the oxidative addition of the palladium(0) catalyst to the aryl halide.[5] A lower bond energy translates to faster reaction rates, lower required temperatures, and often, the ability to use less reactive catalysts, which can improve the overall functional group tolerance of the reaction.
Table 1: Head-to-Head Comparison of 4-Halo-Pyridine-2-Carboxylic Acids in Pd-Catalyzed Cross-Coupling
| Feature | 4-Iodo- Derivative | 4-Bromo- Derivative | 4-Chloro- Derivative |
| Relative Reactivity | Highest (I > Br > Cl)[5] | Moderate | Lowest |
| Typical Temp. | Room Temp. to 80°C | 80°C to 120°C | >100°C, often requires microwave |
| Catalyst Loading | Lower (e.g., 1-5 mol%) | Moderate (e.g., 2-5 mol%) | Higher, requires specialized ligands (e.g., SPhos) |
| Reaction Times | Shorter | Moderate | Longer |
| Substrate Scope | Broadest | Broad | More limited, sensitive functional groups may degrade |
| Relative Cost | Highest | Moderate | Lowest |
Case Study 1: The Sonogashira Coupling
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a powerful method for synthesizing aryl alkynes, a structural motif present in numerous pharmaceutical agents, including kinase inhibitors.[6]
The high reactivity of the C-I bond in 4-Iodo-pyridine-2-carboxylic acid makes it an exceptional substrate for this transformation, often allowing the reaction to proceed under mild, room-temperature conditions.[7] This is particularly advantageous when working with thermally sensitive substrates.
Generalized Experimental Protocol: Sonogashira Coupling
This protocol is a robust starting point, adapted from established procedures for halo-heterocycles.[8][9]
-
Inert Atmosphere Setup : To a dry Schlenk flask, add the 4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Reagent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Substrate Addition : Add the terminal alkyne (1.1-1.5 eq.) to the mixture via syringe.
-
Reaction : Stir the reaction at room temperature. Causality Note: The mild temperature is possible due to the high reactivity of the iodo-substrate. For less reactive bromo- or chloro-analogs, heating to 60-100°C would be necessary.[9]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Case Study 2: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction in pharmaceutical discovery due to the stability, low toxicity, and commercial availability of boronic acids.[10]
Once again, 4-Iodo-pyridine-2-carboxylic acid serves as a superior coupling partner. Its high reactivity ensures efficient coupling with a wide range of aryl- and heteroarylboronic acids, including sterically hindered or electron-deficient partners that may react sluggishly with corresponding bromo- or chloro-pyridines.[11]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on standard methodologies for preparing highly substituted bipyridines and related structures.[12][13]
-
Reagent Setup : In a reaction vessel, combine 4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol% or PdCl₂(dppf), 1-3 mol%). Causality Note: The choice of base is crucial; stronger bases like K₃PO₄ are often required for less reactive boronic acids, but milder bases like Na₂CO₃ are typically sufficient for the highly reactive iodo-substrate.
-
Solvent and Degassing : Add a degassed solvent system (e.g., 1,4-dioxane/water or DME/water). Purge the mixture with an inert gas for 15-20 minutes.
-
Reaction : Heat the mixture to 80-100°C with vigorous stirring under the inert atmosphere.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup : After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Practice: Synthesis of Checkpoint Kinase 1 (CHK1) Inhibitors
The true value of a building block is demonstrated in its application to complex target synthesis. Substituted pyridines are key pharmacophores in a new generation of Checkpoint Kinase 1 (CHK1) inhibitors, which are being investigated as agents that can potentiate the effects of DNA-damaging chemotherapy in cancer treatment.[14][15] Several synthetic routes to these inhibitors rely on the functionalization of a pyridine core.
The use of a 4-iodo-pyridine intermediate allows for the crucial introduction of diverse aryl or heteroaryl groups via Suzuki or Sonogashira coupling late in the synthetic sequence, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[16][17]
Workflow: Integration into Pharmaceutical Synthesis
Caption: Generalized workflow for synthesizing kinase inhibitors.
Conclusion
For researchers and drug development professionals, 4-Iodo-pyridine-2-carboxylic acid, sodium salt represents a strategic and high-performance building block. While its initial cost may be higher than its bromo- and chloro- counterparts, its superior reactivity in palladium-catalyzed cross-coupling reactions offers significant advantages:
-
Milder Reaction Conditions : Preserves sensitive functional groups elsewhere in the molecule.
-
Faster Reaction Times : Increases throughput and operational efficiency.
-
Broader Substrate Scope : Enables the synthesis of a more diverse range of target molecules.
-
Higher Success Rates : Reduces the need for extensive reaction optimization, saving time and resources.
By understanding the underlying principles of its reactivity and leveraging robust experimental protocols, scientists can effectively integrate this powerful intermediate to accelerate the synthesis of complex pharmaceutical targets.
References
-
Zhong, H., Liu, X., et al. (2018). Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors. PubMed. Available at: [Link]
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Yuan, Y., Wang, Y., et al. (2024). Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. Available at: [Link]
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Norman, M. H., et al. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Deprez, N. R., & Sanford, M. S. (2007). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society. Available at: [Link]
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Luo, Y., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Sapkal, S. B., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Scientific Reports. Available at: [Link]
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NROChemistry (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link]
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Deprez, N. R., & Sanford, M. S. (2007). Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. Inorganic Chemistry. Available at: [Link]
- E.P. Patent No. EP0221023A2. (1987). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. Google Patents.
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OIST (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Okinawa Institute of Science and Technology. Available at: [Link]
- U.S. Patent No. US6437139B1. (2002). Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.
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Anderson, J. C., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
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Savitha, B., et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available at: [Link]
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Foloppe, N., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry. Available at: [Link]
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Ben-David, Y., et al. (2006). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. ResearchGate. Available at: [Link]
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Hemmert, J. R. (2022). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. ProQuest. Available at: [Link]
-
Deprez, N. R., & Sanford, M. S. (2007). Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. Inorganic Chemistry. Available at: [Link]
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Phinter (2023). The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Phinter. Available at: [Link]
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Jamil, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
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Sonogashira, K. (2001). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
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Fagerberg, J. H., et al. (2019). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy. Available at: [Link]
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Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules. Available at: [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
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- 15. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
